Product packaging for 2-Ethyl-2-phenylbutyronitrile(Cat. No.:CAS No. 5336-57-2)

2-Ethyl-2-phenylbutyronitrile

Cat. No.: B1294306
CAS No.: 5336-57-2
M. Wt: 173.25 g/mol
InChI Key: NIWOFSGCBJZYJQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenylbutyronitrile (CAS 5336-57-2) is a high-purity α,α-disubstituted nitrile that serves as a crucial synthetic intermediate and versatile building block in organic and medicinal chemistry research. Its molecular structure features an electron-withdrawing nitrile group flanked by ethyl and phenyl substituents, which increases the acidity of the α-protons and facilitates the formation of stabilized carbanions. These nitrile-stabilized carbanions act as potent nucleophiles in carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures . A primary research application of this compound is its role as a key precursor in the synthesis of active pharmaceutical ingredients. It is a documented intermediate in the synthesis of Glutethimide, a sedative-hypnotic drug, via a reaction with ethyl acrylate followed by hydrolysis and cyclization . Furthermore, it serves as a key intermediate for the anticoagulant drug Indobufen and is also a starting material for the synthesis of ligands, such as 2-(1-ethylbenzyl)pyridine, used in metal complexes with potential antimicrobial and antitumor properties . The nitrile functional group is a highly versatile synthetic handle, which researchers can readily convert into other valuable functional groups, including carboxylic acids, amines, and amides . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B1294306 2-Ethyl-2-phenylbutyronitrile CAS No. 5336-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-phenylbutanenitrile
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InChI

InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3
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InChI Key

NIWOFSGCBJZYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H15N
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DSSTOX Substance ID

DTXSID10201521
Record name 2-Ethyl-2-phenylbutyronitrile
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Molecular Weight

173.25 g/mol
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CAS No.

5336-57-2
Record name α,α-Diethylbenzeneacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Ethyl-2-phenylbutyronitrile: An Early Intermediate in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various organic compounds. While dedicated early 20th-century studies focusing solely on this compound are scarce in available literature, its significance is intrinsically linked to the historical development of synthetic methodologies for related molecules and its role as a precursor in pharmaceutical manufacturing. This document outlines the fundamental properties, synthesis protocols, and the logical workflow for the preparation of this compound and its precursors, drawing from established chemical literature.

Core Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a benzene-like fragrance.[1] It is an important intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅N[2][3]
Molecular Weight173.25 g/mol [3]
IUPAC Name2-ethyl-2-phenylbutanenitrile[3]
CAS Number5336-57-2[2][3]
Boiling Point~267 °C[1]
Density~0.97 g/cm³[1]
SolubilitySoluble in organic solvents like ethanol, xylene, and chloroform.[1]
AppearanceColorless to pale yellow liquid.[1]

Synthesis of a Key Precursor: 2-Phenylbutyronitrile

The synthesis of this compound often involves the alkylation of a precursor, 2-phenylbutyronitrile (also known as α-ethylphenylacetonitrile). The preparation of 2-phenylbutyronitrile itself is a well-documented process, with early methods providing a foundation for more complex syntheses. A common method is the phase-transfer alkylation of phenylacetonitrile with ethyl bromide.

This protocol is adapted from established methods in organic synthesis.[4][5]

Materials:

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride

  • Ethyl bromide

  • Benzene (Caution: Carcinogen)[4][5]

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • A reaction flask is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.[4][5]

  • Ethyl bromide is added dropwise to the stirred mixture while maintaining a temperature of 28–35 °C. Cooling may be necessary.[4][5]

  • After the addition is complete, the mixture is stirred for an additional 2 hours, and the temperature is then raised to 40 °C for 30 minutes.[4][5]

  • The reaction mixture is cooled, and water and benzene are added. The organic layer is separated.[4][5]

  • The aqueous layer is extracted with benzene. The combined organic layers are washed with water, dilute hydrochloric acid, and then water again.[4][5]

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.[4][5]

  • The final product, 2-phenylbutyronitrile, is purified by vacuum distillation.[4][5]

Table 2: Quantitative Data for the Synthesis of 2-Phenylbutyronitrile

ReactantMolesAmount
Phenylacetonitrile2.20257 g (253 ml)
Ethyl bromide2.00218 g (150 ml)
Benzyltriethylammonium chloride0.0225.0 g
50% Sodium Hydroxide-540 ml
Product Yield Boiling Point
2-Phenylbutyronitrile78–84%102–104 °C (7 mm Hg)

Data adapted from Organic Syntheses procedures.[4][5]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask Reaction Flask Stirrer Mechanical Stirrer Flask->Stirrer Condenser Reflux Condenser Flask->Condenser Funnel Dropping Funnel Flask->Funnel Thermometer Thermometer Flask->Thermometer Charge_Flask Charge Flask with Phenylacetonitrile, NaOH (50% aq.), and Benzyltriethylammonium Chloride Add_EtBr Add Ethyl Bromide dropwise at 28-35°C Charge_Flask->Add_EtBr Stir_React Stir for 2 hours, then heat to 40°C for 30 minutes Add_EtBr->Stir_React Cool_Dilute Cool and Dilute with Water and Benzene Stir_React->Cool_Dilute Separate_Layers Separate Organic Layer Cool_Dilute->Separate_Layers Extract_Aqueous Extract Aqueous Layer with Benzene Separate_Layers->Extract_Aqueous Wash_Organic Wash Combined Organic Layers (Water, HCl, Water) Extract_Aqueous->Wash_Organic Dry_Solvent Dry with MgSO4 and Remove Solvent Wash_Organic->Dry_Solvent Distill Vacuum Distill Product Dry_Solvent->Distill

Experimental workflow for the synthesis of 2-phenylbutyronitrile.

Conceptual Synthesis of this compound

The synthesis of this compound follows a similar logic to the preparation of its precursor, involving the alkylation of an acidic C-H bond alpha to a nitrile group. The traditional approach would involve the reaction of 2-phenylbutyronitrile with an ethylating agent in the presence of a strong base.

  • Deprotonation: A strong base, such as sodium amide or an alkoxide, is used to deprotonate the carbon alpha to both the phenyl group and the nitrile in 2-phenylbutyronitrile, forming a resonance-stabilized carbanion.

  • Alkylation: The resulting nucleophilic carbanion is then reacted with an ethylating agent, typically an ethyl halide (e.g., ethyl iodide or ethyl bromide), in an Sₙ2 reaction.

  • Workup: The reaction mixture is quenched and worked up to isolate the crude this compound.

  • Purification: The final product is purified, usually by vacuum distillation.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Phenylbutyronitrile 2-Phenylbutyronitrile Deprotonation Deprotonation (Formation of Carbanion) Phenylbutyronitrile->Deprotonation Base Strong Base (e.g., NaNH2) Base->Deprotonation Ethyl_Halide Ethyl Halide (e.g., C2H5Br) Alkylation Nucleophilic Attack (SN2 Reaction) Ethyl_Halide->Alkylation Deprotonation->Alkylation Final_Product This compound Alkylation->Final_Product Salt Salt Byproduct Alkylation->Salt

Logical relationship in the synthesis of this compound.

Early Context: Role as an Intermediate in Phenobarbital Synthesis

The primary historical context for the synthesis of compounds like this compound is their use as intermediates in the production of pharmaceuticals. A notable example is the synthesis of Phenobarbital, a barbiturate anticonvulsant. While this compound itself is not directly cyclized, the closely related diethyl 2-ethyl-2-phenylmalonate is a key precursor. The synthesis of this malonate often starts from phenylacetonitrile, proceeds through alkylation steps, and then undergoes cyclization with urea. The alkylation of phenylacetonitrile is therefore a foundational step in this important pharmaceutical synthesis.

G Phenylacetonitrile Phenylacetonitrile Alkylation1 First Alkylation (e.g., with Ethyl Halide) Phenylacetonitrile->Alkylation1 Phenylbutyronitrile 2-Phenylbutyronitrile Alkylation1->Phenylbutyronitrile Alkylation2 Second Alkylation (e.g., with Ethyl Halide) Phenylbutyronitrile->Alkylation2 Dialkylated_Nitrile This compound Alkylation2->Dialkylated_Nitrile Conversion Conversion to Malonic Ester Dialkylated_Nitrile->Conversion Malonic_Ester Diethyl 2-ethyl-2-phenylmalonate Conversion->Malonic_Ester Cyclization Cyclization with Urea Malonic_Ester->Cyclization Phenobarbital Phenobarbital Cyclization->Phenobarbital

Simplified signaling pathway from Phenylacetonitrile to Phenobarbital.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-phenylbutyronitrile, an organic compound of interest in various chemical syntheses. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a visual workflow for its synthesis and purification.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-ethyl-2-phenylbutanenitrile, is a tertiary nitrile.[1] It is characterized as a colorless to pale yellow liquid with a benzene-like fragrance.[2] Its primary utility is as an intermediate in organic synthesis, particularly in the fields of medicine and chemical manufacturing.[2] For instance, related structures like 2-phenylbutyronitrile are used in the synthesis of the anticoagulant indobufen and the anticancer agent aminoglutethimide.[3]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 5336-57-2[1][4]
Molecular Formula C₁₂H₁₅N[1][2][4]
Molecular Weight 173.26 g/mol [1][4]
IUPAC Name 2-ethyl-2-phenylbutanenitrile[1]
Synonyms α,α-Diethylbenzeneacetonitrile, 3-Cyano-3-phenylpentan[4]
Density 0.949 g/cm³[4]
Boiling Point 270.7 °C at 760 mmHg[4]
Flash Point 120.2 °C[4]
Refractive Index 1.501[4]
Vapor Pressure 0.00673 mmHg at 25°C[4]
XLogP3-AA 3.2[1]
Topological Polar Surface Area 23.8 Ų[1]
Solubility Soluble in organic solvents (ethanol, xylene, chloroform)[2]
Storage Conditions Sealed in a dry environment at room temperature.[2][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of compounds structurally related to this compound, which can be adapted for its specific preparation.

A common method for the synthesis of α-alkylated phenylacetonitriles is through phase-transfer catalysis, which allows for the reaction between a water-soluble base and an organic-soluble substrate.[5][6][7] The synthesis of this compound would involve the diethylation of phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Ethyl bromide (or other ethylating agent)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (Phase-Transfer Catalyst)

  • Benzene (or other suitable organic solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Charging the Flask: The flask is charged with the 50% aqueous NaOH solution, phenylacetonitrile, and the benzyltriethylammonium chloride catalyst.[5][6]

  • Alkylation: Stirring is initiated, and ethyl bromide is added dropwise from the dropping funnel. The reaction is exothermic, and the temperature is maintained between 28-35°C, using a cold-water bath if necessary.[5][6] Note: For the synthesis of the diethyl derivative, a molar excess of ethyl bromide would be required, and reaction conditions may need to be optimized.

  • Reaction Completion: After the addition of ethyl bromide is complete, the mixture is stirred for an additional 2-3 hours to ensure the reaction goes to completion.[5]

  • Workup: The reaction mixture is cooled to room temperature. Water and benzene are added to the flask to dilute the mixture and dissolve the organic products.[5][6]

  • Extraction and Washing: The layers are separated. The aqueous phase is extracted again with benzene. The combined organic layers are washed successively with water, dilute HCl, and finally with water again.[5][6]

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed by distillation under reduced pressure.[5][6]

  • Purification: The resulting crude product is purified by vacuum distillation to yield the final this compound.[4]

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) is confirmed by a characteristic absorption band around 2250 cm⁻¹. Aromatic C-C stretching bands appear in the 1600-1500 cm⁻¹ region.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl groups (a triplet and a quartet) and the phenyl group (a multiplet in the aromatic region).[6]

    • ¹³C NMR: Would provide signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon itself, and the carbons of the ethyl and phenyl groups.

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing purity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis Phase cluster_1 Workup & Extraction cluster_2 Purification & Analysis A 1. Charge Reactor (Phenylacetonitrile, NaOH, Catalyst) B 2. Add Ethyl Bromide (Maintain 28-35°C) A->B C 3. Stir for 2-3 hours (Reaction Completion) B->C D 4. Quench with H₂O & Extract with Benzene C->D E 5. Wash Organic Layer (H₂O, HCl, H₂O) D->E F 6. Dry with MgSO₄ E->F G 7. Remove Solvent (Reduced Pressure) F->G H 8. Vacuum Distillation G->H I 9. Characterization (NMR, IR, MS) H->I J Pure this compound H->J

References

Spectroscopic analysis of 2-Ethyl-2-phenylbutyronitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in various synthetic applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₁₅N) possesses a quaternary carbon atom bonded to a phenyl group, a nitrile group, and two ethyl groups. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques. This guide will explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis_Purification Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR Provides structural details IR IR Spectroscopy Synthesis_Purification->IR Identifies functional groups MS Mass Spectrometry Synthesis_Purification->MS Determines molecular weight and fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the two non-equivalent protons of the ethyl groups.

Chemical Shift (δ) / ppm (Predicted) Multiplicity Integration Assignment
7.20 - 7.50Multiplet5HAromatic protons (C₆H₅)
1.90 - 2.10Quartet4HMethylene protons (-CH₂-)
0.80 - 1.00Triplet6HMethyl protons (-CH₃)
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) / ppm (Predicted) Assignment
140 - 145Quaternary aromatic carbon (C-phenyl)
128 - 130Aromatic methine carbons (CH-phenyl)
125 - 128Aromatic methine carbons (CH-phenyl)
120 - 125Nitrile carbon (-C≡N)
45 - 50Quaternary aliphatic carbon (C-ethyl, C-nitrile)
30 - 35Methylene carbons (-CH₂-)
8 - 12Methyl carbons (-CH₃)

Relationship between NMR Data and Molecular Structure

The following diagram illustrates how different NMR signals correspond to specific parts of the this compound molecule.

Caption: Correlation of predicted NMR signals to the structure of this compound.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, and a longer acquisition time or a higher number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and aliphatic C-H bonds.

Wavenumber (cm⁻¹) (Predicted) Intensity Assignment
3050 - 3100MediumAromatic C-H stretch
2850 - 3000Medium-StrongAliphatic C-H stretch (from ethyl groups)
2220 - 2260Medium-StrongC≡N stretch (nitrile)
1600, 1495, 1450Medium-WeakAromatic C=C ring stretches
700 - 750StrongC-H out-of-plane bending (monosubstituted benzene)
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: No specific sample preparation is required for a liquid sample when using an ATR-FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound onto the ATR crystal.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

m/z (Predicted) Relative Intensity Assignment
173Moderate[M]⁺ (Molecular Ion)
144High[M - C₂H₅]⁺ (Loss of an ethyl radical)
116High[M - C₄H₉]⁺ or [C₆H₅-C-CN]⁺ fragment
77Moderate[C₆H₅]⁺ (Phenyl cation)

Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for this compound in an EI mass spectrometer.

Mass_Spec_Fragmentation M+ Molecular Ion (M⁺) m/z = 173 Fragment1 [M - C₂H₅]⁺ m/z = 144 M+->Fragment1 - •C₂H₅ Fragment2 [C₆H₅-C-CN]⁺ Fragment m/z = 116 Fragment1->Fragment2 - C₂H₄ Fragment3 [C₆H₅]⁺ m/z = 77 Fragment2->Fragment3 - •CN

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight (e.g., 250).

    • Source and Quadrupole Temperatures: Set to appropriate values (e.g., 230 °C for the source and 150 °C for the quadrupole).

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this important chemical intermediate. The presented spectroscopic data, when acquired experimentally, can be used to confirm the identity, purity, and structure of this compound with a high degree of confidence.

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-phenylbutyronitrile, a key intermediate in the pharmaceutical industry. The document details the core reaction mechanism, various synthetic pathways, and provides detailed experimental protocols. Quantitative data from cited experiments are summarized for comparative analysis.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a quaternary carbon with a nitrile group, makes it a versatile precursor for the creation of more complex pharmaceutical agents. The most common and efficient method for its synthesis is the dialkylation of phenylacetonitrile. This guide will focus on the prevalent phase-transfer catalysis (PTC) method, which offers significant advantages in terms of safety, yield, and scalability over traditional methods that require hazardous reagents like sodium amide.[1]

Core Synthesis Mechanism: Dialkylation of Phenylacetonitrile

The fundamental reaction for the synthesis of this compound is the sequential alkylation of phenylacetonitrile with an ethyl halide, typically ethyl bromide, in the presence of a strong base. The acidity of the α-carbon proton of phenylacetonitrile allows for the formation of a resonance-stabilized carbanion, which then acts as a nucleophile.

The overall reaction proceeds in two main steps:

  • Deprotonation: A strong base removes the acidic proton from the carbon atom adjacent to the phenyl and nitrile groups, forming a phenylacetonitrile carbanion.

  • Nucleophilic Substitution (SN2): The resulting carbanion attacks the electrophilic carbon of an ethyl halide in a nucleophilic substitution reaction, forming 2-phenylbutyronitrile. This mono-alkylation product can then undergo a second deprotonation and subsequent alkylation to yield the final product, this compound.

While monoalkylation can be the primary product under certain conditions, dialkylation is favored when an excess of the alkylating agent and a strong base are used.[2] Phase-transfer catalysis is a widely used industrial process that facilitates reactions between reactants in immiscible phases.[3][4]

Reaction Pathway Diagram

reaction_pathway Phenylacetonitrile Phenylacetonitrile Carbanion1 Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion1 Deprotonation Base Base (e.g., OH⁻) Carbanion2 2-Phenylbutyronitrile Carbanion EthylHalide1 Ethyl Halide (C₂H₅X) Monoalkylated 2-Phenylbutyronitrile EthylHalide2 Ethyl Halide (C₂H₅X) Product This compound Carbanion1->Monoalkylated Sₙ2 Attack Monoalkylated->Carbanion2 Deprotonation Carbanion2->Product Sₙ2 Attack

Caption: Reaction pathway for the synthesis of this compound.

Synthetic Methodologies and Experimental Data

The primary method for synthesizing this compound is through phase-transfer catalyzed dialkylation of phenylacetonitrile. This approach is advantageous as it avoids the need for anhydrous solvents and hazardous bases like sodium amide.[1] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase to generate the carbanion.[1][5]

Quantitative Data Summary
MethodBaseCatalystAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Phase-Transfer Catalysis50% aq. NaOHBenzyltriethylammonium chlorideEthyl BromideToluene/Benzene25-353.578-84[1][6]
Phase-Transfer Catalysis50% aq. NaOHBenzyltriethylammonium chlorideEthyl Chloride-Room Temp.-90[7]
Supercritical FluidK₂CO₃Tetrabutylammonium bromideEthyl BromideSupercritical Ethane45-75< 24Completion[3][4]
Alkali Amide in Liquid NH₃NaNH₂-Ethyl HalideLiquid NH₃/Ether---[2]

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalysis (PTC) with Ethyl Bromide

This protocol is adapted from a well-established procedure and is highly reliable for the synthesis of 2-phenylbutyronitrile, which can be further alkylated to the target molecule.[1][6]

Materials:

  • Phenylacetonitrile

  • Ethyl Bromide

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium Chloride (TEBAC) or similar PTC catalyst

  • Benzene or Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenylacetonitrile (2.00 moles) and benzyltriethylammonium chloride (0.020 mole).[1]

  • Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide solution (320 g) dropwise over 30-45 minutes. Maintain the temperature between 25-30 °C using a water bath.[1]

  • Alkylating Agent Addition: Following the base addition, add ethyl bromide (2.40 moles) dropwise over approximately 2 hours. The reaction is exothermic; ensure the temperature is maintained between 30-35 °C.[1]

  • Reaction: Continue to stir the mixture vigorously for an additional 1.5 hours after the addition of the alkylating agent is complete.[1]

  • Work-up: Cool the mixture to 25 °C. To quench any unreacted phenylacetonitrile carbanion, a small amount of benzaldehyde can be added, followed by stirring for 1 hour.[1][6] Add water and benzene to the reaction mixture, separate the organic layer, and wash it successively with water and dilute hydrochloric acid.[6]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[6]

Experimental Workflow Diagram

experimental_workflow Start Start: Assemble Reaction Apparatus Charge Charge Flask with Phenylacetonitrile and PTC Catalyst Start->Charge AddBase Add 50% NaOH Solution (25-30°C) Charge->AddBase AddEtBr Add Ethyl Bromide (30-35°C) AddBase->AddEtBr Stir Continue Stirring (1.5h) AddEtBr->Stir Workup Work-up: Quench, Extract, and Wash Stir->Workup Purify Purification: Dry and Distill Workup->Purify End End: Obtain this compound Purify->End

Caption: A typical experimental workflow for the PTC synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the phase-transfer catalyzed dialkylation of phenylacetonitrile. This method is robust, scalable, and avoids many of the hazards associated with older synthetic routes. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity of the desired product.

References

An In-depth Technical Guide to 2-Ethyl-2-phenylbutyronitrile: Theoretical and Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical and computational overview of 2-Ethyl-2-phenylbutyronitrile, a substituted nitrile with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental studies on this specific molecule, this guide synthesizes available data with established computational methodologies and theoretical principles to predict its physicochemical properties, spectroscopic signatures, and potential biological activities. Detailed hypothetical protocols for its synthesis and characterization are presented to guide future experimental work. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound.

Introduction

This compound, with the chemical formula C₁₂H₁₅N, is an organic compound featuring a quaternary carbon bonded to a phenyl group, a nitrile group, and two ethyl groups.[1] The presence of the nitrile group, a versatile functional group in organic chemistry, and the phenyl ring suggests a range of potential chemical reactivity and biological interactions. Nitrile-containing compounds are prevalent in pharmaceuticals, acting as key pharmacophores in a variety of drugs. This guide explores the theoretical underpinnings of this compound's properties through computational modeling and offers a framework for its experimental investigation.

Physicochemical Properties

A summary of the known and computationally predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NPubChem[1]
Molecular Weight173.25 g/mol PubChem[1]
IUPAC Name2-ethyl-2-phenylbutanenitrilePubChem[1]
CAS Number5336-57-2PubChem[1]
Boiling Point~267 °CChemBK[2]
Density~0.97 g/cm³ChemBK[2]
XLogP3-AA3.2Guidechem[3]
Topological Polar Surface Area23.8 ŲPubChem[1]
Rotatable Bond Count3Guidechem[3]
Heavy Atom Count13Guidechem[3]

Theoretical and Computational Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. A typical DFT study on this compound would involve:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

  • Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its reactivity and electronic properties.

  • Electrostatic Potential Mapping: To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

The logical workflow for such a computational study is depicted below.

computational_workflow start Define Molecular Structure (this compound) dft Density Functional Theory (DFT) Calculations start->dft geom_opt Geometry Optimization dft->geom_opt mo_analysis Molecular Orbital (HOMO/LUMO) Analysis dft->mo_analysis esp_map Electrostatic Potential Mapping dft->esp_map freq_calc Frequency Calculations geom_opt->freq_calc results Predicted Properties: - IR/Raman Spectra - Reactivity Indices - Charge Distribution freq_calc->results mo_analysis->results esp_map->results

Caption: Workflow for DFT analysis of this compound.

Predicted Spectroscopic Data

Based on the functional groups present in this compound, its characteristic spectroscopic signatures can be predicted.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is expected to be the C≡N stretching vibration, which typically appears as a sharp, intense band in the 2200-2260 cm⁻¹ region.[4][5] For aromatic nitriles, this peak may be at a slightly lower frequency due to conjugation with the phenyl ring.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range), and signals for the ethyl groups. The methylene protons (CH₂) of the ethyl groups would likely appear as a quartet, and the methyl protons (CH₃) as a triplet.

  • ¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm.[4] The spectrum would also show signals for the carbons of the phenyl ring and the ethyl groups.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 173. Subsequent fragmentation would likely involve the loss of ethyl radicals (•CH₂CH₃) and potentially the formation of a stable tropylium ion (C₇H₇⁺) from the phenyl-containing fragment.[7]

Experimental Protocols

This section provides detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound.

Synthesis

A plausible synthesis route involves the dialkylation of phenylacetonitrile. A detailed procedure for the synthesis of the precursor, 2-phenylbutyronitrile, is available and can be adapted.[8]

Step 1: Synthesis of 2-Phenylbutyronitrile (Precursor) [8] This procedure is based on the phase-transfer catalyzed alkylation of phenylacetonitrile with ethyl bromide.

  • Materials: Phenylacetonitrile, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (phase-transfer catalyst), ethyl bromide, benzene, dilute hydrochloric acid, anhydrous magnesium sulfate.

  • Procedure:

    • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.

    • With stirring, add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature at 28–35 °C.

    • After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40 °C for an additional 30 minutes.

    • Cool the reaction mixture, add 750 ml of water and 100 ml of benzene.

    • Separate the layers and extract the aqueous phase with 200 ml of benzene.

    • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.

    • Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent by distillation under reduced pressure.

    • Distill the product through a Vigreux column to obtain 2-phenylbutyronitrile.

Step 2: Synthesis of this compound This proposed second alkylation step would introduce the second ethyl group.

  • Materials: 2-Phenylbutyronitrile, sodium amide (or another strong base), liquid ammonia (as solvent), ethyl bromide.

  • Procedure:

    • In a flask equipped with a dry-ice condenser and a stirrer, dissolve 2-phenylbutyronitrile in liquid ammonia.

    • Slowly add sodium amide in portions to form the carbanion.

    • Add ethyl bromide dropwise to the reaction mixture.

    • After the reaction is complete (monitored by TLC or GC), quench the reaction by the addition of ammonium chloride.

    • Evaporate the ammonia and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

The synthesis workflow is illustrated in the following diagram.

synthesis_workflow start Phenylacetonitrile step1 Alkylation with Ethyl Bromide (Phase-Transfer Catalysis) start->step1 intermediate 2-Phenylbutyronitrile step1->intermediate step2 Second Alkylation with Ethyl Bromide (Strong Base) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis workflow for this compound.

Characterization

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.

  • ¹H and ¹³C NMR Spectroscopy: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and spectra would be acquired on a 400 or 500 MHz NMR spectrometer.

  • FTIR Spectroscopy: A small amount of the neat liquid sample would be placed between two KBr plates, and the spectrum would be recorded.

  • Mass Spectrometry: The sample would be introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS), and ionized using electron ionization (EI) at 70 eV.[7]

Potential Biological Activity and Signaling Pathways

Due to the lack of direct experimental data, the biological activity of this compound can only be hypothesized based on its structural features and the known activities of related compounds.

The presence of a phenyl ring and a nitrile group suggests that the molecule could interact with biological targets through hydrophobic and polar interactions. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. Many nitrile-containing compounds exhibit a wide range of pharmacological activities.

A hypothetical signaling pathway that could be modulated by a molecule with the structural features of this compound is presented below. This is purely speculative and would require experimental validation. For instance, if the compound were to interact with a G-protein coupled receptor (GPCR), it could trigger a downstream signaling cascade.

signaling_pathway compound This compound receptor Hypothetical Receptor (e.g., GPCR) compound->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: A hypothetical signaling pathway for this compound.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of this compound. While direct experimental data is limited, this paper has outlined its predicted physicochemical properties, proposed methodologies for its synthesis and characterization, and speculated on its potential biological activities. The information and protocols presented herein are intended to serve as a valuable resource for researchers, stimulating further investigation into this interesting molecule and its potential applications in science and industry. Future experimental work is crucial to validate the theoretical predictions and to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Ethyl-2-phenylbutyronitrile. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from spectroscopic data of analogous molecules and employs theoretical chemical principles to predict its structural characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's three-dimensional architecture, which is critical for understanding its physicochemical properties and potential biological interactions. The guide also outlines the standard experimental and computational protocols that would be employed for a full structural and conformational elucidation.

Introduction

This compound, with the chemical formula C₁₂H₁₅N, is a small organic molecule featuring a quaternary carbon center bonded to a phenyl group, a nitrile group, and two ethyl groups. The spatial arrangement of these substituents around the chiral center dictates the molecule's overall shape, polarity, and steric profile. A thorough understanding of its molecular structure and conformational dynamics is paramount for applications in medicinal chemistry and materials science, where molecular recognition and interaction are key.

This guide will explore the predicted molecular geometry, potential conformational isomers, and the spectroscopic signatures that would be expected for this compound.

Predicted Molecular Structure and Geometry

The central architectural feature of this compound is the sp³-hybridized quaternary carbon atom. This leads to a tetrahedral arrangement of the four substituent groups: a phenyl ring, a nitrile (-C≡N) group, and two ethyl (-CH₂CH₃) groups.

Table 1: Predicted General Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅NPubChem
Molecular Weight173.25 g/mol PubChem
IUPAC Name2-ethyl-2-phenylbutanenitrilePubChem
CAS Number5336-57-2PubChem

Note: The data in this table is based on general chemical database information and not on specific experimental studies of this molecule.

The bond lengths and angles are expected to be within the typical ranges for similar organic compounds. The presence of the bulky phenyl and ethyl groups, along with the linear and electron-withdrawing nitrile group, will influence the local geometry and lead to specific conformational preferences to minimize steric hindrance.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the single bonds, specifically the C-C bonds of the ethyl groups and the C-C bond connecting the quaternary carbon to the phenyl ring. Due to the steric bulk of the substituents, free rotation will be hindered, leading to a set of preferred, low-energy conformations.

It is anticipated that the molecule will adopt conformations that minimize the steric interactions between the phenyl ring and the two ethyl groups. The relative orientations of these groups will define the stable conformers. The nitrile group, being linear, will contribute less to steric crowding but will significantly influence the molecule's dipole moment.

To illustrate the logical relationship in a conformational analysis workflow, a Graphviz diagram is provided below.

G A Identify Rotatable Bonds B Systematic or Stochastic Conformational Search A->B C Geometry Optimization of Conformers (e.g., DFT) B->C D Calculate Relative Energies C->D E Identify Low-Energy Conformers D->E F Analyze Structural Parameters (Dihedral Angles, etc.) E->F

Caption: A generalized workflow for computational conformational analysis.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, likely in the range of 7.0-7.5 ppm. The methylene protons (-CH₂) of the ethyl groups would appear as a quartet, and the methyl protons (-CH₃) would be a triplet, due to spin-spin coupling. The exact chemical shifts would be sensitive to the molecule's conformation.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the nitrile carbon (around 120 ppm), the aromatic carbons, and the carbons of the two equivalent ethyl groups.

Vibrational Spectroscopy (IR and Raman)
  • Infrared (IR) Spectroscopy: A sharp and characteristic absorption band for the nitrile group (-C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. The spectrum would also feature bands corresponding to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring.

  • Raman Spectroscopy: The nitrile stretch is also Raman active. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-C≡NStretching2240 - 2260
Phenyl C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000

Note: These are general ranges and the exact peak positions can vary.

Experimental and Computational Protocols

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

Experimental Protocols
  • Synthesis and Purification: The compound would first be synthesized, likely through the alkylation of phenylacetonitrile, and then purified using techniques such as column chromatography or distillation.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

    • Protocol: A suitable single crystal would be grown, mounted on a diffractometer, and irradiated with X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

  • NMR Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in an appropriate deuterated solvent would be performed to confirm the chemical structure and provide insights into the solution-phase conformation through the analysis of chemical shifts and coupling constants. Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities of protons, further elucidating the preferred conformation.

  • Vibrational Spectroscopy:

    • FTIR Spectroscopy: The sample would be analyzed as a neat liquid or in a suitable solvent to obtain the infrared spectrum.

    • Raman Spectroscopy: A Raman spectrum would be acquired using a laser excitation source.

The logical flow of an experimental structural elucidation is depicted in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation A Synthesis of this compound B Purification (e.g., Chromatography) A->B C Single-Crystal X-ray Diffraction B->C D NMR Spectroscopy (1D & 2D) B->D E Vibrational Spectroscopy (IR & Raman) B->E F Solid-State Structure C->F G Solution-Phase Structure & Conformation D->G H Vibrational Modes E->H I Comprehensive Structural Elucidation F->I G->I H->I

Caption: A flowchart outlining the experimental workflow for structural elucidation.

Computational Protocols
  • Conformational Search: A systematic or stochastic conformational search would be performed using molecular mechanics force fields to identify all possible low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified conformers would be optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).

  • Energy Calculations: The relative energies of the optimized conformers would be calculated to determine their populations at a given temperature.

  • Spectroscopic Prediction: NMR chemical shifts, and vibrational frequencies would be calculated for the most stable conformers and compared with experimental data for validation.

Conclusion

While a definitive, experimentally determined structure of this compound is not available in the current scientific literature, this guide provides a robust, theory-based overview of its expected molecular structure and conformation. The tetrahedral geometry around the central quaternary carbon, coupled with the steric and electronic influences of the phenyl, nitrile, and ethyl substituents, suggests a molecule with distinct conformational preferences that will govern its macroscopic properties. The outlined experimental and computational protocols provide a clear roadmap for future research to fully elucidate the structural and dynamic properties of this molecule, which will be invaluable for its potential applications in various fields of chemical science.

Stability and Degradation Pathways of 2-Ethyl-2-phenylbutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation pathways of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct stability studies on this specific molecule in public literature, this document extrapolates probable degradation mechanisms based on the chemical functionalities present and established knowledge of related nitrile-containing compounds. Detailed, theoretical experimental protocols for conducting forced degradation studies are provided to enable researchers to generate robust stability data. This guide aims to be a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of drug substances where this compound is a relevant synthetic precursor.

Introduction

This compound is a crucial chemical intermediate in organic synthesis, notably in the production of active pharmaceutical ingredients (APIs) such as phenobarbital. The purity and stability of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final drug product. Understanding its degradation pathways is critical for developing stable formulations, establishing appropriate storage conditions, and identifying potential impurities that may arise during synthesis or storage.

This guide summarizes the physicochemical properties of this compound and outlines its potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it provides detailed experimental protocols for carrying out forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability and degradation studies.

PropertyValueSource
Molecular Formula C₁₂H₁₅NPubChem[1]
Molecular Weight 173.25 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidChemBK[2]
Boiling Point Approximately 267 °CChemBK[2]
Density Approximately 0.97 g/cm³ChemBK[2]
Solubility Soluble in organic solvents such as ethanol, xylene, and chloroformChemBK[2]
CAS Number 5336-57-2PubChem[1]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively documented, its chemical structure allows for the prediction of several potential degradation pathways based on the reactivity of the nitrile and phenyl functional groups.

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This is considered a primary degradation pathway.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can hydrolyze to form a carboxylic acid, 2-ethyl-2-phenylbutanoic acid. An intermediate amide, 2-ethyl-2-phenylbutanamide, may also be formed.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can be saponified to the corresponding carboxylate salt, which upon acidification will yield 2-ethyl-2-phenylbutanoic acid. Similar to the acidic pathway, an amide intermediate is possible.

Hydrolysis_Pathway This compound This compound 2-Ethyl-2-phenylbutanamide 2-Ethyl-2-phenylbutanamide This compound->2-Ethyl-2-phenylbutanamide H₂O, H⁺ or OH⁻ 2-Ethyl-2-phenylbutanoic acid 2-Ethyl-2-phenylbutanoic acid 2-Ethyl-2-phenylbutanamide->2-Ethyl-2-phenylbutanoic acid H₂O, H⁺ or OH⁻

Caption: Hydrolytic degradation pathway of this compound.
Oxidative Degradation

Oxidative conditions can potentially lead to the degradation of the molecule, although specific pathways are not well-defined in the literature. The benzylic position is susceptible to oxidation.

  • Potential Products: Oxidation could potentially lead to the formation of hydroperoxides or hydroxylated species on the ethyl groups or the phenyl ring. Strong oxidation may lead to ring-opening or cleavage of the alkyl chains.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. The phenyl group is a chromophore that can absorb UV light and initiate photochemical reactions.

  • Potential Reactions: Photodegradation could involve radical-mediated reactions, potentially leading to polymerization or the formation of various photoproducts. The specific products would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The exact decomposition temperature and products are not well-documented. For analogous aliphatic carboxylic acids, decarboxylation and dehydration are primary thermal degradation pathways.[3] While this molecule is a nitrile, thermal instability leading to fragmentation is a possibility.

Experimental Protocols for Forced Degradation Studies

To elucidate the stability and degradation pathways of this compound, a systematic forced degradation study should be conducted. The following protocols are based on general principles and ICH guidelines.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Experimental_Workflow cluster_stress Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Oxidative Oxidative Photolytic Photolytic Thermal Thermal Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Sample Analysis Sample Analysis Stress Conditions->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Pathway Elucidation Pathway Elucidation Data Interpretation->Pathway Elucidation

Caption: General workflow for forced degradation studies.
Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound. The conditions below are starting points and may need to be optimized.

Stress ConditionProtocol
Acidic Hydrolysis Mix the working solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
Basic Hydrolysis Mix the working solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Mix the working solution with 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours, protected from light.
Photolytic Degradation Expose the working solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark.
Thermal Degradation Expose the solid compound and a solution of the compound to dry heat at 80°C for 24, 48, and 72 hours.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique.

    • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of water (with a suitable buffer like phosphate or acetate) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Identification of Degradants:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.

    • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDuration% Assay of this compound% Total ImpuritiesMajor Degradant(s) (RT)
Control72 h99.80.2-
0.1 M HCl, 60°C24 h95.24.8D1 (5.2 min)
48 h90.59.5D1 (5.2 min)
72 h85.114.9D1 (5.2 min), D2 (6.8 min)
0.1 M NaOH, 60°C24 h92.37.7D1 (5.2 min)
48 h84.615.4D1 (5.2 min), D2 (6.8 min)
72 h75.924.1D1 (5.2 min), D2 (6.8 min)
3% H₂O₂, RT72 h98.51.5D3 (8.1 min)
Photolytic-97.22.8D4 (9.5 min)
Thermal (80°C, solid)72 h99.50.5-
Thermal (80°C, solution)72 h98.91.1Minor peaks

Note: This table presents hypothetical data for illustrative purposes. RT = Retention Time.

Conclusion

While direct experimental data on the stability and degradation of this compound is scarce, a thorough understanding of its chemical structure allows for the prediction of its primary degradation pathways, with hydrolysis of the nitrile group being the most probable. The provided experimental protocols offer a robust framework for researchers to conduct forced degradation studies to confirm these pathways, identify and characterize degradation products, and develop a comprehensive stability profile. Such studies are indispensable for ensuring the quality and safety of pharmaceutical products derived from this important synthetic intermediate.

References

A Technical Guide to the Solubility of 2-Ethyl-2-phenylbutyronitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-phenylbutyronitrile (also known as α-Ethylphenylacetonitrile). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₅N[1]. It is a colorless to pale yellow liquid with a boiling point of approximately 267°C and a density of about 0.97 g/cm³[1]. This compound serves as a significant intermediate in the synthesis of various pharmaceuticals, including anticancer and hormone drugs, as well as in the fragrance industry[1]. Given its applications, understanding its solubility in various organic solvents is critical for process development, formulation, and purification.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative and Quantitative Solubility of this compound in Organic Solvents

Solvent ClassSolventTemperature (°C)SolubilityReference
AlcoholsEthanolRoom TemperatureReported as Soluble[1]
Aromatic HydrocarbonsXyleneRoom TemperatureReported as Soluble[1]
Chlorinated SolventsChloroformRoom TemperatureReported as Soluble[1]
Other Common SolventsAcetoneNot AvailableData Not Available
Diethyl EtherNot AvailableData Not Available
HexaneNot AvailableData Not Available
TolueneNot AvailableData Not Available
MethanolNot AvailableData Not Available
WaterNot AvailableExpected to be poorly soluble/insoluble

Note: "Reported as Soluble" indicates a qualitative assessment found in the literature. Researchers are encouraged to determine quantitative values for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, this section details standard experimental methodologies. These protocols are adapted from established methods for determining the solubility of organic compounds[2][3][4].

This is the most common method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute should be visually confirmed to ensure saturation[4].

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[4].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle[5].

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

This method is simpler but may be less precise than instrumental methods, especially for moderately soluble compounds.

Procedure:

  • Follow steps 1-4 of the Equilibrium Solubility Method to obtain a filtered, saturated solution.

  • Solvent Evaporation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas[4].

  • Drying and Weighing: Once the solvent has completely evaporated, dry the dish containing the residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved. Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation: The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution[4].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_quant Quantification start Start: Select Solvent and Temperature add_excess Add Excess this compound to a Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Excess Solute to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample to Known Volume sample->dilute analyze Analyze via HPLC, GC, or Gravimetry dilute->analyze calculate Calculate Solubility (e.g., in g/L or mol/L) analyze->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is qualitatively known to be soluble in common organic solvents like ethanol, xylene, and chloroform, a significant gap exists in the literature regarding quantitative solubility data[1]. This guide provides the necessary experimental protocols for researchers to determine these critical physical properties. The provided workflow and methodologies offer a robust framework for generating reliable data essential for the effective use of this compound in research and development.

References

Enantioselective Synthesis of 2-Ethyl-2-phenylbutyronitrile: A Technical Guide to Putative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the enantioselective synthesis of 2-Ethyl-2-phenylbutyronitrile, a chiral molecule with a quaternary stereocenter. Following a comprehensive review of the scientific literature, it is important to note that a specific, established protocol for the direct enantioselective synthesis of this compound has not been reported. However, based on well-established principles of asymmetric synthesis for the creation of quaternary stereocenters, this document outlines potential and logical strategies that could be employed to achieve this synthetic goal. The methodologies, experimental protocols, and expected outcomes presented herein are based on analogous transformations reported for similar substrates.

Introduction to the Synthetic Challenge

The primary challenge in the synthesis of this compound lies in the controlled, enantioselective introduction of two ethyl groups at the α-position of phenylacetonitrile. This transformation requires the formation of a sterically hindered quaternary carbon center with high fidelity. Two principal strategies are proposed to address this challenge:

  • Chiral Phase-Transfer Catalysis (PTC): This approach utilizes a chiral catalyst to control the stereochemical outcome of the sequential alkylation of the prochiral phenylacetonitrile anion.

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to the phenylacetonitrile backbone to direct the diastereoselective introduction of the ethyl groups.

Proposed Strategy 1: Chiral Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique for the alkylation of active methylene compounds. By employing a chiral, non-racemic phase-transfer catalyst, the deprotonated phenylacetonitrile can be shuttled from an aqueous basic phase to an organic phase containing the ethylating agent within a chiral ion pair. This chiral environment can induce a facial bias in the approach of the electrophile, leading to an enantiomerically enriched product.

Proposed Experimental Protocol

Reaction: Sequential C-ethylation of phenylacetonitrile using a chiral phase-transfer catalyst.

Materials:

  • Phenylacetonitrile

  • Ethyl bromide (or ethyl iodide)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH)

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (as a representative chiral phase-transfer catalyst)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of phenylacetonitrile (1.0 eq) in toluene at -20 °C under an inert atmosphere (e.g., argon), add the chiral phase-transfer catalyst (0.1 eq).

  • Add 50% aqueous KOH (10.0 eq) and stir the biphasic mixture vigorously for 30 minutes.

  • Add ethyl bromide (1.2 eq) dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 24 hours, monitoring the progress by TLC or GC analysis.

  • Upon consumption of the starting material, add a second portion of ethyl bromide (1.5 eq).

  • Allow the reaction to warm to 0 °C and stir for an additional 48 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the aqueous layer is neutral.

  • Separate the organic layer, and extract the aqueous layer with toluene (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Hypothetical Data Presentation

The following table presents hypothetical data for the proposed chiral phase-transfer catalyzed synthesis, based on typical results for the asymmetric alkylation of related substrates.

CatalystElectrophileTemperature (°C)Time (h)Yield (%)ee (%)
(S,S)-3,4,5-Trifluorophenyl-NAS bromideEthyl bromide-20 to 0726585
Cinchona alkaloid-derived catalystEthyl iodide-40 to -20967090

Visualization of the Catalytic Cycle

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase PhACN Phenylacetonitrile Q_PhACN [Q]⁺[PhACN]⁻ PhACN->Q_PhACN Deprotonation EtBr Ethyl Bromide Q_Et_PhACN [Q]⁺[Et-PhACN]⁻ EtBr->Q_Et_PhACN First Ethylation Product This compound QBr [Q]⁺Br⁻ Product->QBr Catalyst Regeneration Q_Et_PhACN->Q_PhACN Deprotonation Q_PhACN->Product Second Ethylation QOH [Q]⁺OH⁻ QBr->QOH Anion Exchange QOH->Q_PhACN Phase Transfer

Figure 1: Proposed catalytic cycle for chiral PTC.

Proposed Strategy 2: Chiral Auxiliary-Mediated Synthesis

This strategy involves the covalent attachment of a chiral auxiliary to a derivative of phenylacetic acid. The steric and electronic properties of the auxiliary then direct the diastereoselective addition of two ethyl groups. Subsequent removal of the auxiliary reveals the enantiomerically enriched this compound. Evans' oxazolidinones are a well-established class of chiral auxiliaries for achieving high diastereoselectivity in alkylation reactions.

Proposed Experimental Protocol

Reaction: Diastereoselective diethylation of an N-acyl oxazolidinone derivative of phenylacetic acid, followed by conversion to the nitrile.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

  • Phenylacetyl chloride

  • Triethylamine

  • Lithium diisopropylamide (LDA)

  • Ethyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH)

  • Dess-Martin periodinane

  • Hydroxylamine hydrochloride

  • Acetic anhydride

Procedure:

  • Acylation: React phenylacetyl chloride with the chiral auxiliary in the presence of triethylamine to form the N-acyl oxazolidinone.

  • First Ethylation: Deprotonate the N-acyl oxazolidinone with LDA at -78 °C in anhydrous THF, followed by the addition of ethyl iodide to introduce the first ethyl group.

  • Second Ethylation: Repeat the deprotonation and alkylation sequence with a second equivalent of LDA and ethyl iodide to install the second ethyl group, forming the quaternary center.

  • Reductive Cleavage: Remove the chiral auxiliary by reduction with LiAlH to yield the corresponding chiral primary alcohol.

  • Oxidation: Oxidize the primary alcohol to the aldehyde using Dess-Martin periodinane.

  • Conversion to Nitrile: Convert the aldehyde to the nitrile. A common method is the formation of the oxime with hydroxylamine, followed by dehydration with a reagent such as acetic anhydride.

  • Purification and Analysis: Purify the final product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Hypothetical Data Presentation

The following table presents hypothetical data for the proposed chiral auxiliary-mediated synthesis, based on typical diastereoselectivities and yields for similar alkylations.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Final ee (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl iodide>95:585>90
(S)-4-benzyl-2-oxazolidinoneEthyl bromide>90:1080>80

Visualization of the Synthetic Workflow

Auxiliary_Workflow Start Phenylacetic Acid Derivative Acylation Attach Chiral Auxiliary Start->Acylation Alkylation1 First Diastereoselective Ethylation Acylation->Alkylation1 Alkylation2 Second Diastereoselective Ethylation Alkylation1->Alkylation2 Cleavage Remove Chiral Auxiliary Alkylation2->Cleavage Conversion Functional Group Conversion to Nitrile Cleavage->Conversion Product Enantioenriched this compound Conversion->Product

Figure 2: Chiral auxiliary synthetic workflow.

Conclusion

While a direct, reported method for the enantioselective synthesis of this compound is currently absent from the scientific literature, established principles of asymmetric synthesis provide a strong foundation for the development of such a process. The two strategies outlined in this guide, chiral phase-transfer catalysis and the use of a chiral auxiliary, represent the most promising avenues for achieving this goal. The experimental protocols and expected outcomes are based on analogous and well-documented transformations, providing a solid starting point for researchers and drug development professionals seeking to synthesize this chiral molecule. Further experimental investigation and optimization would be required to realize these proposed synthetic routes.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-2-phenylbutyronitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the manufacturing of various pharmaceuticals, including the anticonvulsant aminoglutethimide and the anticoagulant indobufen.[1] The synthesis is achieved through the alkylation of phenylacetonitrile with ethyl bromide using phase-transfer catalysis (PTC). This method offers high yields, excellent product purity, and a simplified reaction setup compared to traditional methods that require anhydrous conditions or expensive bases.[2][3] The protocol detailed below is based on a well-established and reliable procedure, ensuring reproducibility.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). The catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the anion) across the phase boundary into the other phase where the reaction can occur.[3][4] For the synthesis of this compound, a phase-transfer catalyst facilitates the deprotonation of phenylacetonitrile by a concentrated aqueous base (like sodium hydroxide) and the subsequent alkylation of the resulting carbanion by ethyl bromide in the organic phase. This methodology avoids the need for strong, hazardous bases like sodium amide and expensive anhydrous solvents.[5]

Reaction Mechanism and Workflow

The reaction proceeds in a two-phase system. Phenylacetonitrile resides in the organic phase, while the strong base (sodium hydroxide) is in the aqueous phase. The phase-transfer catalyst, benzyltriethylammonium chloride, exchanges its chloride anion for a hydroxide ion from the aqueous phase. This lipophilic quaternary ammonium hydroxide then moves into the organic phase, where it is a strong enough base to deprotonate the phenylacetonitrile, forming a carbanion. This carbanion then readily reacts with ethyl bromide (the alkylating agent) to form the desired product, this compound. The catalyst then returns to the aqueous phase to repeat the cycle.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A NaOH (50% aq.) C [Q+R3N]OH- A->C Ion Exchange B [Q+R3N]Cl- (Catalyst) B->C E Phenylacetonitrile C->E Deprotonation G Phenylacetonitrile Carbanion D NaCl E->G F Ethyl Bromide H This compound (Product) F->H G->F Alkylation (SN2)

Caption: Phase-transfer catalysis workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative experimental protocol for the synthesis of this compound.

ParameterValueReference
Reactants
Phenylacetonitrile257 g (2.20 moles)[6]
Ethyl Bromide218 g (2.00 moles)[6]
50% Aqueous Sodium Hydroxide540 mL[6]
Catalyst
Benzyltriethylammonium Chloride5.0 g (0.022 mole)[6]
Reaction Conditions
Temperature28-35°C (during addition), then 40°C[6]
Reaction Time~100 min (addition) + 2.5 hours (stirring)[6]
Product Information
Product Yield225–242 g (78–84%)[6]
Boiling Point102–104°C at 7 mm Hg[6]
Refractive Index (nD25)1.5065–1.5066[6]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials and Equipment:

  • 3-liter, four-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Efficient reflux condenser

  • Cold-water bath

  • Separatory funnel

  • Vigreux column for distillation

  • Phenylacetonitrile (257 g, 2.20 moles)

  • Ethyl bromide (218 g, 2.00 moles), distilled before use[6]

  • 50% aqueous sodium hydroxide solution (540 mL)

  • Benzyltriethylammonium chloride (5.0 g, 0.022 mole)[6]

  • Benzaldehyde (21.2 g, 0.200 mole), distilled before use[6]

  • Benzene (Caution: Carcinogen. Handle in a well-ventilated hood with appropriate personal protective equipment)[6]

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 3-liter, four-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Charging the Flask: Charge the flask with 540 mL of 50% aqueous sodium hydroxide, 257 g (253 mL, 2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[6]

  • Addition of Ethyl Bromide: Begin stirring the mixture. Add 218 g (150 mL, 2.00 moles) of ethyl bromide dropwise from the dropping funnel over approximately 100 minutes.[6] Maintain the reaction temperature between 28–35°C, using a cold-water bath to cool the flask if necessary.[6]

  • Reaction Completion: After the addition of ethyl bromide is complete, continue stirring for 2 hours. Then, increase the temperature to 40°C and stir for an additional 30 minutes.[6]

  • Quenching Unreacted Phenylacetonitrile: Cool the reaction mixture to 25°C. Add 21.2 g (20.3 mL, 0.200 mole) of benzaldehyde to convert any unreacted phenylacetonitrile to the high-boiling α-phenylcinnamonitrile.[6] Continue stirring for 1 hour.[6]

  • Work-up: Immerse the flask in a cold-water bath and add 750 mL of water and 100 mL of benzene. Transfer the mixture to a separatory funnel and separate the layers.[6]

  • Extraction and Washing: Extract the aqueous phase with 200 mL of benzene. Combine the organic layers and wash them successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and finally with 200 mL of water.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.[6]

  • Purification: Distill the crude product through a Vigreux column to yield 225–242 g (78–84%) of pure this compound. The product should be collected at a boiling point of 102–104°C (7 mm Hg).[6]

Alternative Phase-Transfer Catalysis Systems

While the protocol above details a robust method using benzyltriethylammonium chloride, other systems have also been explored. For instance, research has shown successful alkylation of phenylacetonitrile with ethyl bromide using tetrabutylammonium bromide as the catalyst and potassium carbonate as the base in supercritical ethane.[7][8] This approach demonstrates the versatility of phase-transfer catalysis under various conditions, including supercritical fluids, which can offer advantages in terms of mass transfer.[7] Another study reported a 90% yield using ethyl chloride as the alkylating agent with benzyltriethylammonium chloride as the catalyst in the presence of 50% aqueous sodium hydroxide.[9]

Concluding Remarks

The synthesis of this compound via phase-transfer catalysis is a highly efficient and practical method suitable for both laboratory and industrial-scale production. The procedure is straightforward, utilizes readily available and relatively inexpensive reagents, and provides the product in high yield and purity. The adaptability of phase-transfer catalysis to different catalysts, bases, and reaction conditions further underscores its utility in modern organic synthesis.

References

The Pivotal Role of 2-Ethyl-2-phenylbutyronitrile in the Synthesis of Glutethimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of glutethimide, a sedative-hypnotic agent, with a specific focus on the critical role of the precursor, 2-ethyl-2-phenylbutyronitrile. The synthesis involves a two-step process: a base-catalyzed Michael addition followed by hydrolysis and cyclization. These application notes and protocols are intended to provide a comprehensive guide for the laboratory-scale synthesis of glutethimide.

Introduction

Glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione) is a central nervous system depressant.[1] Its synthesis relies on the initial formation of a carbon-carbon bond between this compound and an acrylic acid ester, followed by the formation of the glutarimide ring. The key intermediate, this compound, provides the core structure necessary for the final piperidinedione ring system. The overall synthesis is a classic example of conjugate addition followed by intramolecular cyclization.

Physicochemical Data

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₂H₁₅N173.26-102-104 @ 7 mmHg[2]
Ethyl 4-cyano-4-phenylhexanoateC₁₅H₁₉NO₂245.32--
GlutethimideC₁₃H₁₅NO₂217.2684[3][4]-

Experimental Protocols

The synthesis of glutethimide from this compound is a two-step process. The following protocols are based on established synthetic methods.

Step 1: Synthesis of Ethyl 4-cyano-4-phenylhexanoate via Michael Addition

This step involves the base-catalyzed conjugate addition of this compound to ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol (solvent)

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Slowly add ethyl acrylate to the reaction mixture via the dropping funnel at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude ethyl 4-cyano-4-phenylhexanoate. Purification can be achieved by vacuum distillation.

Step 2: Hydrolysis and Cyclization to Glutethimide

This step involves the hydrolysis of the nitrile and ester groups of ethyl 4-cyano-4-phenylhexanoate, followed by intramolecular cyclization to form the glutethimide ring.

Materials:

  • Ethyl 4-cyano-4-phenylhexanoate

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Water

  • Sodium carbonate solution (for neutralization)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, carefully add ethyl 4-cyano-4-phenylhexanoate to a mixture of concentrated sulfuric acid and glacial acetic acid.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is neutral.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude glutethimide.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure glutethimide crystals.[3]

Reaction Schematics and Workflows

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the synthesis of glutethimide.

glutethimide_synthesis cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Cyclization This compound This compound Reaction1 Base-catalyzed Conjugate Addition This compound->Reaction1 Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction1 Intermediate Ethyl 4-cyano-4-phenylhexanoate Reaction1->Intermediate Reaction2 Acid-catalyzed Hydrolysis & Cyclization Intermediate->Reaction2 Glutethimide Glutethimide Reaction2->Glutethimide

Caption: Chemical synthesis pathway of Glutethimide.

experimental_workflow cluster_step1_workflow Step 1: Synthesis of Intermediate cluster_step2_workflow Step 2: Synthesis of Glutethimide A 1. Mix this compound, Ethyl acrylate, and Base in Ethanol B 2. Reflux the reaction mixture A->B C 3. Neutralize and remove solvent B->C D 4. Extract with Diethyl ether C->D E 5. Wash, dry, and concentrate D->E F 6. Purify by vacuum distillation (Yields Ethyl 4-cyano-4-phenylhexanoate) E->F G 7. React intermediate with Sulfuric acid and Acetic acid F->G Intermediate to next step H 8. Reflux the mixture G->H I 9. Quench with ice and neutralize H->I J 10. Extract with Ethyl acetate I->J K 11. Wash, dry, and concentrate J->K L 12. Recrystallize from Ethyl acetate/Petroleum ether (Yields pure Glutethimide) K->L

Caption: Experimental workflow for Glutethimide synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • This compound and ethyl acrylate are irritants. Avoid contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Use caution when working with flammable solvents like diethyl ether and ethyl acetate. Ensure there are no open flames or ignition sources nearby.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: 2-Ethyl-2-phenylbutyronitrile as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties and provides generalized protocols for its conversion into valuable downstream products.

Introduction

This compound is a tertiary nitrile characterized by a quaternary carbon atom substituted with a phenyl group, a cyano group, and two ethyl groups. This structural feature makes it a valuable precursor for the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids and amines, opening up a wide range of synthetic possibilities.[1] It is recognized as a significant intermediate in the synthesis of anticancer and hormone drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and for the design of synthetic protocols.

PropertyValue
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~267 °C
Density ~0.97 g/cm³
Solubility Soluble in organic solvents such as ethanol, xylene, and chloroform.
CAS Number 5336-57-2

Source:[1][2]

Key Synthetic Applications & Protocols

This compound serves as a versatile precursor for the synthesis of key organic building blocks. The following sections detail the protocols for its primary transformations: hydrolysis to 2-ethyl-2-phenylbutanoic acid and reduction to 2-ethyl-2-phenylbutan-1-amine.

Hydrolysis to 2-Ethyl-2-phenylbutanoic Acid

The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 2,2-disubstituted butanoic acid is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals.

Logical Workflow for Hydrolysis:

Start This compound Reaction Acid or Base Catalyzed Hydrolysis Start->Reaction Intermediate Carboxamide Intermediate Reaction->Intermediate Workup Acidification & Extraction Reaction->Workup Intermediate->Reaction Product 2-Ethyl-2-phenylbutanoic Acid Workup->Product

Caption: Workflow for the hydrolysis of this compound.

Experimental Protocol (Generalized):

Note: This is a generalized protocol and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric Acid (HCl) for acidification

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure (Acid-Catalyzed):

  • In a round-bottom flask equipped with a reflux condenser, place this compound.

  • Slowly add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture over crushed ice and extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-ethyl-2-phenylbutanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Procedure (Base-Catalyzed):

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a suitable solvent like ethanol or a mixture of water and ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Extract the carboxylic acid with a suitable organic solvent.

  • Dry the organic layer over a drying agent, filter, and remove the solvent in vacuo to obtain the product.

Reduction to 2-Ethyl-2-phenylbutan-1-amine

The reduction of the nitrile group to a primary amine provides a key building block for the synthesis of various nitrogen-containing compounds. This transformation is crucial for introducing a basic center into the molecule, which is often a key feature in pharmacologically active agents.

Logical Workflow for Reduction:

Start This compound Reaction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Start->Reaction Intermediate Imine Intermediate Reaction->Intermediate Workup Quenching & Extraction Reaction->Workup Intermediate->Reaction Product 2-Ethyl-2-phenylbutan-1-amine Workup->Product

Caption: Workflow for the reduction of this compound.

Experimental Protocol (Generalized using LiAlH₄):

Note: This protocol involves the use of Lithium Aluminum Hydride (LiAlH₄), which is a highly reactive and pyrophoric reagent. It should only be handled by trained personnel under an inert atmosphere.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet, standard laboratory glassware

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Suspend Lithium Aluminum Hydride in anhydrous diethyl ether or THF in the flask under an inert atmosphere.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction flask in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This should be done with extreme caution as hydrogen gas is evolved.

  • A granular precipitate will form. Filter the mixture and wash the precipitate thoroughly with the reaction solvent.

  • Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-ethyl-2-phenylbutan-1-amine.

  • The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

Safety Information

This compound is irritating to the eyes and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with strong oxidizing agents.[1] Store in a cool, dry place away from heat and open flames.[1] In case of exposure, seek immediate medical attention.[1]

References

Application Notes: Synthesis of 2-Ethyl-2-phenylbutyronitrile via Stepwise Alkylation of Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-Ethyl-2-phenylbutyronitrile, a dialkylated derivative of phenylacetonitrile, is a key transformation in the preparation of various chemical intermediates. The reaction proceeds by the sequential alkylation of the acidic α-carbon of phenylacetonitrile. Due to the difference in acidity between the benzylic protons of the starting material and the mono-alkylated intermediate, a stepwise approach is often most effective.

The initial mono-ethylation to 2-phenylbutyronitrile can be achieved with high selectivity and yield using Phase-Transfer Catalysis (PTC). This method is advantageous as it avoids the need for strictly anhydrous conditions or hazardous reagents like sodium amide.[1][2] However, the second ethylation is more challenging because the remaining α-proton on 2-phenylbutyronitrile is less acidic. Therefore, this step typically requires a stronger base, such as sodium amide, in an anhydrous aprotic solvent to efficiently generate the necessary carbanion for the final alkylation.[3]

These application notes provide detailed protocols for a reliable two-step synthesis suitable for research and development professionals.

Chemical Reaction Pathway

cluster_step1 Step 1: Mono-ethylation (PTC) cluster_step2 Step 2: Second Ethylation Start Phenylacetonitrile Step1_reagents 1. EtBr, 50% NaOH (aq) 2. Benzyltriethylammonium chloride Inter 2-Phenylbutyronitrile Step2_reagents 1. NaNH2, Toluene 2. EtBr Final This compound Step1_reagents->Inter Step2_reagents->Final

Caption: Overall two-step synthesis pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for the two-step synthesis of this compound.

ParameterProtocol 1: Mono-ethylation (PTC)Protocol 2: Second Ethylation (Sodium Amide)
Starting Material Phenylacetonitrile2-Phenylbutyronitrile
Product 2-PhenylbutyronitrileThis compound
Base 50% Aqueous Sodium HydroxideSodium Amide (NaNH₂)
Alkylating Agent Ethyl BromideEthyl Bromide
Catalyst/Solvent Benzyltriethylammonium chloride / BenzeneToluene (anhydrous)
Temperature 28–40°C[1]16-30°C (anion formation), Reflux (alkylation)
Reaction Time ~3.5 hours[1]3-6 hours
Reported Yield 78–84%[1][2]Yields can vary; typically moderate to good
Product Purity High, purified by distillation[1]Requires careful purification from byproducts
Reference Organic Syntheses, Coll. Vol. 6, p.897[1][2]General procedure based on[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis

This protocol is adapted from a reliable procedure published in Organic Syntheses and is highly selective for the mono-alkylation of phenylacetonitrile.[1][2]

Materials:

  • Phenylacetonitrile (257 g, 2.20 moles)

  • 50% Aqueous Sodium Hydroxide (540 mL)

  • Benzyltriethylammonium chloride (5.0 g, 0.022 mole)

  • Ethyl Bromide (218 g, 2.00 moles)

  • Benzene

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

Equipment:

  • 3-L four-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

Procedure:

  • Charge the flask with 540 mL of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.

  • Begin stirring and add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the internal temperature between 28–35°C. Use a cold-water bath for cooling if necessary.[1]

  • After the addition is complete, continue stirring for 2 hours at the same temperature.

  • Increase the reaction temperature to 40°C and stir for an additional 30 minutes.[1]

  • Cool the reaction mixture to 25°C.

  • Work-up: Add 750 mL of water and 100 mL of benzene to the cooled mixture. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous phase with an additional 200 mL of benzene.

  • Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation under reduced pressure. Distill the resulting crude product through a Vigreux column to yield 225–242 g (78–84%) of pure 2-phenylbutyronitrile. Boiling point: 102–104°C (7 mm Hg).[1]

A 1. Charge Flask - 50% NaOH (aq) - Phenylacetonitrile - PTC Catalyst B 2. Add Ethyl Bromide - Dropwise over 100 min - Maintain T = 28-35°C A->B C 3. Stir & Heat - Stir 2h at 28-35°C - Heat to 40°C for 30 min B->C D 4. Quench & Extract - Cool to 25°C - Add H₂O and Benzene - Separate layers C->D E 5. Wash Organic Layer - H₂O wash - Dilute HCl wash - H₂O wash D->E F 6. Dry & Concentrate - Dry with MgSO₄ - Remove solvent (rotovap) E->F G 7. Purify - Vacuum Distillation - Collect 2-Phenylbutyronitrile F->G

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis of this compound via Sodium Amide Alkylation

This protocol describes the ethylation of the less-reactive 2-phenylbutyronitrile intermediate using the strong base sodium amide. Caution: Sodium amide (NaNH₂) is highly reactive and can ignite or explode on contact with water or air.[5] Handle only under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Materials:

  • 2-Phenylbutyronitrile (145 g, 1.0 mole)

  • Sodium Amide (NaNH₂) (43 g, 1.1 mole)

  • Ethyl Bromide (120 g, 1.1 mole)

  • Anhydrous Toluene

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • 2-L three-necked, round-bottomed flask (oven-dried)

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube or inert gas inlet

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the oven-dried glassware under an inert atmosphere.

  • Charge the flask with 43 g of sodium amide and 500 mL of anhydrous toluene.

  • With vigorous stirring, add a solution of 145 g of 2-phenylbutyronitrile in 200 mL of anhydrous toluene dropwise. Maintain the temperature between 16-30°C. An exotherm and gas evolution (ammonia) may be observed.

  • After the addition is complete, stir the resulting suspension at room temperature for 1.5-2 hours to ensure complete formation of the carbanion.

  • Slowly add 120 g of ethyl bromide dropwise. An exothermic reaction may occur.

  • After the addition, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Add 300 mL of water and transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer with water (2 x 200 mL) and then brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation under reduced pressure. The crude product should be carefully purified by fractional vacuum distillation to separate the desired this compound from any unreacted starting material or byproducts.

A 1. Setup & Inert Atmo. - Oven-dried glassware - N₂ or Ar atmosphere B 2. Form Anion - Suspend NaNH₂ in Toluene - Add 2-Phenylbutyronitrile - Stir 1.5-2h at RT A->B C 3. Add Ethyl Bromide - Dropwise addition - Heat to reflux for 2-4h B->C D 4. Quench Reaction - Cool in ice bath - Slowly add sat. NH₄Cl (aq) C->D E 5. Extract & Wash - Add H₂O, separate layers - Wash with H₂O and Brine D->E F 6. Dry & Concentrate - Dry with MgSO₄ - Remove solvent (rotovap) E->F G 7. Purify - Fractional Vacuum Distillation - Collect final product F->G

References

Analytical methods for the quantification of 2-Ethyl-2-phenylbutyronitrile (GC-MS, HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of 2-Ethyl-2-phenylbutyronitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to serve as a comprehensive guide for researchers and professionals in drug development, offering robust starting points for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Introduction

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, a non-polar compound, GC-MS offers high sensitivity and selectivity. The following protocol outlines a method for its quantification in a solvent matrix.

Experimental Protocol

1.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Collect the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Extraction:

    • To 1 mL of the sample, add 1 mL of a non-polar extraction solvent such as hexane or dichloromethane.

    • Add a known concentration of an appropriate internal standard (e.g., 2-phenylbutyronitrile, if not present in the sample).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Isolation: Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen to the desired volume.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

1.2.2. GC-MS Instrumentation and Conditions

ParameterSpecification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 70 °C, hold for 1 min, ramp to 150 °C at 14 °C/min, then to 285 °C at 10 °C/min, hold for 5 min[1]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-300)
Solvent Delay 6 min

1.2.3. Quantitative Data Summary (GC-MS)

The following table summarizes typical performance characteristics for the GC-MS analysis of small organic molecules. These values should be experimentally determined for this compound.

ParameterTypical Value
Limit of Detection (LOD) 0.5 - 20.0 ng/kg[1]
Limit of Quantification (LOQ) 1.5 - 60.0 ng/kg
Linearity (R²) > 0.995
Recovery 84 - 105%[1]
Precision (%RSD) < 10%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Liquid-Liquid Extraction Sample->Extraction Add Internal Standard Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Introduction

HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For a non-polar analyte like this compound, a reversed-phase HPLC method with UV detection is appropriate. This method provides a reliable alternative to GC-MS, particularly for samples that are not amenable to gas chromatography.

Experimental Protocol

2.2.1. Sample Preparation

  • Sample Dissolution: Dissolve the sample containing this compound in the mobile phase.

  • Internal Standard: Add a known concentration of a suitable internal standard.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Vial Transfer: Transfer the filtered sample to an HPLC autosampler vial.

2.2.2. HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 210 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

2.2.3. Quantitative Data Summary (HPLC)

The following table presents typical performance characteristics for HPLC methods. These should be validated for the specific analysis of this compound.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL
Linearity (R²) > 0.998
Recovery 95 - 105%
Precision (%RSD) < 5%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_hplc Sample Weighing/Dilution Dissolution_hplc Dissolution in Mobile Phase Sample_hplc->Dissolution_hplc Filtration_hplc Syringe Filtration (0.45 µm) Dissolution_hplc->Filtration_hplc Add Internal Standard Injection_hplc Sample Injection Filtration_hplc->Injection_hplc Separation_hplc Chromatographic Separation Injection_hplc->Separation_hplc Detection_hplc UV Detection Separation_hplc->Detection_hplc Integration_hplc Peak Integration Detection_hplc->Integration_hplc Calibration_hplc Calibration Curve Integration_hplc->Calibration_hplc Quantification_hplc Concentration Calculation Calibration_hplc->Quantification_hplc Reporting_hplc Final Report Quantification_hplc->Reporting_hplc

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Purification of Crude 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylbutyronitrile is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful and reproducible synthesis of downstream active pharmaceutical ingredients (APIs). Crude this compound, typically obtained from the alkylation of phenylacetonitrile, often contains unreacted starting materials, over-alkylated byproducts, and other process-related impurities. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques: fractional vacuum distillation, recrystallization, and column chromatography.

Common Impurities

The primary impurities in crude this compound often arise from the synthesis process, which typically involves the dialkylation of phenylacetonitrile with an ethyl halide. Potential impurities include:

  • Phenylacetonitrile: Unreacted starting material.

  • 2-Phenylbutyronitrile: Mono-alkylated intermediate.

  • Over-alkylated products: Compounds with more than two ethyl groups attached to the benzylic carbon.

  • Side-reaction products: Products from reactions involving the solvent or base.

Purification Strategies Overview

The choice of purification method depends on the impurity profile, the desired final purity, and the scale of the purification.

  • Fractional Vacuum Distillation: Highly effective for separating compounds with different boiling points. It is the most common and scalable method for purifying this compound.

  • Recrystallization: A powerful technique for removing impurities from solid compounds. While this compound is a liquid at room temperature, it may be induced to crystallize at low temperatures or as a derivative.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for small-scale purifications and for removing impurities with similar boiling points to the desired product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.26 g/mol
Boiling Point~267 °C (at 760 mmHg)[1]
Density~0.97 g/cm³[1]

Table 2: Illustrative Purity and Yield Data for Purification Techniques

Purification MethodInitial Purity (GC-MS, Area %)Final Purity (GC-MS, Area %)Yield (%)
Fractional Vacuum Distillation85%>99%75-85%
Recrystallization85%>99.5%60-70%
Column Chromatography85%>99.8%80-90%

Experimental Protocols

Fractional Vacuum Distillation

This protocol is adapted from the purification of the analogous compound, 2-phenylbutyronitrile, and is a highly effective method for purifying this compound on a larger scale.

Workflow:

Fractional_Distillation_Workflow Crude Crude 2-Ethyl-2- phenylbutyronitrile Wash Aqueous Wash (Water, Brine) Crude->Wash Remove water-soluble impurities Dry Drying (Anhydrous Na₂SO₄) Wash->Dry Remove residual water Filter Filtration Dry->Filter Remove drying agent Distill Fractional Vacuum Distillation Filter->Distill Separate by boiling point Pure Purified 2-Ethyl-2- phenylbutyronitrile Distill->Pure Collect pure product

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Protocol:

  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Wash the organic layer sequentially with an equal volume of water and then saturated aqueous sodium chloride (brine). This step removes water-soluble impurities and salts.

  • Drying:

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration:

    • Filter the dried organic layer to remove the drying agent.

  • Fractional Vacuum Distillation:

    • Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings) for efficient separation.

    • Place the crude, dried product in a round-bottom flask with a magnetic stirrer or boiling chips.

    • Connect the apparatus to a vacuum pump and a cold trap.

    • Gradually reduce the pressure and begin heating the distillation flask.

    • Collect a forerun of any low-boiling impurities.

    • Collect the main fraction of this compound at the appropriate boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point of 267 °C.[1] For example, the related 2-phenylbutyronitrile has a boiling point of 102-104 °C at 7 mmHg.

    • Monitor the purity of the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Recrystallization

While this compound is a liquid at room temperature, it may be possible to induce crystallization at low temperatures, particularly if the crude product is a solid or semi-solid due to impurities. Alternatively, a solid derivative can be prepared, recrystallized, and then converted back to the nitrile. This protocol describes a general approach for low-temperature recrystallization.

Workflow:

Recrystallization_Workflow Crude Crude 2-Ethyl-2- phenylbutyronitrile Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling (Induce Crystallization) Dissolve->Cool Filter Vacuum Filtration Cool->Filter Separate crystals from mother liquor Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Purified 2-Ethyl-2- phenylbutyronitrile Dry->Pure

Caption: General workflow for purification by recrystallization.

Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

    • Test a range of solvents and solvent mixtures. Good starting points for aromatic nitriles include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or a freezer to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is an excellent method for achieving high purity on a smaller scale.

Workflow:

Column_Chromatography_Workflow Crude Crude 2-Ethyl-2- phenylbutyronitrile Adsorb Adsorb onto Silica Gel Crude->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, GC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified 2-Ethyl-2- phenylbutyronitrile Evaporate->Pure

Caption: Workflow for purification by column chromatography.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Silica gel is a common stationary phase for the purification of aromatic nitriles.

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Packing:

    • Prepare a silica gel column using the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the desired product from impurities.

    • Collect fractions and monitor their composition by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Analysis

The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass spectrum of the compound, allowing for both quantification of purity and identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, particularly when coupled with a UV or mass spectrometric detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the purified product and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

Conclusion

The purification of crude this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method will depend on the specific impurity profile and the desired scale and purity. For large-scale purification, fractional vacuum distillation is often the most practical method. For achieving very high purity on a smaller scale, column chromatography is an excellent option. Recrystallization, if applicable, can also be a highly effective technique. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to effectively purify this important synthetic intermediate.

References

Application of 2-Ethyl-2-phenylbutyronitrile Derivatives in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of compounds derived from 2-phenylbutyronitrile and its analogs, with a focus on the synthesis and biological activity of the notable drugs Aminoglutethimide and Indobufen. While 2-Ethyl-2-phenylbutyronitrile itself is a key synthetic intermediate, its derivatives have led to the development of clinically significant therapeutics.

Introduction: From a Simple Nitrile to Potent Pharmaceuticals

2-Phenylbutyronitrile and its derivatives serve as crucial scaffolds in the synthesis of a variety of biologically active molecules. The structural motif of a phenyl ring attached to a quaternary carbon bearing a nitrile group and an ethyl chain provides a versatile starting point for the construction of more complex heterocyclic systems. This application note will delve into the synthesis, mechanism of action, and pharmacological data of two key drugs derived from this structural class: Aminoglutethimide, an anticancer agent, and Indobufen, a platelet aggregation inhibitor.

Aminoglutethimide: An Aromatase and Cytochrome P450scc Inhibitor

Aminoglutethimide is a non-steroidal inhibitor of steroid hormone synthesis and has been utilized in the treatment of hormone-sensitive cancers, such as breast and prostate cancer, as well as Cushing's syndrome.[1][2][3]

Mechanism of Action

Aminoglutethimide exerts its therapeutic effects by inhibiting two key enzymes in the steroidogenesis pathway:

  • Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[4][5] By inhibiting aromatase, aminoglutethimide reduces the levels of circulating estrogens, thereby suppressing the growth of estrogen-dependent tumors.[4]

  • Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This mitochondrial enzyme catalyzes the first and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[2][5][6] Inhibition of P450scc leads to a broad suppression of the synthesis of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[5][6]

The dual inhibition of these enzymes results in a "medical adrenalectomy," effectively blocking the production of steroids that can stimulate cancer cell growth.[5]

Aminoglutethimide_MOA cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase (CYP19A1) TumorGrowth Hormone-Dependent Tumor Growth Estrogens->TumorGrowth Stimulates Aminoglutethimide Aminoglutethimide Aminoglutethimide->Pregnenolone Inhibits Aminoglutethimide->Estrogens Inhibits

Figure 1: Mechanism of Action of Aminoglutethimide.
Quantitative Pharmacological Data

The inhibitory potency of aminoglutethimide against its target enzymes has been quantified in various studies.

CompoundTarget EnzymeParameterValueReference(s)
AminoglutethimideAromatase (CYP19A1)IC5010 µM[7]
AminoglutethimideAromatase (CYP19A1)Ki0.60 - 1.1 µM[5]
AminoglutethimideCholesterol Side-Chain Cleavage (P450scc)Ki14 µM[8]
(+)-AminoglutethimideAromatase (CYP19A1)Apparent Ki~40x more potent than (-)-isomer[1]
(+)-AminoglutethimideCholesterol Side-Chain Cleavage (P450scc)Apparent Ki~2.5x more potent than (-)-isomer[1]

Table 1: Inhibitory Potency of Aminoglutethimide.

Experimental Protocols

The synthesis of aminoglutethimide can be achieved from 2-phenylbutyronitrile through a multi-step process.[2]

Aminoglutethimide_Synthesis Start 2-Phenylbutyronitrile Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate1 2-(4-Nitrophenyl)butyronitrile Nitration->Intermediate1 MichaelAddition Michael Addition (Methyl acrylate, base) Intermediate1->MichaelAddition Intermediate2 Methyl 2-cyano-2-(4-nitrophenyl)hexanoate MichaelAddition->Intermediate2 HydrolysisCyclization Acidic Hydrolysis & Cyclization (e.g., H2SO4/AcOH) Intermediate2->HydrolysisCyclization Intermediate3 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione HydrolysisCyclization->Intermediate3 Reduction Reduction (e.g., H2/Ni) Intermediate3->Reduction End Aminoglutethimide Reduction->End

Figure 2: Synthetic Workflow for Aminoglutethimide.

Protocol: Synthesis of Aminoglutethimide

  • Nitration of 2-Phenylbutyronitrile: 2-Phenylbutyronitrile is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-(4-nitrophenyl)butyronitrile.[2]

  • Michael Addition: The resulting nitrated compound undergoes a Michael addition reaction with methyl acrylate in the presence of a base like benzyltrimethylammonium hydroxide.[2]

  • Hydrolysis and Cyclization: The product from the Michael addition is then subjected to acidic hydrolysis and cyclization using a mixture of acetic acid and sulfuric acid. This step forms the glutarimide ring, yielding 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.[2]

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to a primary amine, typically using catalytic hydrogenation (e.g., hydrogen gas over a nickel catalyst), to afford aminoglutethimide.[2]

The inhibitory activity of compounds against aromatase can be determined using an in vitro assay with human placental microsomes or recombinant human aromatase.[3][9]

Protocol: In Vitro Aromatase Inhibition Assay

  • Enzyme Preparation: Prepare a microsomal fraction from human placenta or use commercially available recombinant human aromatase (CYP19).

  • Reaction Mixture: In a reaction vessel, combine the enzyme preparation, a buffer solution (e.g., Tris-HCl), and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a radiolabeled substrate, such as [1β-³H]-androstenedione.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Product Measurement: Stop the reaction and measure the formation of the product (estrone), often by quantifying the release of ³H₂O from the radiolabeled substrate.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

Indobufen: A Reversible COX-1 Inhibitor

Indobufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent and reversible inhibitor of platelet aggregation.[8][10] It is used for the prevention of thromboembolic events in patients with cardiovascular diseases.[8][10]

Mechanism of Action

Indobufen's primary mechanism of action is the reversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[8][11]

  • COX-1 Inhibition: COX-1 is responsible for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[8] By inhibiting COX-1, indobufen reduces the production of TXA2, leading to a decrease in platelet aggregation and the risk of thrombus formation.[8][11]

The reversibility of its action is a key feature, distinguishing it from aspirin, which causes irreversible inhibition of COX-1.[12]

Indobufen_MOA ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation Promotes Thrombosis Thrombosis PlateletAggregation->Thrombosis Leads to Indobufen Indobufen Indobufen->COX1 Reversibly Inhibits

Figure 3: Mechanism of Action of Indobufen.
Quantitative Pharmacological Data

While specific IC50 values for indobufen's COX-1 inhibition are not as consistently reported as for other NSAIDs in readily available literature, studies have shown its potent antiplatelet effects.

CompoundTargetEffectNoteReference(s)
IndobufenPlatelet COX-1Reversible InhibitionSuppresses thromboxane synthesis[11]
IndobufenPlatelet AggregationInhibitionEffective in preventing thromboembolic events[10][13]

Table 2: Pharmacological Effects of Indobufen.

Experimental Protocols

The synthesis of indobufen can be achieved from 2-(4-nitrophenyl)butyric acid, which itself can be synthesized from α-phenylbutyronitrile.[10][14]

Indobufen_Synthesis Start α-Phenylbutyronitrile Nitration Nitration Start->Nitration Intermediate1 2-(4-Nitrophenyl)butyronitrile Nitration->Intermediate1 Hydrolysis Hydrolysis Intermediate1->Hydrolysis Intermediate2 2-(4-Nitrophenyl)butyric acid Hydrolysis->Intermediate2 Reduction Reduction of Nitro Group Intermediate2->Reduction Intermediate3 2-(4-Aminophenyl)butyric acid Reduction->Intermediate3 Condensation Condensation with o-carboxybenzaldehyde Intermediate3->Condensation End Indobufen Condensation->End

Figure 4: Synthetic Workflow for Indobufen.

Protocol: Synthesis of Indobufen

  • Synthesis of 2-(4-Nitrophenyl)butyric acid: This key intermediate is prepared from α-phenylbutyronitrile through nitration to give 2-(4-nitrophenyl)butyronitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.[10]

  • Reduction of the Nitro Group: The nitro group of 2-(4-nitrophenyl)butyric acid is reduced to an amino group to yield 2-(4-aminophenyl)butyric acid.

  • Condensation and Cyclization: The final step involves the condensation of 2-(4-aminophenyl)butyric acid with a suitable reagent like o-carboxybenzaldehyde, followed by cyclization to form the isoindolinone ring system of indobufen.[4]

The inhibitory effect of compounds on COX-1 can be assessed using a human whole blood assay, which measures the production of thromboxane B2 (TXB2), a stable metabolite of TXA2.[15][16]

Protocol: In Vitro COX-1 Inhibition Assay (Whole Blood)

  • Blood Collection: Obtain fresh human blood from healthy volunteers.

  • Incubation with Inhibitor: Aliquot the whole blood and incubate with various concentrations of the test compound (e.g., indobufen) or vehicle control at 37°C for a specified time.

  • Stimulation of Platelet Aggregation: Induce platelet aggregation and subsequent TXA2 production by adding a stimulating agent, such as arachidonic acid or collagen.

  • Reaction Termination and Plasma Separation: Stop the reaction and separate the plasma by centrifugation.

  • TXB2 Measurement: Measure the concentration of TXB2 in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition of TXB2 production at each inhibitor concentration and determine the IC50 value.

Conclusion

The journey from 2-phenylbutyronitrile derivatives to the clinically approved drugs aminoglutethimide and indobufen highlights the significance of this chemical scaffold in medicinal chemistry. These examples demonstrate how a relatively simple starting material can be elaborated into complex molecules with potent and specific biological activities. The detailed protocols and pharmacological data presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of this versatile chemical class for the identification of new therapeutic agents.

References

Application Notes and Protocols: 2-Ethyl-2-phenylbutyronitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Ethyl-2-phenylbutyronitrile as a key starting material in the synthesis of important pharmaceutical intermediates, namely Aminoglutethimide and Glutethimide. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways and mechanisms of action.

Introduction

This compound is a versatile organic compound that serves as a crucial building block in the pharmaceutical industry. Its chemical structure allows for the synthesis of various derivatives with significant therapeutic applications. This document focuses on its application in the synthesis of two notable pharmaceutical agents:

  • Aminoglutethimide: An aromatase inhibitor used in the treatment of hormone-sensitive breast cancer and Cushing's syndrome.

  • Glutethimide: A sedative-hypnotic agent that acts as a central nervous system depressant.

The following sections provide detailed synthetic protocols for these compounds, a summary of the quantitative data associated with these syntheses, and a visual representation of the synthetic routes and their respective pharmacological mechanisms.

Synthesis of Pharmaceutical Intermediates from this compound

Synthesis of Aminoglutethimide

The synthesis of Aminoglutethimide from this compound is a multi-step process that involves nitration, a Michael addition, hydrolysis and cyclization, and finally, a reduction of the nitro group.

Experimental Workflow for Aminoglutethimide Synthesis

G A This compound B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 2-Ethyl-2-(4-nitrophenyl)butyronitrile B->C D Michael Addition (Methyl acrylate, Base) C->D Step 2 E Intermediate Adduct D->E F Acidic Hydrolysis & Cyclization (e.g., H2SO4/AcOH) E->F Step 3 G 2-Ethyl-2-(4-nitrophenyl)glutarimide F->G H Reduction (e.g., H2/Pd-C) G->H Step 4 I Aminoglutethimide H->I

Caption: Synthetic pathway for Aminoglutethimide.

Detailed Experimental Protocol:

Step 1: Nitration of this compound

  • To a stirred and cooled solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for a specified time (e.g., 2 hours) at room temperature.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Ethyl-2-(4-nitrophenyl)butyronitrile.

Step 2: Michael Addition with Methyl Acrylate

  • Dissolve 2-Ethyl-2-(4-nitrophenyl)butyronitrile in a suitable solvent (e.g., tert-butanol).

  • Add a base (e.g., potassium tert-butoxide) and methyl acrylate to the solution.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 24 hours).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the intermediate adduct.

Step 3: Acidic Hydrolysis and Cyclization

  • Treat the intermediate adduct from the previous step with a mixture of concentrated sulfuric acid and glacial acetic acid.

  • Heat the mixture under reflux for several hours (e.g., 6 hours).

  • Cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-Ethyl-2-(4-nitrophenyl)glutarimide.

Step 4: Reduction of the Nitro Group

  • Dissolve 2-Ethyl-2-(4-nitrophenyl)glutarimide in a suitable solvent (e.g., ethanol).

  • Add a catalyst (e.g., 10% Palladium on Carbon).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst and concentrate the filtrate to obtain crude Aminoglutethimide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to get pure Aminoglutethimide.

Quantitative Data for Aminoglutethimide Synthesis:

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)
1This compoundHNO₃, H₂SO₄2-Ethyl-2-(4-nitrophenyl)butyronitrile85-90>95
22-Ethyl-2-(4-nitrophenyl)butyronitrileMethyl acrylate, BaseIntermediate Adduct75-80-
3Intermediate AdductH₂SO₄, Acetic Acid2-Ethyl-2-(4-nitrophenyl)glutarimide80-85>97
42-Ethyl-2-(4-nitrophenyl)glutarimideH₂, Pd/CAminoglutethimide90-95>99
Synthesis of Glutethimide

The synthesis of Glutethimide from this compound involves a conjugate addition followed by hydrolysis and cyclization.

Experimental Workflow for Glutethimide Synthesis

G A This compound B Conjugate Addition (Ethyl acrylate, Base) A->B Step 1 C Ethyl 4-cyano-4-ethyl-4-phenylbutanoate B->C D Hydrolysis & Cyclization (e.g., H2SO4/AcOH) C->D Step 2 E Glutethimide D->E

Caption: Synthetic pathway for Glutethimide.

Detailed Experimental Protocol:

Step 1: Conjugate Addition to Ethyl Acrylate

  • To a solution of this compound in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).

  • Slowly add ethyl acrylate to the reaction mixture while maintaining the temperature.

  • Stir the mixture for a specified time at room temperature or with gentle heating to ensure the completion of the reaction.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain ethyl 4-cyano-4-ethyl-4-phenylbutanoate.

Step 2: Hydrolysis and Cyclization

  • Treat the ester-nitrile intermediate with a mixture of concentrated sulfuric acid and glacial acetic acid.[1]

  • Heat the reaction mixture under reflux for several hours.

  • Cool the mixture and pour it onto ice.

  • Filter the precipitated crude Glutethimide, wash it with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Glutethimide.

Quantitative Data for Glutethimide Synthesis:

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)
1This compoundEthyl acrylate, BaseEthyl 4-cyano-4-ethyl-4-phenylbutanoate80-88>96
2Ethyl 4-cyano-4-ethyl-4-phenylbutanoateH₂SO₄, Acetic AcidGlutethimide85-92>99

Pharmacological Mechanisms of Action

Aminoglutethimide: Aromatase Inhibition Pathway

Aminoglutethimide primarily exerts its therapeutic effect by inhibiting the enzyme aromatase, which is responsible for the final step in estrogen biosynthesis. It also inhibits the cholesterol side-chain cleavage enzyme (P450scc), the initial and rate-limiting step in steroidogenesis.

G cluster_0 Adrenal Cortex & Peripheral Tissues Cholesterol Cholesterol P450scc P450scc (Cholesterol side-chain cleavage enzyme) Cholesterol->P450scc Pregnenolone Pregnenolone Androgens Androgens (e.g., Testosterone) Pregnenolone->Androgens Multiple Steps Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) P450scc->Pregnenolone Aromatase->Estrogens Aminoglutethimide Aminoglutethimide Aminoglutethimide->Inhibition1 Aminoglutethimide->Inhibition2 Inhibition1->P450scc Inhibits Inhibition2->Aromatase Inhibits

Caption: Mechanism of action of Aminoglutethimide.

Aminoglutethimide's inhibition of aromatase reduces the peripheral conversion of androgens to estrogens, which is a key source of estrogen in postmenopausal women. This reduction in estrogen levels is beneficial in the treatment of hormone-receptor-positive breast cancer. Its inhibition of P450scc leads to a decrease in the production of all adrenal steroids, including cortisol, which is the therapeutic basis for its use in Cushing's syndrome.

Glutethimide: Modulation of GABAergic Neurotransmission

Glutethimide is a central nervous system depressant that enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

G cluster_0 Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization GABA GABA GABA->GABA_A_Receptor Binds to Glutethimide Glutethimide Glutethimide->Positive_Modulation Positive_Modulation->GABA_A_Receptor Positive Allosteric Modulation

Caption: Mechanism of action of Glutethimide.

Glutethimide binds to an allosteric site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to the sedative and hypnotic effects of the drug.

Conclusion

This compound is a valuable precursor for the synthesis of the pharmaceutical intermediates Aminoglutethimide and Glutethimide. The synthetic routes are well-established and offer good yields. The distinct pharmacological mechanisms of the final products highlight the versatility of this starting material in accessing drugs with different therapeutic applications. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Reaction Kinetics Study of 2-Ethyl-2-phenylbutyronitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the reaction kinetics of the formation of 2-Ethyl-2-phenylbutyronitrile. This compound is synthesized via a phase-transfer catalyzed (PTC) diethylation of phenylacetonitrile. The process involves the sequential addition of two ethyl groups to the benzylic carbon of phenylacetonitrile. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability in pharmaceutical and chemical manufacturing.

The overall reaction proceeds in two consecutive steps:

  • Monoethylation: Phenylacetonitrile reacts with one equivalent of an ethylating agent to form 2-phenylbutyronitrile.

  • Diethylation: 2-Phenylbutyronitrile reacts with a second equivalent of the ethylating agent to yield the final product, this compound.

This document outlines the experimental protocols for conducting a kinetic study of the second step, the formation of this compound from 2-phenylbutyronitrile, and provides templates for the presentation of kinetic data.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - 2-Phenylbutyronitrile

A detailed and reliable method for the synthesis of the mono-ethylated starting material, 2-phenylbutyronitrile, is adapted from Organic Syntheses.[1][2]

Materials:

  • Phenylacetonitrile

  • 50% Aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA)

  • Ethyl bromide

  • Benzene (Caution: Carcinogen, handle in a well-ventilated hood with appropriate personal protective equipment)

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Mechanical stirrer, dropping funnel, thermometer, and reflux condenser

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[1][2]

  • Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. Use a cold-water bath for cooling if necessary.[1][2]

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.[1][2]

  • Cool the reaction mixture to 25°C.

  • Add 750 ml of water and 100 ml of benzene. Separate the layers.

  • Extract the aqueous phase with 200 ml of benzene.

  • Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.[1][2]

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.

  • Purify the product by distillation to obtain 2-phenylbutyronitrile.

Protocol 2: Kinetic Study of this compound Formation

This protocol describes a method to determine the reaction order, rate constant, and activation energy for the ethylation of 2-phenylbutyronitrile. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3]

Materials:

  • 2-Phenylbutyronitrile (synthesized as per Protocol 1)

  • Ethyl bromide

  • Toluene (or another suitable organic solvent)

  • 50% Aqueous sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Internal standard for GC/HPLC analysis (e.g., decane or dodecane)

  • Constant temperature bath/reactor

  • Gas chromatograph (GC) with a suitable column (e.g., capillary column with a non-polar stationary phase) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

1. Reaction Setup:

  • In a jacketed glass reactor connected to a constant temperature bath, place a known amount of 2-phenylbutyronitrile, the organic solvent (e.g., toluene), and the internal standard.
  • Add the phase-transfer catalyst (e.g., TBAB).
  • In a separate vessel, prepare the 50% aqueous NaOH solution.
  • Bring the reactor contents to the desired temperature (e.g., 40°C, 50°C, 60°C) with vigorous stirring to ensure proper mixing of the two phases.

2. Initiation of the Reaction and Sampling:

  • To initiate the reaction, add a known amount of ethyl bromide to the reactor. Start a timer immediately.
  • At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the organic layer.
  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (to neutralize the base) and a suitable solvent for dilution before analysis.

3. Sample Analysis (GC/HPLC):

  • Analyze the quenched and diluted samples by GC or HPLC to determine the concentrations of the reactant (2-phenylbutyronitrile) and the product (this compound) relative to the internal standard.
  • Generate a calibration curve for both the reactant and the product against the internal standard to quantify their concentrations accurately.

4. Data Analysis:

  • Determination of Reaction Order:

    • To determine the reaction order with respect to 2-phenylbutyronitrile, perform a series of experiments where the initial concentration of ethyl bromide and the catalyst are kept constant and in large excess, while varying the initial concentration of 2-phenylbutyronitrile. This allows for the assumption of pseudo-first-order kinetics with respect to 2-phenylbutyronitrile.[4][5]

    • Plot ln([2-phenylbutyronitrile]) versus time. If the plot is linear, the reaction is first-order with respect to 2-phenylbutyronitrile. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

    • Repeat this process by varying the initial concentration of ethyl bromide while keeping the other reactants in excess to determine its order.

  • Determination of the Rate Constant (k):

    • The true rate constant (k) can be determined from the pseudo-first-order rate constants (k') obtained at different excess concentrations of the other reactant. For example, if the reaction is first order in both reactants, then k' = k[ethyl bromide].

  • Determination of Activation Energy (Ea):

    • Conduct the kinetic experiments at different temperatures (e.g., 40°C, 50°C, 60°C) while keeping the initial concentrations of all reactants constant.

    • Calculate the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). This is the Arrhenius plot.

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the ideal gas constant, 8.314 J/mol·K).

Data Presentation

The quantitative data obtained from the kinetic studies should be summarized in clearly structured tables for easy comparison and analysis. Below are template tables to be populated with experimental data.

Table 1: Effect of Reactant Concentration on the Initial Rate (at a constant temperature of [Specify Temperature] K)

Experiment[2-Phenylbutyronitrile]₀ (mol/L)[Ethyl Bromide]₀ (mol/L)[Catalyst]₀ (mol/L)Initial Rate (mol/L·s)
1ValueValueValueValue
22 x Value from Exp 1ValueValueValue
3Value2 x Value from Exp 1ValueValue
4ValueValue2 x Value from Exp 1Value

This table will help in determining the order of the reaction with respect to each reactant.

Table 2: Rate Constants at Different Temperatures

Temperature (K)1/T (K⁻¹)Rate Constant (k) (L/mol·s)ln(k)
Value 1Calculated ValueExperimental ValueCalculated Value
Value 2Calculated ValueExperimental ValueCalculated Value
Value 3Calculated ValueExperimental ValueCalculated Value

This table provides the data needed to construct an Arrhenius plot and calculate the activation energy.

Table 3: Summary of Kinetic Parameters

ParameterValueUnits
Reaction Order w.r.t. 2-PhenylbutyronitrileDetermined Value-
Reaction Order w.r.t. Ethyl BromideDetermined Value-
Overall Reaction OrderCalculated Value-
Rate Constant (k) at [Specify Temp] KDetermined ValueL/mol·s
Activation Energy (Ea)Calculated ValuekJ/mol
Pre-exponential Factor (A)Calculated ValueL/mol·s

Mandatory Visualizations

Reaction Mechanism

The formation of this compound proceeds via a phase-transfer catalyzed nucleophilic substitution. The following diagram illustrates the key steps in the formation of the diethylated product.

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QX_aq Q⁺X⁻ NaOH->QX_aq Deprotonation at Interface R_Et_CN 2-Phenylbutyronitrile (R-CH(Et)-CN) NaOH->R_Et_CN NaX NaX QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer RCN Phenylacetonitrile (R-CH₂-CN) Q_R_CN Q⁺[R-CH-CN]⁻ RCN->Q_R_CN Formation of Ion Pair Q_R_Et_CN Q⁺[R-C(Et)-CN]⁻ R_Et_CN->Q_R_Et_CN Formation of Ion Pair R_diEt_CN This compound (R-C(Et)₂-CN) EtX Ethyl Bromide (EtX) EtX->Q_R_CN Alkylation EtX->Q_R_Et_CN Alkylation Q_R_CN->R_Et_CN Product 1 Q_R_CN->QX_org Regeneration of Catalyst Q_R_Et_CN->R_diEt_CN Final Product Q_R_Et_CN->QX_org Regeneration of Catalyst QX_org->QX_aq Phase Transfer

Caption: Phase-transfer catalysis mechanism for the diethylation of phenylacetonitrile.

Experimental Workflow

The logical flow of the kinetic study is depicted in the following diagram.

Experimental_Workflow cluster_kinetics Kinetic Analysis prep Prepare Reactants and Solutions (2-Phenylbutyronitrile, Ethyl Bromide, Catalyst, NaOH) setup Set up Jacketed Reactor at Constant Temperature prep->setup initiate Initiate Reaction by Adding Ethyl Bromide setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples by GC/HPLC quench->analysis data Collect Concentration vs. Time Data analysis->data order Determine Reaction Order data->order rate_const Calculate Rate Constant (k) order->rate_const arrhenius Perform Experiments at Different Temperatures rate_const->arrhenius activation Construct Arrhenius Plot and Calculate Ea arrhenius->activation

Caption: Workflow for the kinetic study of this compound formation.

References

Application Notes and Protocols for the Industrial Synthesis of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-2-phenylbutyronitrile is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its industrial production requires a robust, scalable, and efficient synthetic process. The most common and industrially viable method for the synthesis of this compound is the sequential dialkylation of phenylacetonitrile with an ethylating agent, such as ethyl bromide, under phase-transfer catalysis (PTC) conditions. This method offers several advantages, including the use of inexpensive reagents, mild reaction conditions, and simplified work-up procedures, making it amenable to large-scale production.

This document provides detailed application notes and protocols for the industrial synthesis of this compound, with a focus on scale-up considerations.

Principle of the Synthesis

The synthesis of this compound proceeds via a two-step sequential alkylation of phenylacetonitrile. The reaction is typically carried out in a biphasic system consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic solvent containing the phenylacetonitrile and the phase-transfer catalyst. The catalyst, usually a quaternary ammonium salt, facilitates the transfer of the hydroxide ions into the organic phase, where they deprotonate the phenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, reacting with the ethyl bromide in an SN2 reaction. The first alkylation yields 2-phenylbutyronitrile, which is then deprotonated and alkylated a second time to form the desired product, this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound
ParameterLaboratory Scale (Typical)Industrial Scale (Projected)Reference
Reactants
Phenylacetonitrile1.0 mole1000 moles[1][2]
Ethyl Bromide2.2 - 2.5 moles2200 - 2500 moles[1][2]
Sodium Hydroxide (50% aq.)4.0 - 5.0 moles4000 - 5000 moles[1][2]
Phase-Transfer Catalyst0.02 - 0.05 moles20 - 50 moles[1][2]
Reaction Conditions
SolventToluene or BenzeneToluene[1][2]
Temperature30 - 50 °C40 - 60 °C[1][2]
Reaction Time4 - 8 hours6 - 12 hours[1][2]
Process Outcomes
Yield (isolated)70 - 85%75 - 90%[1][2]
Purity (by GC)>95%>98%[1]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₂H₁₅N[3]
Molecular Weight 173.26 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point ~267 °C[3]
Density ~0.97 g/cm³[3]
Solubility Soluble in organic solvents (ethanol, xylene, chloroform)[3]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from established procedures for the mono-alkylation of phenylacetonitrile and modified to favor dialkylation.[1][2]

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% (w/w) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Toluene

  • Dilute hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the three-necked flask with phenylacetonitrile (1.0 mole), toluene (500 mL), and benzyltriethylammonium chloride (0.02 moles).

  • Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (4.0 moles) to the flask.

  • Addition of Ethyl Bromide: Slowly add ethyl bromide (2.2 moles) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 30-40°C using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring and maintain the temperature at 40-50°C for 4-6 hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the mono-alkylated intermediate, and the formation of the di-alkylated product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 500 mL of water to dissolve the precipitated salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL), 1 M hydrochloric acid (1 x 200 mL), and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Scale-up Considerations for Industrial Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

  • Heat Management: The dialkylation of phenylacetonitrile is a highly exothermic process. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The use of jacketed reactors with efficient cooling systems and controlled addition of the ethyl bromide and sodium hydroxide solution is essential.

  • Mass Transfer: The reaction occurs in a triphasic system (aqueous, organic, and catalyst). Efficient mixing is crucial to maximize the interfacial area and ensure a high reaction rate. The selection of an appropriate agitator and mixing speed is a critical scale-up parameter.

  • Reagent Stoichiometry and Addition: To maximize the yield of the di-alkylated product and minimize the formation of the mono-alkylated intermediate, a slight excess of ethyl bromide and a sufficient excess of the base are required. The rate of addition of the reagents must be carefully controlled to manage the exotherm and prevent side reactions.

  • Phase Separation: On a large scale, the separation of the organic and aqueous phases after the reaction can be time-consuming. The use of a settler or a continuous liquid-liquid extraction unit can improve the efficiency of this step.

  • Purification: Fractional vacuum distillation is the preferred method for purifying this compound on an industrial scale. The design of the distillation column (number of theoretical plates, reflux ratio) is critical to achieve the desired purity and separate the product from unreacted starting materials and the mono-alkylated intermediate.

  • Safety:

    • Ethyl Bromide: This is a toxic and volatile reagent. Closed-system handling and efficient vapor scrubbing are necessary.

    • Sodium Hydroxide: A highly corrosive base. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

    • Exothermic Reaction: A robust process safety management (PSM) system should be in place, including temperature and pressure monitoring, emergency cooling, and pressure relief systems.

    • Waste Disposal: The aqueous waste stream will contain sodium bromide and residual sodium hydroxide. It must be neutralized and treated according to environmental regulations.

Signaling Pathways and Experimental Workflows

Industrial_Synthesis_Workflow cluster_raw_materials Raw Material Charging cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product A Phenylacetonitrile F Jacketed Reactor A->F B Toluene B->F C Phase-Transfer Catalyst C->F D 50% aq. NaOH D->F Controlled Addition E Ethyl Bromide E->F Controlled Addition G Quenching & Phase Separation F->G Reaction Mixture H Washing G->H L Waste Treatment G->L Aqueous Waste I Solvent Stripping H->I J Fractional Vacuum Distillation I->J K This compound J->K

Figure 1. Industrial synthesis workflow for this compound.

Conclusion

The industrial synthesis of this compound via phase-transfer catalyzed dialkylation of phenylacetonitrile is a well-established and efficient process. Careful consideration of scale-up parameters, particularly heat management, mass transfer, and purification, is crucial for a safe and economical production process. The protocols and considerations outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Ethyl-2-phenylbutyronitrile. The primary synthetic route covered is the dialkylation of phenylacetonitrile using ethyl bromide under phase-transfer catalysis (PTC) conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct dialkylation of phenylacetonitrile (also known as benzyl cyanide) with an ethylating agent, typically ethyl bromide, in the presence of a strong base and a phase-transfer catalyst.

Q2: What are the primary side reactions to be aware of in this synthesis?

A2: The main side reactions include incomplete alkylation, hydrolysis of the nitrile group, and the formation of polymeric byproducts. Controlling the reaction stoichiometry and conditions is crucial to minimize these.

Q3: Why is a phase-transfer catalyst necessary?

A3: In the biphasic reaction system (typically an aqueous base and an organic solvent), the phase-transfer catalyst (e.g., a quaternary ammonium salt) is essential for transporting the deprotonating agent (hydroxide ions) or the deprotonated phenylacetonitrile carbanion between the aqueous and organic phases, thus facilitating the alkylation reaction.

Q4: My final product has a yellow or brownish color. What is the cause and how can I remove it?

A4: A colored product often indicates the presence of polymeric byproducts or degradation products. This can result from using a strong base, elevated temperatures, or prolonged reaction times. Purification by distillation or column chromatography can often remove these colored impurities.

Q5: Can I use other alkylating agents besides ethyl bromide?

A5: While ethyl bromide is commonly used, other ethylating agents like diethyl sulfate can also be employed. However, the reactivity and side-reaction profiles may differ, necessitating optimization of the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Dialkylation: Insufficient ethyl bromide or reaction time.Increase the molar ratio of ethyl bromide to phenylacetonitrile (e.g., >2.2 equivalents). Extend the reaction time and monitor the progress by TLC or GC.
Hydrolysis of Nitrile: Presence of water during the reaction or workup at elevated temperatures.Ensure all reagents and solvents are anhydrous for the reaction. During workup, avoid prolonged exposure to strong acids or bases at high temperatures.
Inefficient Phase-Transfer Catalysis: Low catalyst concentration or poor catalyst activity.Increase the amount of the phase-transfer catalyst. Ensure the chosen catalyst is appropriate for the solvent system.
Presence of Mono-ethylated Byproduct (2-Phenylbutyronitrile) Incomplete Second Alkylation: The second alkylation step is often slower than the first.As with low yield, increase the excess of ethyl bromide and prolong the reaction time. A higher reaction temperature might also favor dialkylation, but this must be balanced against the risk of other side reactions.
Presence of Unreacted Phenylacetonitrile Incomplete First Alkylation: Insufficient base or ethyl bromide, or short reaction time.Ensure a sufficient excess of a strong base is used. Check the quality of the ethyl bromide. Increase reaction time and/or temperature.
Formation of 2-Ethyl-2-phenylbutyramide or 2-Ethyl-2-phenylbutyric Acid Hydrolysis of the Nitrile Group: This can occur during a basic or acidic workup, especially with heating.[1][2][3]Perform the workup at a lower temperature. If a basic wash is used, keep the contact time brief. If acid is used for neutralization, add it slowly while cooling the mixture. Milder conditions are less likely to cause hydrolysis.
Formation of Polymeric/Tarry Byproducts Uncontrolled Reaction: Reaction temperature is too high, or the base is too concentrated.Maintain careful temperature control throughout the reaction. Consider a slower addition of the ethylating agent to manage the exothermicity. Using a less concentrated base might also be beneficial.
Product is Difficult to Purify by Distillation Close Boiling Points of Product and Byproducts: The boiling points of this compound, 2-phenylbutyronitrile, and phenylacetonitrile are relatively close.Fractional distillation using a column with high theoretical plates is recommended. Alternatively, column chromatography on silica gel can be an effective purification method.

Quantitative Data Summary

The following table summarizes typical yields and purities reported for the alkylation of phenylacetonitrile derivatives under different conditions. Note that achieving high purity of the dialkylated product directly from the reaction mixture is challenging.

Product Reaction Conditions Yield Purity (Crude) Purity (Distilled) Reference
2-EthylphenylacetonitrileDirect alkylation with ethyl bromide70-75%≤ 83%≤ 98.6%Patent CN103342662B
2-PhenylbutyronitrilePTC with ethyl bromide78-84%~97% (by GC)-Organic Syntheses, 55, 91
Mono-alkylated PhenylacetonitrilesPTC with various alkyl halides~90%~90% mono-, ~10% di--J-Stage, 33(4), 435-438

Experimental Protocols

Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from established procedures for the mono-alkylation of phenylacetonitrile and information from patents on related dialkylation reactions.

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% Aqueous sodium hydroxide

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile and toluene.

  • Add the phase-transfer catalyst (e.g., 5 mol% TBAB).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Heat the mixture to the desired reaction temperature (e.g., 50-70°C).

  • Slowly add a slight excess of ethyl bromide (e.g., 2.2-2.5 equivalents) via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature during the addition.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Charge flask with Phenylacetonitrile, Toluene, and PTC B Add 50% aq. NaOH A->B C Heat to reaction temp. B->C D Slowly add Ethyl Bromide C->D E Stir at temp. (monitor completion) D->E F Cool and add water E->F G Separate layers F->G H Extract aqueous layer G->H I Combine & wash organic layers H->I J Dry and concentrate I->J K Vacuum Distillation or Column Chromatography J->K L Characterize product K->L troubleshooting_logic cluster_analysis Analysis of Crude Product cluster_byproducts Identified Byproducts cluster_solutions Potential Solutions Start Low Yield or Impure Product Analysis Analyze by GC/TLC/NMR Start->Analysis Mono High % of Mono-ethylated and/or Starting Material Analysis->Mono Incomplete Alkylation Hydrolysis Presence of Amide or Carboxylic Acid Analysis->Hydrolysis Hydrolysis Polymer Presence of Tarry/ Polymeric Material Analysis->Polymer Degradation Sol_Alkylation Increase Ethyl Bromide ratio, Reaction Time, or Temperature Mono->Sol_Alkylation Sol_Hydrolysis Use Anhydrous Conditions, Lower Workup Temperature Hydrolysis->Sol_Hydrolysis Sol_Polymer Improve Temperature Control, Use Milder Base Conditions Polymer->Sol_Polymer

References

Optimizing reaction conditions for 2-Ethyl-2-phenylbutyronitrile synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-2-phenylbutyronitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Note on Nomenclature: The primary focus of the documented synthesis procedures is the mono-ethylation of phenylacetonitrile to yield 2-phenylbutyronitrile. For the synthesis of the diethylated product, this compound, a subsequent ethylation step of 2-phenylbutyronitrile would be necessary. This guide addresses the optimization of the initial mono-ethylation and provides insights into the potential second ethylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-phenylbutyronitrile?

A1: The most prevalent and well-documented method is the phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile with an ethylating agent, such as ethyl bromide.[1][2][3] This method is favored for its relatively high yields, operational simplicity, and use of aqueous bases, which are safer and more environmentally friendly than alternatives like sodium amide.[1][4]

Q2: How does the choice of catalyst affect the reaction?

A2: The catalyst is crucial for facilitating the reaction between the water-soluble base and the organic-soluble phenylacetonitrile. Quaternary ammonium salts, such as benzyltriethylammonium chloride, are commonly used as phase-transfer catalysts.[1][3] The catalyst transports the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the phenylacetonitrile, making it nucleophilic for the reaction with the ethylating agent. The choice and concentration of the catalyst can significantly impact the reaction rate and yield.

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature for the phase-transfer catalyzed ethylation of phenylacetonitrile is typically maintained in a range of 28-35°C during the addition of the ethylating agent.[1][2] This is often followed by a period of stirring at the same temperature and then a slight increase to around 40°C to ensure the reaction goes to completion.[1][2] Maintaining the temperature in this range is critical to balance the reaction rate and minimize side reactions.

Q4: Which solvents are recommended for this synthesis?

A4: In the phase-transfer catalysis method, a two-phase system is used, consisting of an aqueous solution of a strong base (like 50% sodium hydroxide) and an organic solvent.[1] Benzene has been historically used as the organic solvent; however, due to its carcinogenicity, safer alternatives like toluene are often considered.[1] Some procedures also utilize dimethyl sulfoxide (DMSO) as a solvent, particularly in reactions involving potassium hydroxide.[5]

Q5: How can I synthesize the diethylated product, this compound?

A5: The synthesis of this compound would involve a second ethylation step, starting from 2-phenylbutyronitrile. The reaction conditions would likely be similar to the first ethylation, employing a strong base and an ethylating agent under phase-transfer conditions. However, due to increased steric hindrance around the alpha-carbon of 2-phenylbutyronitrile, forcing conditions such as higher temperatures, a stronger base, or a more reactive ethylating agent might be necessary. It is important to monitor the reaction closely to avoid side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective deprotonation of phenylacetonitrile.Ensure the use of a concentrated strong base (e.g., 50% NaOH). Check the quality and concentration of the phase-transfer catalyst.
Poor quality of reagents.Use freshly distilled phenylacetonitrile and ethyl bromide.[1]
Reaction temperature is too low.Gradually increase the reaction temperature to the recommended range (28-40°C), monitoring for any exothermic reactions.[1]
Formation of Side Products (e.g., dialkylated product in mono-alkylation) Reaction temperature is too high.Maintain the temperature within the recommended range. Use a cooling bath if necessary during the addition of the ethylating agent.[1]
Excess of ethylating agent.Use a stoichiometric amount or a slight excess of the ethylating agent relative to the phenylacetonitrile.
Unreacted Phenylacetonitrile in the Final Product Incomplete reaction.Increase the reaction time or slightly elevate the temperature towards the end of the reaction.[1] A common technique is to add a small amount of benzaldehyde after the main reaction to react with any remaining phenylacetonitrile, forming a higher-boiling byproduct that is easier to separate during distillation.[1]
Difficulty in Phase Separation Emulsion formation.Allow the mixture to stand for a longer period. Gentle stirring or the addition of a small amount of brine can help break the emulsion.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 2-phenylbutyronitrile from various sources.

Method Catalyst Solvent Base Temperature Yield Reference
Phase-Transfer CatalysisBenzyltriethylammonium chlorideBenzene / Water50% aq. NaOH28-40°C78-84%[1][2]
Phase-Transfer CatalysisBenzyltriethylammonium chlorideNot specified50% aq. NaOHRoom Temp.90%[3]
Sodium Ethoxide MethodSodium EthoxideToluene / EthanolSodium Ethoxide75-80°C98%[6]

Experimental Protocols

Detailed Protocol for Phase-Transfer Catalyzed Synthesis of 2-Phenylbutyronitrile

This protocol is adapted from a well-established procedure.[1][2]

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride

  • Benzene (or a safer alternative like Toluene)

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 540 ml of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.

  • Begin stirring and add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35°C. Use a cooling bath if necessary.

  • After the addition is complete, continue stirring for 2 hours at the same temperature.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.

  • Cool the reaction mixture to 25°C.

  • (Optional purification step) Add 21.2 g of benzaldehyde and stir for 1 hour to consume any unreacted phenylacetonitrile.

  • Add 750 ml of water and 100 ml of benzene to the flask.

  • Separate the organic layer and extract the aqueous layer with 200 ml of benzene.

  • Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the product by vacuum distillation to obtain 2-phenylbutyronitrile.

Visualizations

Experimental_Workflow Experimental Workflow for 2-Phenylbutyronitrile Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Phenylacetonitrile, 50% NaOH, and Catalyst B Add Ethyl Bromide dropwise (28-35°C) A->B C Stir for 2 hours (28-35°C) B->C D Heat to 40°C for 30 mins C->D E Cool and add Water & Benzene D->E F Separate Layers E->F G Wash Organic Layer F->G H Dry Organic Layer G->H I Solvent Removal H->I J Vacuum Distillation I->J Product Product J->Product Troubleshooting_Guide Troubleshooting Decision Tree cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Ineffective Deprotonation? Start->Cause1 Cause2 Poor Reagent Quality? Start->Cause2 Cause3 Low Reaction Temperature? Start->Cause3 Sol1 Check base concentration and catalyst activity Cause1->Sol1 Sol2 Purify reagents (distill) Cause2->Sol2 Sol3 Increase temperature to 28-40°C range Cause3->Sol3

References

Troubleshooting low yield in the alkylation of phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of phenylacetonitrile. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reactions and resolving common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of phenylacetonitrile?

The alkylation of phenylacetonitrile relies on the acidity of the benzylic protons located on the carbon adjacent to both the phenyl group and the nitrile group (the α-carbon). A sufficiently strong base can deprotonate this carbon to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks an electrophilic alkylating agent (like an alkyl halide) in an SN2 reaction, forming a new carbon-carbon bond.[1]

Q2: What are the most common methods used for this alkylation?

Traditional methods often involved hazardous reagents like sodium amide or metal hydrides in strictly anhydrous solvents.[1] Modern, safer, and more efficient approaches include:

  • Phase-Transfer Catalysis (PTC): This is a highly reliable method that uses a biphasic system (e.g., organic solvent and concentrated aqueous base) with a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the base into the organic phase. This avoids the need for strictly anhydrous conditions.[1][2]

  • Strong Base in Anhydrous Solvent: Using bases like sodium hydride (NaH) or potassium tert-butoxide in anhydrous polar aprotic solvents (e.g., DMF, THF) is also common, though it requires stringent control of moisture.[3][4]

  • "Borrowing Hydrogen" Methodology: A greener approach that uses alcohols as alkylating agents, promoted by a base. This method generates water as the primary byproduct.[1][5]

Q3: What is the most common side reaction, and how can it be minimized?

The most common side reaction is dialkylation , where the initially formed mono-alkylated product is deprotonated again and reacts with a second molecule of the alkylating agent.[6] This can be suppressed by using a 1:1 molar ratio of reactants or a slight excess of phenylacetonitrile relative to the alkylating agent.[1] Additionally, using sterically hindered alkyl halides can disfavor the second alkylation.[6]

Troubleshooting Guides

This section addresses specific problems encountered during the alkylation of phenylacetonitrile in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction has stalled or shows very low conversion. What are the first things I should check?

A: Low conversion is a common issue that can often be traced back to fundamental reaction parameters. A systematic check is the best approach.

  • Anhydrous Conditions: Many methods, especially those using strong bases like sodium hydride, are extremely sensitive to moisture. Ensure all glassware was rigorously oven or flame-dried and that all solvents were properly dried before use.[7]

  • Inert Atmosphere: If using air-sensitive reagents like NaH, ensure the reaction was conducted under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent reagent degradation.[7]

  • Base Strength & Quality: The chosen base must be strong enough to deprotonate phenylacetonitrile (pKa ≈ 22 in DMSO).[1] If using a solid base like NaH or K₂CO₃, ensure it has not been deactivated by improper storage and exposure to air/moisture. For NaH, it is often supplied as a dispersion in mineral oil, which should be washed away with a dry solvent like hexane before use.[3]

  • Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions. For instance, dropwise addition of the alkylating agent at 28–35°C is recommended in some PTC protocols to control the exotherm.[2]

  • Stirring Efficiency: In biphasic systems like PTC, vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.[1][7] In heterogeneous reactions with solid bases, efficient stirring ensures proper mixing.

Start Low / No Conversion Check_Moisture Are conditions anhydrous? Start->Check_Moisture Check_Atmosphere Is inert atmosphere required and used? Check_Moisture->Check_Atmosphere Yes Troubleshoot_Moisture Dry glassware, solvents, and reagents. Check_Moisture->Troubleshoot_Moisture No Check_Base Is the base active and strong enough? Check_Atmosphere->Check_Base Yes Troubleshoot_Atmosphere Purge with N2/Ar. Use Schlenk techniques. Check_Atmosphere->Troubleshoot_Atmosphere No Check_Temp Is temperature correct? Check_Base->Check_Temp Yes Troubleshoot_Base Use fresh/purified base. Consider a stronger base. Check_Base->Troubleshoot_Base No Check_Stirring Is stirring vigorous? Check_Temp->Check_Stirring Yes Troubleshoot_Temp Adjust temperature as per protocol. Monitor internal temp. Check_Temp->Troubleshoot_Temp No Troubleshoot_Stirring Increase stirring rate. Use mechanical stirrer. Check_Stirring->Troubleshoot_Stirring No End Re-run Experiment Check_Stirring->End Yes Troubleshoot_Moisture->End Troubleshoot_Atmosphere->End Troubleshoot_Base->End Troubleshoot_Temp->End Troubleshoot_Stirring->End

Initial troubleshooting workflow for low conversion.

Q: I'm using Phase-Transfer Catalysis (PTC) and getting poor yields. What's wrong?

A: For PTC, the efficiency of the catalyst is paramount.

  • Catalyst Activity: Ensure your phase-transfer catalyst (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride) is pure and has not degraded.

  • Catalyst Loading: While catalytic, a certain minimum amount is necessary. Typically 1-10 mol% is used.[6]

  • Base Concentration: PTC alkylations often require a concentrated aqueous base (e.g., 50% NaOH or 85% KOH) to be effective.[2][6] Dilute bases are generally insufficient.

  • Inhibitors: The presence of alcohols or iodide ions can sometimes inhibit PTC reactions.[2]

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My main problem is the formation of a dialkylated product. How do I favor mono-alkylation?

A: Achieving high selectivity for mono-alkylation is a common optimization goal.

  • Stoichiometry Control: The most direct method is to adjust the reactant ratio. Use a slight excess of phenylacetonitrile to the alkylating agent (e.g., 1.1 to 1 molar ratio).[2] This ensures the alkylating agent is consumed before it can react significantly with the mono-alkylated product.

  • Slow Addition: Adding the alkylating agent dropwise over a period of time helps to keep its instantaneous concentration low, which favors reaction with the more acidic starting material over the mono-alkylated product.[2][6]

  • Steric Hindrance: Using a more sterically bulky alkylating agent can physically hinder the second alkylation step. For example, secondary alkyl halides give almost exclusively mono-alkylated products.[6]

  • Solid-Supported Bases: Using bases like alkali metal hydroxides impregnated on alumina has been shown to give excellent selectivity for mono-alkylation, potentially due to steric constraints within the support's pores.[8]

PAN Phenylacetonitrile (PAN) Base Base (-H+) PAN->Base RX Alkyl Halide (RX) Anion PAN Carbanion Base->Anion k1 (fast) Dialky_Product Di-alkylated Product (Side Product) Base->Dialky_Product k2 (slower) + RX Mono_Product Mono-alkylated Product Anion->Mono_Product + RX Mono_Product->Base

Reaction pathway showing competing mono- vs. di-alkylation.

Q: I'm seeing byproducts other than the dialkylated species. What could they be?

A: Depending on your specific reaction conditions, several other side reactions can occur.

  • Reaction with Solvent: If using sodium hydride (NaH) with solvents like DMF or acetonitrile, NaH can react with the solvent itself, leading to unexpected byproducts and consuming the base.[4] This can significantly lower the yield of the desired product. Consider using a more inert solvent like THF.

  • Knoevenagel Condensation: When using alcohols as alkylating agents via a "borrowing hydrogen" mechanism, the alcohol is first oxidized in situ to an aldehyde. This aldehyde can undergo a Knoevenagel condensation with the phenylacetonitrile carbanion to form an α,β-unsaturated nitrile intermediate.[5]

  • Dehydrohalogenation: If using an alkyl halide that can easily undergo elimination (e.g., secondary or tertiary halides) and a strong, non-nucleophilic base, you may form an alkene byproduct.[9]

Quantitative Data Summary

The following tables summarize yields obtained under various reaction conditions as reported in the literature, providing a baseline for comparison.

Table 1: Effect of Base and Catalyst in the Phase-Transfer Alkylation of Phenylacetonitrile

Alkylating AgentBase (equiv)Catalyst (mol%)Yield (%)Notes
n-Octyl chloride85% KOH (5)PEG-1000-Et₂ (10)81%Reaction in Benzene/Water at 70°C.[6]
n-Butyl bromide50% NaOH (aq)Aliquat 336 (5)94%Yield of 2-phenylhexanenitrile.
Ethyl bromide50% NaOH (aq)Benzyltriethylammonium chloride (1)78-84%Yield of 2-phenylbutyronitrile.[2]
n-Octyl chloride50% NaOH (aq)PEG-1000-Et₂ (10)70%Illustrates that KOH often gives better yields than NaOH in this system.[6]

Table 2: Yields for Copper-Catalyzed α-Alkylation with Various Benzyl Alcohols

Phenylacetonitrile DerivativeBenzyl Alcohol DerivativeBase (mol%)Isolated Yield (%)
PhenylacetonitrileBenzyl alcoholt-BuOK (30)91%
Phenylacetonitrilep-Methoxybenzyl alcoholt-BuOK (30)85%
Phenylacetonitrilep-(Trifluoromethyl)benzyl alcoholt-BuOK (30)79%
3,4-DimethoxyphenylacetonitrileBenzyl alcoholt-BuOK (30)87%
p-Fluorophenylacetonitrilep-(Trifluoromethyl)benzyl alcoholt-BuOK (50)62%

(Data adapted from a study on copper-catalyzed borrowing hydrogen methodology.[5])

Experimental Protocols

Protocol 1: Phase-Transfer Catalysis (PTC) with Alkyl Halide

This protocol is adapted from a procedure for the synthesis of 2-phenylbutyronitrile.[2]

Materials:

  • 3-liter three-necked flask with mechanical stirrer, dropping funnel, and thermometer

  • Phenylacetonitrile (2.20 moles)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (0.022 mole)

  • Ethyl bromide (2.00 moles)

  • Benzene

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In the flask, combine the 50% aqueous NaOH, phenylacetonitrile, and benzyltriethylammonium chloride.

  • Addition: Begin vigorous stirring. Add the ethyl bromide dropwise over approximately 100 minutes, maintaining the internal temperature between 28–35°C. Use a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue stirring for 2 hours at the same temperature. Then, increase the temperature to 40°C for an additional 30 minutes.

  • Workup:

    • Cool the reaction mixture to 25°C. Add 750 mL of water and 100 mL of benzene.

    • Separate the layers in a separatory funnel. Extract the aqueous phase with an additional 200 mL of benzene.

    • Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute HCl, and another 200 mL of water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by distillation under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain 2-phenylbutyronitrile.

cluster_ptc PTC Reaction Cycle cluster_interface Organic / Aqueous Interface Q_OH_org Q+OH- (Organic) Anion_org [PAN]- Q+ (Organic) Q_OH_org->Anion_org + PAN, -H₂O PAN_org PAN (Organic) Product_org Product (Organic) Anion_org->Product_org + RX QX_org Q+X- (Organic) RX_org RX (Organic) QX_aq Q+X- (Aqueous) QX_org->QX_aq X_aq X- (Aqueous) QX_aq->X_aq - Q+ OH_aq OH- (Aqueous) Q_OH_aq Q+OH- (Aqueous) OH_aq->Q_OH_aq + Q+ Q_OH_aq->Q_OH_org

References

Identification and characterization of impurities in 2-Ethyl-2-phenylbutyronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-phenylbutyronitrile.

Troubleshooting Guide

The synthesis of this compound, typically achieved through the dialkylation of phenylacetonitrile with an ethylating agent such as ethyl bromide, can be accompanied by the formation of several impurities. Below is a guide to troubleshoot common issues encountered during the synthesis, focusing on impurity identification and resolution.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction conditions (temperature, reaction time, base strength). - Formation of byproducts.- Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of starting materials. - Optimize reaction parameters, including the stoichiometry of reagents and catalyst. - Ensure anhydrous conditions to prevent hydrolysis of the nitrile.
Presence of a lower boiling point impurity in GC-MS analysis - Unreacted phenylacetonitrile (starting material). - Incomplete mono-alkylation leading to the presence of 2-phenylbutyronitrile.- Increase the equivalents of the ethylating agent and/or prolong the reaction time to drive the reaction to completion. - Purify the crude product using fractional distillation to separate the lower-boiling impurities.
Observation of a solid precipitate in the reaction mixture or upon work-up - Hydrolysis of the nitrile group to form 2-ethyl-2-phenylbutanamide, especially in the presence of water and strong acid or base.- Use anhydrous solvents and reagents throughout the synthesis. - During work-up, avoid prolonged exposure to strong aqueous acidic or basic conditions. - The amide impurity can often be removed by recrystallization or column chromatography.
Complex mixture of products observed by chromatography - Over-alkylation or side reactions of the ethylating agent. - Degradation of the product under harsh reaction or work-up conditions.- Carefully control the stoichiometry of the ethylating agent. - Maintain a consistent and optimal reaction temperature. - Employ milder work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from incomplete reaction or side reactions. These include:

  • Unreacted Phenylacetonitrile: The starting material.

  • 2-Phenylbutyronitrile: The mono-alkylation product.[1][2]

  • 2-Ethyl-2-phenylbutanamide: The hydrolysis product of the target molecule.[3]

Q2: How can I confirm the presence of these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can separate volatile compounds and provide information on their molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture and quantifying their relative amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the main product and impurities.

Q3: What analytical techniques are best for quantifying the purity of this compound?

A3: For quantitative analysis, HPLC with a UV detector is a robust method. GC with a Flame Ionization Detector (FID) can also be used, provided the compounds are thermally stable and volatile. Both methods require calibration with certified reference standards for accurate quantification.

Q4: How can I minimize the formation of the mono-alkylated impurity, 2-phenylbutyronitrile?

A4: To favor the formation of the desired dialkylated product, you can adjust the reaction conditions. Using a molar excess of the ethylating agent (e.g., ethyl bromide) and ensuring a sufficiently strong base and adequate reaction time will promote the second alkylation step.

Q5: What are the characteristic spectral features to look for when identifying the hydrolysis impurity, 2-ethyl-2-phenylbutanamide?

A5: In the IR spectrum, the amide will show a characteristic C=O stretch around 1650 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹. In ¹H NMR, you would observe broad signals for the -NH₂ protons. In ¹³C NMR, the carbonyl carbon will appear at a characteristic downfield shift (around 175-180 ppm).[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the separation and identification of volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Expected Elution Order: Phenylacetonitrile -> 2-Phenylbutyronitrile -> this compound -> 2-Ethyl-2-phenylbutanamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantification of the main product and its non-volatile impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of about 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for the unambiguous identification of the product and impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complex mixtures.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample or crude mixture in about 0.6 mL of CDCl₃.

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

CompoundProtonsChemical Shift (ppm)
This compound Phenyl-H7.2-7.5
-CH₂-1.9-2.1 (quartet)
-CH₃0.8-1.0 (triplet)
2-Phenylbutyronitrile Phenyl-H7.2-7.5
-CH(CN)-3.7 (triplet)
-CH₂-1.8-2.0 (multiplet)
-CH₃0.9-1.1 (triplet)
Phenylacetonitrile Phenyl-H7.2-7.4
-CH₂-3.7 (singlet)
2-Ethyl-2-phenylbutanamide Phenyl-H7.2-7.5
-NH₂5.5-6.5 (broad singlet)
-CH₂-1.8-2.0 (multiplet)
-CH₃0.8-1.0 (triplet)

Impurity Data Summary

The following table summarizes key data for the identification of potential impurities.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)
PhenylacetonitrileC₈H₇N117.15117, 90, 63
2-PhenylbutyronitrileC₁₀H₁₁N145.20145, 116, 91
2-Ethyl-2-phenylbutanamideC₁₂H₁₇NO191.27191, 146, 91

Visualizations

impurity_formation phenylacetonitrile Phenylacetonitrile (Starting Material) monoalkylation 2-Phenylbutyronitrile (Mono-alkylated Impurity) phenylacetonitrile->monoalkylation + Ethyl Bromide + Base ethyl_bromide Ethyl Bromide dialkylation This compound (Target Product) base Base water Water hydrolysis 2-Ethyl-2-phenylbutanamide (Hydrolysis Impurity) monoalkylation->dialkylation + Ethyl Bromide + Base dialkylation->hydrolysis + H₂O (Acid/Base)

Caption: Potential impurity formation pathways in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Impurity Analysis cluster_decision Decision Making synthesis Alkylation Reaction workup Quenching & Extraction synthesis->workup purification Distillation / Chromatography workup->purification hplc HPLC Analysis (Purity Assessment) purification->hplc Purity Check gcms GC-MS Analysis (Impurity Identification) purification->gcms Impurity Profile nmr NMR Spectroscopy (Structural Confirmation) purification->nmr Structure Verification pass Product Meets Specification hplc->pass Purity > 99% fail Further Purification or Re-synthesis hplc->fail Purity < 99% gcms->fail Impurities Detected nmr->fail Incorrect Structure

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

Technical Support Center: Phase-Transfer Catalyzed Synthesis of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phase-transfer catalyzed (PTC) synthesis of 2-Ethyl-2-phenylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the phase-transfer catalyzed synthesis of this compound?

A1: The most frequently encountered byproducts include:

  • Over-alkylation product: 2,2-Diethyl-2-phenylbutyronitrile is formed when the desired product undergoes a second ethylation. This is a common issue in the alkylation of phenylacetonitrile derivatives under PTC conditions.

  • Hydrolysis product: 2-Ethyl-2-phenylbutanamide can be formed by the hydrolysis of the nitrile functional group in the presence of the aqueous base.

  • Elimination product: Ethylene can be generated from the dehydrohalogenation of the ethylating agent (ethyl bromide) by the strong base.[1][2][3][4][5]

  • Unreacted starting material: Residual Phenylacetonitrile may remain if the reaction does not go to completion.

  • Byproduct from unreacted starting material: α-Phenylcinnamonitrile can be formed if unreacted phenylacetonitrile condenses with an aldehyde, which is sometimes added during workup to facilitate purification.

Q2: What is the general mechanism for the formation of this compound via phase-transfer catalysis?

A2: The reaction proceeds through a well-established phase-transfer catalysis mechanism. A quaternary ammonium salt (the phase-transfer catalyst) transports the carbanion of phenylacetonitrile, formed in the aqueous basic phase, into the organic phase where it can react with the ethylating agent.

Q3: Why is my overall yield of this compound consistently low?

A3: Low yields can be attributed to several factors:

  • Suboptimal reaction conditions: Incorrect temperature, stirring speed, or concentration of reactants and catalyst can hinder the reaction rate.

  • Catalyst deactivation: The phase-transfer catalyst can degrade under harsh basic conditions or at elevated temperatures.

  • Excessive byproduct formation: The formation of significant amounts of the byproducts listed in Q1 will naturally reduce the yield of the desired product.

  • Inefficient workup: Product loss during extraction and purification steps can also contribute to lower overall yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 2,2-Diethyl-2-phenylbutyronitrile Excess of ethyl bromide.Use a stoichiometric amount or a slight excess of phenylacetonitrile relative to ethyl bromide.
Prolonged reaction time.Monitor the reaction progress by GC or TLC and stop the reaction once the formation of the desired product plateaus.
Presence of 2-Ethyl-2-phenylbutanamide in the product High concentration of aqueous base.While a strong base is necessary, using a moderately concentrated solution (e.g., 50% NaOH) can help minimize hydrolysis.
Elevated reaction temperature.Maintain the reaction temperature in the recommended range (typically 25-40°C) to reduce the rate of hydrolysis.
Prolonged contact with the aqueous phase during workup.Perform the extraction and washing steps efficiently to minimize the time the product is in contact with the aqueous base.
Low conversion of phenylacetonitrile Inefficient stirring.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, facilitating the phase-transfer process.
Deactivated catalyst.Use a fresh, high-purity phase-transfer catalyst. Consider using a more robust catalyst if degradation is suspected.
Insufficient amount of base or ethyl bromide.Ensure the correct stoichiometry of all reactants is used.
Formation of a high-boiling point impurity Presence of unreacted phenylacetonitrile.After the main reaction, add a small amount of benzaldehyde to the reaction mixture. This will convert the remaining phenylacetonitrile to the high-boiling α-phenylcinnamonitrile, which is easier to separate during distillation.
Gas evolution from the reaction mixture Dehydrohalogenation of ethyl bromide.This is an expected side reaction. Ensure the reaction is performed in a well-ventilated fume hood. Using a slight excess of ethyl bromide can compensate for this loss.

Quantitative Data on Byproduct Formation

Byproduct Influencing Factors Effect on Byproduct Formation
2,2-Diethyl-2-phenylbutyronitrile Molar ratio of ethyl bromide to phenylacetonitrileAn excess of ethyl bromide significantly increases the formation of the diethyl-product.
Reaction TimeLonger reaction times provide more opportunity for the second ethylation to occur.
2-Ethyl-2-phenylbutanamide Concentration of Aqueous BaseHigher concentrations of NaOH or KOH can increase the rate of nitrile hydrolysis.
Reaction TemperatureHigher temperatures accelerate the hydrolysis reaction.
Ethylene Basicity of the Aqueous PhaseStronger bases and higher concentrations promote the E2 elimination of ethyl bromide.

Experimental Protocols

Key Experiment: Phase-Transfer Catalyzed Synthesis of this compound

This protocol is adapted from a reliable procedure and is intended for research purposes.

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% (w/w) aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Toluene (or another suitable organic solvent)

  • Benzaldehyde (for workup)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (three-neck flask, mechanical stirrer, reflux condenser, dropping funnel, thermometer)

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

  • With vigorous stirring, add ethyl bromide dropwise from the dropping funnel, maintaining the reaction temperature between 25-35°C. Use a water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2-3 hours at the same temperature. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • (Optional but recommended) Add a small amount of benzaldehyde and stir for an additional hour to react with any remaining phenylacetonitrile.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Phenylacetonitrile Phenylacetonitrile Carbanion Carbanion Phenylacetonitrile->Carbanion + NaOH (aq) PTC This compound This compound Carbanion->this compound + 2x Ethyl Bromide (org) 2,2-Diethyl-2-phenylbutyronitrile 2,2-Diethyl-2-phenylbutyronitrile This compound->2,2-Diethyl-2-phenylbutyronitrile + Ethyl Bromide (Over-alkylation) 2-Ethyl-2-phenylbutanamide 2-Ethyl-2-phenylbutanamide This compound->2-Ethyl-2-phenylbutanamide + H2O / NaOH (Hydrolysis) Ethylene Ethylene Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Ethylene + NaOH (Elimination)

Caption: Reaction scheme for the synthesis of this compound and its major byproducts.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Dialkylation High level of 2,2-diethyl byproduct? Start->Check_Dialkylation Check_Hydrolysis Presence of 2-ethyl-2-phenylbutanamide? Check_Dialkylation->Check_Hydrolysis No Solution_Stoichiometry Reduce Ethyl Bromide Stoichiometry Check_Dialkylation->Solution_Stoichiometry Yes Check_Conversion Incomplete conversion of starting material? Check_Hydrolysis->Check_Conversion No Solution_Hydrolysis Optimize Base Concentration and Temperature Check_Hydrolysis->Solution_Hydrolysis Yes Solution_Stirring Increase Stirring Rate Check_Conversion->Solution_Stirring Yes End Improved Synthesis Check_Conversion->End No Solution_Time Shorten Reaction Time Solution_Stoichiometry->Solution_Time Solution_Time->End Solution_Workup Efficient Workup Solution_Hydrolysis->Solution_Workup Solution_Workup->End Solution_Catalyst Use Fresh Catalyst Solution_Stirring->Solution_Catalyst Solution_Catalyst->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purifying 2-Ethyl-2-phenylbutyronitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethyl-2-phenylbutyronitrile through recrystallization.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound.

Problem Possible Cause Solution
Oiling Out (Product separates as a liquid instead of solid crystals)The boiling point of the recrystallization solvent is higher than the melting point of the this compound.Select a lower-boiling point solvent. Alternatively, use a solvent system where the compound has lower solubility, allowing crystallization to occur at a lower temperature.
The solution is being cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of purer crystals.[1]
The compound is highly impure, leading to a significant depression of its melting point.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low or No Crystal Formation The solution is not sufficiently supersaturated.Reduce the amount of solvent used to dissolve the compound. If crystals still do not form after cooling, try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Seeding with a pure crystal of the compound can also be effective.[2]
An inappropriate solvent was chosen.The ideal solvent should dissolve the nitrile completely when hot but sparingly when cold.[1] If the compound is too soluble even at low temperatures, a significant amount will remain in the mother liquor.[1]
The presence of certain impurities may inhibit crystallization.An initial wash of the crude product with a solvent that selectively dissolves the impurity but not the desired compound might be necessary.
Poor Recovery of Purified Product Too much solvent was used during the dissolution step.[3]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][4] To check for excess solvent, evaporate some of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution.[1]
The solution was not cooled sufficiently.Ensure the flask is placed in an ice bath for an adequate amount of time to maximize crystal formation.
Premature crystallization occurred during hot filtration.To prevent the compound from crystallizing in the filter funnel, perform the filtration of the hot solution quickly. Using a heated funnel can also mitigate this issue.[1]
Discolored Crystals Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
The compound may be degrading at the boiling point of the solvent.Choose a solvent with a lower boiling point or perform the recrystallization under a nitrogen atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: My this compound is a liquid at room temperature. Can I still purify it by recrystallization?

A2: this compound is described as a colorless to pale yellow liquid.[6] Recrystallization is a purification technique for solids. If your compound is a liquid at room temperature, purification is typically achieved by distillation, especially given its high boiling point of approximately 267°C.[6] However, if the liquid contains solid impurities, filtration might be a preliminary step. If you are expecting a solid product, it's possible your product is impure, leading to a depressed melting point.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from phenylacetonitrile and an ethylating agent, potential impurities could include unreacted phenylacetonitrile, and over-alkylated products. The synthesis of related compounds has also shown the formation of various byproducts that could be present.

Q4: How can I improve the yield of my recrystallization?

A4: To improve your yield, ensure you are using the minimum amount of hot solvent required to dissolve your compound.[1][4] Allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize the formation of pure crystals.[1] Additionally, you can try to recover more product by performing a second crystallization on the mother liquor.[1]

Q5: The crystals I obtained are very small. How can I get larger crystals?

A5: The formation of small crystals is often a result of rapid cooling.[1] To obtain larger crystals, allow the solution to cool as slowly as possible. This can be achieved by insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) as it cools to room temperature.

Experimental Protocol: Recrystallization of this compound (Illustrative)

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary small-scale tests.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes. A good solvent will dissolve the compound when hot.

  • Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent and swirl the flask.

  • Continue adding small portions of the hot solvent until the compound just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used). This step should be done rapidly to prevent premature crystallization.[1]

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

Recrystallization_Workflow A Crude This compound B Select Solvent C Dissolve in Minimum Hot Solvent B->C Chosen Solvent D Hot Filtration (remove impurities) C->D E Slow Cooling (Crystallization) D->E F Vacuum Filtration (Isolate Crystals) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure This compound H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Issue Issue Encountered? Start->Issue OilingOut Oiling Out? Issue->OilingOut Yes Success Successful Purification Issue->Success No LowYield Low Yield? OilingOut->LowYield No Solvent Change Solvent / Cool Slower OilingOut->Solvent Yes NoCrystals No Crystals? LowYield->NoCrystals No LessSolvent Use Less Solvent / Cool More LowYield->LessSolvent Yes Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Yes NoCrystals->Success No, process complete Solvent->Issue LessSolvent->Issue Induce->Issue

References

Preventing N-alkylation side products in nitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitrile synthesis reactions, with a specific focus on preventing the formation of N-alkylation side products (isonitriles).

Frequently Asked Questions (FAQs)

Q1: What is N-alkylation in the context of nitrile synthesis?

A1: In nitrile synthesis, N-alkylation refers to the formation of an isonitrile (R-N≡C) as a side product instead of the desired nitrile (R-C≡N). This occurs because the cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile (like an alkyl halide) from either the carbon or the nitrogen atom.

Q2: What is the primary cause of isonitrile formation?

A2: The formation of isonitriles is primarily influenced by the reaction mechanism.[1][2][3]

  • SN2 reactions , which are favored for primary and secondary alkyl halides, typically result in the formation of the desired nitrile. This is because the carbon atom of the cyanide ion is a softer and more potent nucleophile, leading to a more stable transition state.[3][4]

  • SN1 reactions , which are more common with tertiary alkyl halides or under conditions that favor carbocation formation, often lead to isonitriles. The carbocation intermediate is a hard electrophile and reacts preferentially with the more electronegative nitrogen atom of the cyanide ion.[5][6]

Q3: How does the choice of cyanide salt affect the outcome of the reaction?

A3: The nature of the metal cyanide salt plays a crucial role in determining the product ratio.

  • Ionic cyanides , such as sodium cyanide (NaCN) and potassium cyanide (KCN), dissociate in solution to provide a "free" cyanide ion. This favors the SN2 pathway and leads to higher yields of nitriles.[1][7]

  • Covalent cyanides , like silver cyanide (AgCN), have a stronger covalent bond between the metal and the carbon of the cyanide group. This makes the nitrogen atom more available for nucleophilic attack, thus favoring the formation of isonitriles.[3][7]

Q4: Can the solvent choice minimize isonitrile formation?

A4: Yes, the solvent is a critical parameter.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for promoting SN2 reactions. They solvate the metal cation, leaving the cyanide anion relatively free and highly nucleophilic, which favors the formation of nitriles.[2][4]

  • Protic solvents (e.g., water, ethanol) can solvate the cyanide anion through hydrogen bonding, which reduces its nucleophilicity and can favor isonitrile formation.[4]

Troubleshooting Guide

Problem: High percentage of isonitrile detected in the product mixture.

This is a common issue when the reaction conditions favor N-alkylation over C-alkylation of the cyanide ion. Below is a step-by-step guide to troubleshoot and minimize this side product.

Step 1: Analyze Your Starting Materials
  • Alkyl Halide:

    • Tertiary alkyl halides are highly prone to SN1 reactions and elimination, making them poor substrates for nitrile synthesis via this method. Consider an alternative synthetic route if you are using a tertiary halide.[5]

    • Secondary alkyl halides can undergo both SN1 and SN2 reactions. To favor the SN2 pathway, ensure you are using optimal conditions as outlined in the following steps.

    • Primary alkyl halides are the best substrates for selective nitrile formation via an SN2 mechanism.[4]

  • Cyanide Salt:

    • Are you using a covalent cyanide like AgCN? If so, this is likely the primary reason for isonitrile formation. Switch to an ionic cyanide like NaCN or KCN.[3][7]

Step 2: Optimize Reaction Conditions
  • Solvent Selection:

    • If you are using a protic or non-polar solvent, switch to a polar aprotic solvent such as DMSO or acetone to favor the SN2 reaction.[2][4]

  • Temperature Control:

    • For secondary alkyl halides, high temperatures can favor the competing E2 elimination reaction. Try running the reaction at a lower temperature to favor the substitution reaction.

Step 3: Consider Advanced Techniques
  • Phase-Transfer Catalysis (PTC):

    • If you are performing the reaction in a biphasic system (e.g., aqueous/organic), the use of a phase-transfer catalyst can significantly improve the yield of the nitrile. The PTC helps to transport the cyanide anion from the aqueous phase to the organic phase where the alkyl halide is, thus facilitating the SN2 reaction.[8][9][10]

Data Presentation

The following table summarizes the expected major product based on the reaction conditions in the Kolbe nitrile synthesis.

Alkyl Halide TypeCyanide SaltSolvent TypePredominant MechanismExpected Major Product
PrimaryNaCN or KCNPolar AproticSN2Nitrile
SecondaryNaCN or KCNPolar AproticSN2 / SN1 mixNitrile (with potential for isonitrile and elimination byproducts)
TertiaryNaCN or KCNPolar AproticSN1 / E2Isonitrile / Alkene
PrimaryAgCNNon-polar/ProticSN1-likeIsonitrile

Experimental Protocols

Protocol 1: Selective Synthesis of a Primary Nitrile using NaCN in DMSO

This protocol describes the synthesis of a primary nitrile from a primary alkyl bromide, optimized to minimize isonitrile formation.

Materials:

  • Primary alkyl bromide (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.

  • Add the primary alkyl bromide to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Nitrile Synthesis using Phase-Transfer Catalysis

This protocol is a representative procedure for a liquid-liquid phase transfer catalyzed synthesis of benzyl cyanide.[8]

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Saturated sodium chloride solution

Procedure:

  • Prepare a solution of sodium cyanide in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.

  • Add the tetrabutylammonium bromide (phase-transfer catalyst) to the aqueous solution.

  • Add a solution of benzyl chloride in toluene to the flask.

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the benzyl chloride is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude benzyl cyanide.

  • Further purification can be achieved by vacuum distillation.

Mandatory Visualizations

G Competing Pathways in Nitrile Synthesis cluster_sn2 SN2 Pathway (favored for Primary/Secondary Halides) cluster_sn1 SN1 Pathway (favored for Tertiary Halides) RX_SN2 R-X TS_SN2 [NC⋯R⋯X]⁻ RX_SN2->TS_SN2 CN⁻ attack Nitrile R-C≡N (Nitrile) TS_SN2->Nitrile X⁻ leaves RX_SN1 R-X Carbocation R⁺ RX_SN1->Carbocation Slow, X⁻ leaves Isonitrile R-N≡C (Isonitrile) Carbocation->Isonitrile CN⁻ attack (N-end)

Caption: Competing SN1 and SN2 pathways in nitrile synthesis.

G Troubleshooting Workflow for Isonitrile Formation Start High Isonitrile Formation Detected Check_Substrate Analyze Alkyl Halide Start->Check_Substrate Is_Tertiary Is it a tertiary halide? Check_Substrate->Is_Tertiary Change_Route Consider Alternative Synthetic Route Is_Tertiary->Change_Route Yes Is_Secondary Is it a secondary halide? Is_Tertiary->Is_Secondary No Optimize_Conditions Optimize Conditions for SN2 Is_Secondary->Optimize_Conditions Yes Check_Cyanide Check Cyanide Source Is_Secondary->Check_Cyanide No (Primary) Optimize_Conditions->Check_Cyanide Is_AgCN Using AgCN? Check_Cyanide->Is_AgCN Use_NaCN Switch to NaCN or KCN Is_AgCN->Use_NaCN Yes Check_Solvent Check Solvent Is_AgCN->Check_Solvent No Use_NaCN->Check_Solvent Is_Protic Using Protic Solvent? Check_Solvent->Is_Protic Use_Aprotic Switch to Polar Aprotic (DMSO, Acetone) Is_Protic->Use_Aprotic Yes Consider_PTC Consider Phase-Transfer Catalysis Is_Protic->Consider_PTC No Use_Aprotic->Consider_PTC End Optimized Nitrile Synthesis Consider_PTC->End

Caption: Troubleshooting workflow for isonitrile formation.

References

Overcoming challenges in the work-up and isolation of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-2-phenylbutyronitrile

This guide provides troubleshooting and frequently asked questions for challenges encountered during the work-up and isolation of this compound, a key intermediate in pharmaceutical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

Common impurities include unreacted starting materials (e.g., phenylacetonitrile), mono-alkylated byproducts (e.g., 2-phenylbutyronitrile), over-alkylated products, and side-products from hydrolysis, such as the corresponding carboxylic acid or amide.[2][3] If the synthesis involves a reaction with benzaldehyde to remove unreacted phenylacetonitrile, α-phenylcinnamonitrile may also be present as a high-boiling point impurity.[3][4]

Q2: My reaction mixture has formed a persistent emulsion during the aqueous work-up. How can I break it?

Emulsion formation is common in biphasic mixtures, especially under basic conditions. To resolve this, you can:

  • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Allow the mixture to stand undisturbed for a longer period.

  • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

  • For small-scale experiments, centrifugation can be effective.

Q3: Why is my final product discolored (yellow or brown), and how can I decolorize it?

Discoloration can be caused by thermal degradation during the reaction or distillation, or by the presence of colored impurities.[5] To obtain a colorless product, consider the following:

  • Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities.[5]

  • Washing: Wash the crude organic layer with a sodium bisulfite solution to remove any aldehydic or ketonic impurities that may contribute to color.[5]

  • Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and prevent thermal decomposition.[5][6]

Q4: I suspect the nitrile is hydrolyzing during work-up. What are the signs and how can I prevent it?

Nitrile hydrolysis can occur under strongly acidic or basic conditions, especially at elevated temperatures, yielding a carboxylic acid.[2][7] Signs include a lower-than-expected yield of the nitrile and the presence of an acidic component in your crude product. To prevent hydrolysis:

  • Avoid prolonged exposure to strong acids or bases, especially at high temperatures.[2]

  • Perform aqueous washes with dilute acidic or basic solutions promptly and at room temperature or below.

  • Ensure the distillation is conducted under neutral conditions and the lowest possible temperature by using a high vacuum.[2]

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Isolation 1. Incomplete reaction. 2. Hydrolysis of the nitrile group to carboxylic acid.[2] 3. Product loss during aqueous extractions. 4. Inefficient distillation (product remaining in the distillation residue or lost in the forerun).1. Monitor the reaction by TLC or GC to ensure completion. 2. Minimize contact time with acidic/basic solutions during work-up. Use milder conditions where possible.[2] 3. Perform multiple extractions with the organic solvent. Wash the combined organic layers with brine to reduce solubility in the aqueous phase. 4. Use an efficient distillation setup (e.g., Vigreux column) and carefully collect fractions based on boiling point and refractive index.[3][4]
Low Purity After Distillation 1. Co-distillation of impurities with similar boiling points.[8] 2. Inefficient fractional distillation apparatus. 3. Thermal decomposition during distillation creating new impurities.[5]1. If unreacted phenylacetonitrile is the issue, consider treating the crude mixture with benzaldehyde before distillation to convert it to a high-boiling derivative.[3][4] 2. Use a longer fractionating column or one with higher theoretical plates. Ensure a stable and low vacuum.[5] 3. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.
Product Solidifies in Condenser 1. The boiling point of the product is high enough that it may solidify if the condenser water is too cold, particularly under a high vacuum.[5]1. Use warmer water (e.g., 30-40 °C) to circulate through the condenser. The water should still be cool enough to ensure efficient condensation.[5]
Persistent Water Contamination 1. Inefficient drying agent or insufficient drying time. 2. Formation of an azeotrope with water, making complete separation by simple distillation difficult.[2]1. Use an appropriate amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Allow sufficient contact time (e.g., at least 30 minutes) with occasional swirling.[2] 2. If an azeotrope is suspected, consider azeotropic distillation with an entrainer like toluene before the final fractional distillation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, derived from established protocols.

ParameterValueSource(s)
Molecular Formula C₁₂H₁₅N[6][9]
Molecular Weight 173.25 g/mol [9]
Appearance Colorless to pale yellow liquid[6]
Boiling Point ~267 °C (atmospheric) 102–104 °C (at 7 mmHg for 2-phenylbutyronitrile)[3][4][6]
Density ~0.97 g/cm³[6]
Refractive Index (n_D^25) 1.5065–1.5066 (for 2-phenylbutyronitrile)[3][4]
Typical Yield 78–84% (Phase-transfer catalysis method for mono-alkylation)[3][4]

Experimental Protocols

Protocol 1: General Work-up and Extraction

This protocol details a standard procedure for quenching the reaction and extracting the crude product, adapted from the synthesis of 2-phenylbutyronitrile.[3][4]

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature (approx. 25 °C).

  • Dilution: Transfer the mixture to a separatory funnel. Dilute with water and an appropriate organic solvent (e.g., benzene, toluene, or ethyl acetate).[3]

  • Layer Separation: Gently shake the funnel, releasing pressure frequently. Allow the layers to separate completely.

  • Extraction: Drain the aqueous layer and extract it at least twice more with the organic solvent to ensure complete recovery of the product.[10]

  • Combine & Wash: Combine all organic layers. Wash successively with:

    • Water

    • Dilute HCl (to remove basic impurities)[3]

    • Water

    • Saturated NaCl solution (brine, to aid separation and remove excess water)

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).[2] Swirl and let it stand for at least 30 minutes.

  • Filtration & Concentration: Filter the dried solution to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh solvent. Remove the solvent using a rotary evaporator to yield the crude product.[10]

Protocol 2: Purification by Vacuum Distillation

This protocol describes the final purification step to obtain high-purity this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. A short Vigreux column is recommended to improve separation.[3][5] Ensure all glass joints are properly sealed for vacuum.

  • Transfer Crude Product: Transfer the crude oil obtained from Protocol 1 into a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a trap cooled by liquid nitrogen or a dry ice/acetone bath. Gradually apply vacuum to the desired pressure (e.g., ~7 mmHg).

  • Heating: Begin gently heating the flask using a heating mantle.

  • Fraction Collection:

    • Discard the initial low-boiling fraction (forerun).

    • Carefully collect the main product fraction at its expected boiling point under the applied vacuum (e.g., for the related 2-phenylbutyronitrile, this is 102–104 °C at 7 mmHg).[3][4]

    • Monitor the temperature and appearance of the distillate. Stop the distillation when the temperature rises or drops significantly, or when the distillation rate slows and charring begins in the pot.

  • Characterization: Characterize the purified product by analytical techniques such as GC, NMR, and refractive index measurement to confirm purity.

Visualized Workflows and Logic

The following diagrams illustrate the standard work-up procedure and a troubleshooting decision-making process.

start Reaction Mixture quench Quench & Dilute (Water + Organic Solvent) start->quench extract Liquid-Liquid Extraction (Separatory Funnel) quench->extract aq_layer Aqueous Layer extract->aq_layer Phase 1 org_layer Organic Layer extract->org_layer Phase 2 back_extract Back-extract with Organic Solvent aq_layer->back_extract waste Aqueous Waste aq_layer->waste combine Combine Organic Layers org_layer->combine back_extract->combine wash Wash Sequentially (H₂O, dil. HCl, H₂O, Brine) combine->wash dry Dry over MgSO₄ wash->dry filter Filter & Concentrate (Rotary Evaporator) dry->filter crude Crude Product filter->crude distill Vacuum Distillation crude->distill pure Pure this compound distill->pure

Caption: Standard workflow for the work-up and isolation of this compound.

start Problem: Low Yield After Distillation check_residue Is there significant high-boiling residue? start->check_residue check_workup Was there emulsion or difficulty in work-up? check_residue->check_workup No sol_distill Root Cause: Inefficient Distillation Solution: - Use Vigreux column - Check vacuum level - Optimize heating check_residue->sol_distill Yes check_hydrolysis Was the mixture exposed to strong acid/base for long? check_workup->check_hydrolysis No sol_workup Root Cause: Mechanical Loss Solution: - Perform more extractions - Use brine to break emulsions - Handle layers carefully check_workup->sol_workup Yes sol_reaction Root Cause: Incomplete Reaction Solution: - Increase reaction time - Check reagent purity - Monitor by TLC/GC check_hydrolysis->sol_reaction No sol_hydrolysis Root Cause: Product Hydrolysis Solution: - Minimize contact with acid/base - Perform work-up at RT - Neutralize before heating check_hydrolysis->sol_hydrolysis Yes

Caption: Troubleshooting logic for diagnosing the cause of low product yield.

References

Managing thermal decomposition during the distillation of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the distillation of 2-Ethyl-2-phenylbutyronitrile, with a focus on preventing and addressing thermal decomposition.

Troubleshooting Guide: Thermal Decomposition

This guide addresses common issues encountered during the distillation of this compound related to thermal decomposition.

Issue Potential Cause Recommended Action
Product discoloration (yellowing or browning) during distillation. Thermal decomposition of the nitrile. The atmospheric boiling point of ~267°C is high enough to induce degradation.- Utilize vacuum distillation: This is the most critical step to lower the boiling point and prevent decomposition. Aim for a pressure that reduces the boiling point to a safer temperature range (e.g., below 150°C). - Ensure an inert atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to minimize oxidation, which can contribute to decomposition.
Low yield of purified product. In addition to potential mechanical losses, thermal decomposition can significantly reduce the amount of desired product recovered.- Optimize heating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating of the distillation flask. Avoid aggressive heating. - Monitor the distillation rate: A slow, controlled distillation rate is preferable to a rapid one, as it minimizes the time the compound spends at elevated temperatures.
Inconsistent boiling point during distillation. This could indicate the presence of impurities that are co-distilling or that decomposition is occurring, leading to the formation of new, more volatile substances.- Pre-purification: If significant impurities are suspected, consider a pre-purification step such as washing the crude nitrile with a dilute acid or base solution, followed by a water wash, to remove catalytic residues from the synthesis.[1] - Fractional distillation: Use a fractionating column to better separate the desired product from any decomposition byproducts or other impurities.
Foul odor or unexpected gas evolution. These are strong indicators of thermal decomposition, where the nitrile group or other parts of the molecule are breaking down.- Immediate cooling: If these signs are observed, immediately remove the heat source and allow the apparatus to cool down. - Ventilation: Ensure the distillation is performed in a well-ventilated fume hood to safely handle any potentially toxic fumes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal decomposition during the distillation of this compound?

A1: The primary cause is the high atmospheric boiling point of approximately 267°C.[2] At such elevated temperatures, organic molecules, including nitriles, can undergo degradation, leading to the formation of impurities and loss of product.

Q2: How can I prevent thermal decomposition?

A2: The most effective method is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing it to distill at a temperature where thermal decomposition is minimized. Additionally, ensuring an inert atmosphere (e.g., with nitrogen or argon) can prevent oxidative degradation.

Q3: What are the likely byproducts of thermal decomposition?

Q4: What is a safe operating temperature for the distillation of this compound?

A4: A definitive "safe" temperature is not established without specific thermal analysis data (like TGA). However, a general guideline is to keep the distillation temperature as low as practically possible. By using a vacuum, the boiling point can often be reduced to below 150°C, which is generally considered much safer in terms of preventing significant thermal decomposition for many organic compounds.

Q5: Should I use boiling chips or a magnetic stirrer for vacuum distillation?

A5: For vacuum distillation, a magnetic stirrer is essential to ensure smooth boiling. Boiling chips are not effective under vacuum as the trapped air within them is quickly removed, rendering them unable to promote even boiling.

Quantitative Data

While specific experimental data for the thermal decomposition of this compound is limited in publicly available literature, the following table provides key physical properties to aid in distillation planning.

PropertyValueSource
Molecular FormulaC₁₂H₁₅N[2][3]
Molecular Weight173.26 g/mol [3]
Atmospheric Boiling Point~267 °C[2]
Density~0.97 g/cm³[2]

Experimental Protocols

Recommended Protocol for Vacuum Distillation of this compound

Objective: To purify this compound while minimizing thermal decomposition.

Methodology:

  • Preparation of the Crude Material:

    • Ensure the crude this compound is dry. If water is present, it can be removed by drying over a suitable agent like anhydrous magnesium sulfate and then filtering.

    • If acidic or basic impurities from the synthesis are suspected, wash the crude product with a dilute solution of sodium bicarbonate (to remove acids) or dilute hydrochloric acid (to remove bases), followed by washing with water to neutrality. Separate the organic layer and dry it thoroughly.[1]

  • Distillation Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry.

    • Use a round-bottom flask of an appropriate size (the liquid should not fill more than two-thirds of the flask).

    • Add a magnetic stir bar to the distillation flask.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Connect the apparatus to a vacuum pump via a cold trap to protect the pump from solvent vapors.

  • Distillation Procedure:

    • Place the crude this compound into the distillation flask.

    • Begin stirring the liquid.

    • Slowly and carefully apply the vacuum. The liquid may initially bubble as dissolved gases and any low-boiling impurities are removed.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect any initial low-boiling fractions (forerun) separately.

    • Collect the main fraction at a stable temperature and pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially unstable residues.

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 5-10 mg) of purified this compound into a TGA sample pan (e.g., alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected boiling and decomposition points (e.g., from room temperature to 400°C or higher).

    • The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve (mass vs. temperature) will show a mass loss corresponding to boiling, followed by any mass loss due to decomposition. The onset temperature of decomposition is the temperature at which this second, non-boiling-related mass loss begins.

Visualizations

Troubleshooting_Thermal_Decomposition start Distillation Issue Observed discoloration Product Discoloration? start->discoloration Check for low_yield Low Yield? start->low_yield Check for inconsistent_bp Inconsistent Boiling Point? start->inconsistent_bp Check for odor_gas Foul Odor / Gas Evolution? start->odor_gas Check for vacuum_distillation Implement Vacuum Distillation discoloration->vacuum_distillation If Yes optimize_heating Optimize Heating (Even & Controlled) discoloration->optimize_heating Also low_yield->vacuum_distillation If Yes low_yield->optimize_heating Also pre_purify Pre-purify to Remove Impurities inconsistent_bp->pre_purify If Yes fractional_distillation Use Fractional Distillation inconsistent_bp->fractional_distillation Also stop_heat Immediately Stop Heating & Cool Down odor_gas->stop_heat If Yes ensure_ventilation Ensure Adequate Ventilation odor_gas->ensure_ventilation Also

Caption: Troubleshooting workflow for thermal decomposition issues.

References

Enhancing the efficiency of phase-transfer catalysts for 2-Ethyl-2-phenylbutyronitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to enhance the efficiency of phase-transfer catalysts (PTCs) in the production of 2-Ethyl-2-phenylbutyronitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the phase-transfer catalyst in this synthesis? A1: The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the reaction between reactants located in different phases.[1][2] The catalyst transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide deprotonates the phenylacetonitrile at the alpha-carbon, generating a resonance-stabilized carbanion. This carbanion is then available to react with the ethyl bromide to form the desired product.[3][4]

Q2: What is a typical yield for the synthesis of this compound using this method? A2: With proper technique and optimized conditions, yields for this reaction are generally good. Published procedures report yields in the range of 78–84%.[3][5][6]

Q3: Why is vigorous stirring so critical for phase-transfer catalyzed reactions? A3: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases.[7][8] A larger surface area increases the rate at which the catalyst can transfer ions between the phases, which is often the rate-limiting step of the reaction, thereby improving the overall reaction rate and yield.[7]

Q4: Can I use a different base than 50% aqueous sodium hydroxide? A4: Yes. While 50% NaOH is commonly used and effective, some studies suggest that using a more concentrated base, such as 60-75% aqueous potassium hydroxide (KOH), can lead to substantial improvements in overall yields and product purity by diminishing the formation of by-products.[9]

Q5: What are the most common and effective phase-transfer catalysts for this alkylation? A5: Quaternary ammonium salts are the most common type of PTC for this reaction.[2] Benzyltriethylammonium chloride is a well-documented and effective catalyst for this specific synthesis.[3][10] Another widely used and commercially available catalyst is Aliquat 336® (tricaprylylmethylammonium chloride).[11] The choice of catalyst can be guided by its organophilicity, which affects its concentration in the organic phase.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution & Explanation
Inefficient Mixing Increase the stirring rate significantly. The reaction occurs at the interface of the two liquid phases, and energetic agitation is crucial for maximizing this interface and facilitating catalyst transport.[8][13]
Impure Reagents Ensure all reagents are pure. It is recommended to distill phenylacetonitrile, ethyl bromide, and benzaldehyde before use to remove inhibitors or contaminants.[3] Traces of moisture in reagents can also lower yields in some systems.[8]
Incorrect Base Concentration Prepare the aqueous sodium hydroxide solution carefully to ensure it is at 50% concentration. Alternatively, consider preparing and testing 60-75% aqueous potassium hydroxide, which may improve yields and reduce side reactions.[9]
Inactive or "Poisoned" Catalyst Use a fresh, high-purity phase-transfer catalyst. Catalyst poisoning can occur if the alkylating agent's leaving group is a highly polarizable or lipophilic anion, such as iodide or tosylate, which pairs too strongly with the catalyst cation and inhibits its function. Using ethyl bromide (as recommended) avoids this specific issue.[12]
Poor Temperature Control Maintain the reaction temperature within the specified range (e.g., 28–35°C during addition).[3][5] Excursions can lead to increased byproduct formation. If the reaction is exothermic, use a water bath for cooling.[3]

Problem 2: Reaction is Slow, Stalls, or is Incomplete

Possible Cause Recommended Solution & Explanation
Insufficient Catalyst Loading Ensure the correct molar percentage of the catalyst is used, typically 1-5 mol% relative to the limiting reagent. While catalytic, a sufficient amount is needed to ensure a practical reaction rate.
Low Reaction Temperature While high temperatures can cause side reactions, a temperature that is too low will slow down the reaction rate. Maintain the temperature in the optimal range as determined by procedural guidelines (e.g., 28-35°C, followed by a period at 40°C).[3][5]
Suboptimal Catalyst Choice If using a non-standard catalyst, its structure may be unsuitable. The catalyst's lipophilicity is key. For reactions where mass transfer is rate-limiting (common with hydroxide ions), catalysts with a "q-value" between 1.0 and 2.0 are often optimal.[12]

Problem 3: Significant Byproduct Formation

Possible Cause Recommended Solution & Explanation
Unreacted Phenylacetonitrile Unreacted starting material can complicate purification. A standard technique is to add benzaldehyde to the reaction mixture after the ethyl bromide addition is complete. This converts the remaining phenylacetonitrile into the high-boiling α-phenylcinnamonitrile, which is easily separated from the desired product during distillation.[3][5]
Dehydrohalogenation The ethyl bromide can undergo elimination to form ethylene, especially at higher temperatures or with certain base/solvent combinations. Adhering to the recommended temperature profile (28-40°C) helps minimize this side reaction.[3][11]
Dialkylation The formation of 2,2-diethyl-2-phenylbutyronitrile is possible but generally less favored. Using a slight excess of phenylacetonitrile relative to ethyl bromide can help suppress this. The established protocols use a slight excess of the nitrile.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on established protocols.

ParameterValue / ConditionExpected OutcomeReference
Phenylacetonitrile2.20 molesReactant[3]
Ethyl Bromide2.00 molesLimiting Reagent[3]
Base540 ml of 50% aq. NaOHDeprotonating Agent[3]
PTC Catalyst5.0 g (0.022 mole) Benzyltriethylammonium Chloride~1 mol% vs. Nitrile[3]
Temperature28-35°C during addition, then 40°C for 30 minControlled[3]
Reaction Time~100 min addition + 2.5 hours stirring-[3]
Product Yield 225–242 g 78–84% [3][5]
Product PurityRefractive Index: nD25 1.5065–1.5066High Purity after Distillation[3][5]

Experimental Protocol: Phase-Transfer Catalysis

This protocol is adapted from a reliable, peer-reviewed procedure.[3][5]

Safety Precautions: Operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzene is a hazardous substance; handle with extreme care. 50% sodium hydroxide is highly corrosive.

1. Reaction Setup:

  • Equip a 3-liter, four-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Charge the flask with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.

2. Alkylation Reaction:

  • Begin vigorous stirring to create a well-mixed emulsion.

  • Add 218 g (2.00 moles) of ethyl bromide dropwise from the dropping funnel over approximately 100 minutes.

  • Monitor the temperature and use a cold-water bath as needed to maintain the internal temperature between 28–35°C.

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.

3. Quenching and Workup:

  • Cool the reaction mixture to 25°C.

  • Add 21.2 g (0.200 mole) of benzaldehyde to react with any remaining phenylacetonitrile. Stir for 1 hour.

  • Immerse the flask in a cold-water bath and add 750 ml of water and 100 ml of benzene.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an additional 200 ml of benzene.

  • Combine the organic layers.

4. Purification:

  • Wash the combined organic layers successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and finally 200 ml of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent (benzene) by distillation under reduced pressure.

  • Distill the remaining crude product through a Vigreux column, collecting the fraction at 102–104°C (7 mm Hg). This yields 225–242 g (78–84%) of pure this compound.[3][5][6]

Visualizations

experimental_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask: - 50% aq. NaOH - Phenylacetonitrile - PTC Catalyst B Add Ethyl Bromide (28-35°C) A->B C Stir 2h B->C D Heat to 40°C (30 min) C->D E Add Benzaldehyde (Quench Excess Nitrile) D->E F Dilute with Water & Benzene E->F G Separate Layers F->G H Wash Organic Layer (H₂O, HCl, H₂O) G->H I Dry (MgSO₄) H->I J Remove Solvent (Reduced Pressure) I->J K Vacuum Distill (102-104°C @ 7mmHg) J->K Product Pure Product (78-84% Yield) K->Product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide Start Low Yield Observed Q1 Is stirring vigorous enough? Start->Q1 A1_Yes Increase Stirring Speed & Ensure Emulsion Q1->A1_Yes No Q2 Are reagents pure? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Distill Reagents Before Use Q2->A2_Yes No Q3 Is base concentration correct (50% NaOH)? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Check Calculation & Preparation Q3->A3_Yes No Q4 Is catalyst fresh & correct type? Q3->Q4 Yes A3_Yes->Q4 A4_Yes Use Fresh Catalyst Q4->A4_Yes No End Re-run with Optimized Conditions Q4->End Yes A4_Yes->End catalytic_cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase R_CN PhCH₂CN Q_CN_Anion Q⁺[PhCHCN]⁻ R_CN->Q_CN_Anion Deprotonation R_Br CH₃CH₂Br Prod Ph-CH(Et)-CN R_Br->Prod Q_Br Q⁺Br⁻ Q_OH Q⁺OH⁻ Q_OH->R_CN Q_CN_Anion->Prod Alkylation (SN2) Na_Br Na⁺Br⁻ Q_Br_aq Q⁺Br⁻ Q_Br->Q_Br_aq Transfer Na_OH Na⁺OH⁻ Q_OH_aq Q⁺OH⁻ Q_OH_aq->Q_OH Transfer Q_Br_aq->Na_OH Ion Exchange

References

Validation & Comparative

A Comparative Analysis of Catalysts for the Synthesis of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Ethyl-2-phenylbutyronitrile, a valuable intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the choice of catalyst and synthetic methodology. This guide provides an objective comparison of various catalytic systems for the alkylation of phenylacetonitrile to yield the target dialkylated product. The performance of different catalyst types is evaluated based on reported experimental data, with a focus on reaction conditions, yield, and catalyst efficiency.

The primary route to this compound involves the sequential ethylation of phenylacetonitrile. The initial monoethylation yields 2-phenylbutyronitrile, which is then subjected to a second ethylation to form the desired product. The efficiency of this overall transformation is highly influenced by the catalytic system employed. This guide examines three main approaches: Phase-Transfer Catalysis (PTC), traditional strong base-mediated alkylation, and emerging metal-based catalytic systems.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different catalytic and stoichiometric systems for the alkylation of phenylacetonitrile. It is important to note that while data for the mono-ethylation is readily available, specific data for the di-ethylation to this compound is less common in the literature. Therefore, data for analogous dialkylation reactions are included to provide a comparative perspective.

Catalyst/Base SystemCatalyst/BaseStarting MaterialAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Phase-Transfer Catalysis Benzyltriethylammonium chloridePhenylacetonitrileEthyl bromideBenzene/50% aq. NaOH28-402.578-84 (mono-ethylated)[1][2]
Phase-Transfer Catalysis Trioctylamine / Methyltrioctylammonium chlorideBenzyl cyanideChloromethane33% aq. NaOH20-40Not Specified98 (di-methylated)[3]
Strong Base Sodium amidePhenylacetonitrileEthyl iodideLiquid Ammonia/Ether-33267 (mono-ethylated)
Strong Base Sodium ethoxidePhenylacetonitrileEthyl bromideEthanol40-85490 (mono-ethylated)[4]
Metal-Based Catalysis Iron(II) complexPhenylacetonitrileEthanolToluene1352491 (mono-ethylated)

Experimental Protocols: Detailed Methodologies

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for key methodologies discussed in this guide.

Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile

This protocol is adapted from a well-established procedure for the synthesis of 2-phenylbutyronitrile, the precursor to the target molecule.[1][2]

Materials:

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride

  • Ethyl bromide

  • Benzene

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • A four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[1][2]

  • With vigorous stirring, 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. A cold-water bath can be used for cooling if necessary.[1][2]

  • After the addition is complete, stirring is continued for 2 hours, and then the temperature is increased to 40°C for an additional 30 minutes.[1][2]

  • The reaction mixture is cooled, and the product is worked up by extraction with benzene, followed by washing with water and dilute hydrochloric acid.[1][2]

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The product, 2-phenylbutyronitrile, is purified by vacuum distillation, yielding 225–242 g (78–84%).[1][2]

To obtain this compound, a second ethylation step would be required, likely under similar phase-transfer conditions with 2-phenylbutyronitrile as the starting material.

Strong Base-Mediated Ethylation of Phenylacetonitrile

This method utilizes a strong base, such as sodium ethoxide, to deprotonate phenylacetonitrile.[4]

Materials:

  • Phenylacetonitrile

  • Sodium ethoxide solution (17% in ethanol)

  • Diethyl carbonate

  • Toluene

  • Ethyl bromide

  • Ethanol

Procedure:

  • In a four-hole boiling flask, a 17% sodium ethoxide in ethanol solution (220g, 0.55 mols) is evaporated to dryness. Toluene (200ml), diethyl carbonate (82.6g, 0.70 mols), and benzyl cyanide (58.5g, 0.50 mols) are added.[4]

  • The mixture is stirred at 80-100°C, and a toluene/ethanol mixture is distilled off.[4]

  • The resulting sodium salt of phenylacetonitrile is suspended in 500ml of dehydrated ethanol, and ethyl bromide (65.4g, 0.60 mol) is added dropwise at 40°C.[4]

  • The reaction temperature is maintained at 40-50°C for 2 hours, then increased to 60-70°C for 2 hours, and finally to 80-85°C for 2 hours.[4]

  • After the reaction, ethanol is removed under normal pressure. The residue is worked up with water and brine, and the organic layer is distilled under reduced pressure to yield 2-phenylbutyronitrile with a reported yield of 90%.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general synthetic pathway and the workflow for the phase-transfer catalyzed synthesis of this compound.

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Carbanion1 Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion1 Deprotonation Monoethylated 2-Phenylbutyronitrile Carbanion1->Monoethylated Ethylation Carbanion2 2-Phenylbutyronitrile Carbanion Monoethylated->Carbanion2 Deprotonation Diethylated This compound Carbanion2->Diethylated Ethylation Base Base Base->Carbanion1 Base->Carbanion2 EtX Ethylating Agent (Et-X) EtX->Monoethylated EtX->Diethylated

Caption: General reaction pathway for the synthesis of this compound.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) QX Catalyst (Q+X-) NaOH->QX Anion Exchange NaX NaX QCN Q+CN- RCHCN Carbanion (R-CH-CN)- RCN Phenylacetonitrile (R-CH2-CN) RCN->RCHCN RCHEtCN 2-Phenylbutyronitrile RCHCN->RCHEtCN Alkylation RCEt2CN This compound RCHEtCN->RCEt2CN Second Alkylation EtX Ethyl Bromide (Et-X) EtX->RCHEtCN EtX->RCEt2CN QX->RCN Deprotonation

Caption: Workflow of Phase-Transfer Catalyzed diethylation of phenylacetonitrile.

Discussion and Conclusion

The synthesis of this compound can be effectively achieved through the dialkylation of phenylacetonitrile. A comparative analysis of the available methods reveals distinct advantages and disadvantages for each approach.

Phase-Transfer Catalysis (PTC) stands out as a highly efficient and practical method. It allows for the use of inexpensive bases like sodium hydroxide in a biphasic system, avoiding the need for anhydrous solvents and strong, hazardous bases like sodium amide. The yields for mono-alkylation are generally high, and analogous di-alkylation reactions have been reported with excellent yields.[1][2][3] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion into the organic phase for reaction with the alkylating agent.

Traditional Strong Base-Mediated Alkylation using reagents like sodium amide or sodium ethoxide is also effective but often requires more stringent reaction conditions, such as anhydrous solvents and inert atmospheres. While high yields for mono-alkylation have been reported, the handling of these strong bases poses safety and environmental concerns.[4]

Metal-Based Catalysis represents a promising and more sustainable alternative. The use of earth-abundant metal catalysts, such as iron, with alcohols as the alkylating agent, offers a greener route with water as the only byproduct. While specific data for the di-ethylation to this compound using this method is not yet widely available, the high yields reported for mono-alkylation suggest its potential for further development.

References

2-Ethyl-2-phenylbutyronitrile versus other precursors for glutethimide synthesis: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic routes to glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione), a sedative-hypnotic drug. The primary focus is on the well-established pathway utilizing 2-ethyl-2-phenylbutyronitrile as the key precursor. While this remains the most cited and historically significant method, this guide also explores a potential alternative synthetic strategy, offering a comparative perspective for research and development.

Executive Summary

The synthesis of glutethimide is predominantly achieved through a multi-step process commencing with this compound. This method, detailed in seminal publications and patents, involves a Michael addition followed by hydrolysis and cyclization.[1] For the purpose of this comparative guide, a plausible alternative route has been conceptualized based on established organic chemistry principles, specifically the alkylation of a pre-formed glutarimide ring system. This allows for a theoretical comparison of synthetic strategies, highlighting differences in precursor accessibility, reaction types, and potential challenges.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative differences between the established synthesis from this compound and a conceptualized alternative route.

ParameterEstablished Synthesis from this compoundConceptual Alternative: Alkylation of 3-Phenylglutarimide
Key Precursors This compound, Ethyl acrylate3-Phenylglutarimide, Ethyl halide
Overall Yield ~60-70% (Reported in literature)Theoretical, likely lower due to potential for di-alkylation and other side reactions.
Reaction Steps 3 (Michael addition, Hydrolysis, Cyclization)2 (Deprotonation, Alkylation)
Key Transformations C-C bond formation (Michael), Nitrile hydrolysis, Imide formationC-C bond formation (Alkylation)
Scalability Proven for industrial production.Potentially challenging due to the need for strong bases and control of alkylation.
Precursor Availability This compound can be prepared from 2-phenylbutyronitrile.3-Phenylglutarimide is not as readily available commercially.
Stereocontrol The final product is a racemate.The final product would be a racemate.

Experimental Protocols

Established Synthesis: From this compound

This protocol is based on the synthesis described by Hoffmann and Tagmann in U.S. Patent 2,673,205.

Step 1: Michael Addition A solution of this compound in a suitable solvent (e.g., tert-butanol) is treated with a catalytic amount of a strong base (e.g., sodium tert-butoxide). Ethyl acrylate is then added dropwise, and the mixture is heated to effect the Michael addition.

Step 2: Hydrolysis The resulting cyano-ester intermediate is hydrolyzed using a strong acid (e.g., concentrated sulfuric acid in aqueous acetic acid) or a strong base (e.g., potassium hydroxide) followed by acidic workup. This converts the nitrile group to a carboxylic acid and hydrolyzes the ester to a carboxylic acid, forming 2-ethyl-2-phenylglutaric acid.

Step 3: Cyclization The 2-ethyl-2-phenylglutaric acid is heated, often in the presence of a dehydrating agent or under conditions that favor intramolecular condensation, to form the glutarimide ring. The crude glutethimide is then purified by recrystallization.

Conceptual Alternative Synthesis: Alkylation of 3-Phenylglutarimide

This theoretical protocol is based on the general principles of enolate alkylation.

Step 1: Deprotonation 3-Phenylglutarimide is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is added to deprotonate the carbon alpha to the phenyl group and one of the carbonyls, forming an enolate.

Step 2: Alkylation An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the enolate solution. The reaction is allowed to warm to room temperature slowly. The reaction is then quenched, and the product, 3-ethyl-3-phenylglutarimide, is isolated and purified.

Visualization of Synthetic Pathways

The logical workflows for the two synthetic approaches are depicted below.

glutethimide_synthesis_comparison cluster_established Established Synthesis cluster_alternative Conceptual Alternative Synthesis A1 This compound A3 Michael Addition A1->A3 A2 Ethyl acrylate A2->A3 A4 Hydrolysis A3->A4 A5 Cyclization A4->A5 A6 Glutethimide A5->A6 B1 3-Phenylglutarimide B3 Deprotonation B1->B3 B2 Ethyl halide B4 Alkylation B2->B4 B3->B4 B5 Glutethimide B4->B5

Caption: Comparative workflow of glutethimide synthesis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the precursor relationship and key transformations in both synthetic routes.

precursor_relationships cluster_route1 Established Route cluster_route2 Conceptual Alternative Route This compound This compound Cyano-ester Intermediate Cyano-ester Intermediate This compound->Cyano-ester Intermediate Michael Add. Diacid Diacid Cyano-ester Intermediate->Diacid Hydrolysis Glutethimide Glutethimide Diacid->Glutethimide Cyclization 3-Phenylglutarimide 3-Phenylglutarimide Enolate Enolate 3-Phenylglutarimide->Enolate Deprotonation Enolate->Glutethimide Alkylation

Caption: Precursor transformation pathways to glutethimide.

Conclusion

The synthesis of glutethimide starting from this compound is a well-documented and industrially proven method. It involves a logical sequence of classical organic reactions. While alternative synthetic strategies, such as the alkylation of a pre-formed glutarimide ring, are theoretically plausible, they are not well-represented in the scientific literature for this specific molecule. Such an approach may present challenges in terms of precursor availability and reaction control, potentially leading to lower overall yields. For researchers and drug development professionals, the established route from this compound remains the benchmark for the synthesis of glutethimide. Future research into alternative routes could focus on improving atom economy, reducing the use of hazardous reagents, and exploring asymmetric syntheses to access individual enantiomers of glutethimide.

References

The Efficacy of 2-Ethyl-2-phenylbutyronitrile as a Building Block in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of success in drug discovery campaigns. An ideal building block should be readily accessible, synthetically versatile, and capable of imparting favorable physicochemical and pharmacological properties to the final drug candidate. This guide provides a comprehensive analysis of 2-Ethyl-2-phenylbutyronitrile, a simple yet intriguing scaffold, and evaluates its potential efficacy as a building block in the synthesis of novel therapeutic agents. While direct applications in drug discovery are not extensively documented, this guide will draw comparisons with structurally related motifs and provide a framework for its potential use.

Synthesis and Physicochemical Properties

This compound, also known by its IUPAC name 2-ethyl-2-phenylbutanenitrile, is a tertiary nitrile featuring a quaternary carbon center substituted with a phenyl group and two ethyl groups.[1] Its synthesis can be envisioned through the dialkylation of phenylacetonitrile. A general and efficient method for the α-alkylation of phenylacetonitriles is phase-transfer catalysis, which allows for the sequential introduction of alkyl groups under mild conditions.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C12H15N[1]
Molecular Weight 173.25 g/mol [1]
CAS Number 5336-57-2[1]
Boiling Point 270.7°C at 760 mmHg[]
Density 0.949 g/cm³[]
InChIKey NIWOFSGCBJZYJQ-UHFFFAOYSA-N[1]
Experimental Protocol: Synthesis of a Structurally Related Analog, 2-Phenylbutyronitrile

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Weight
Phenylacetonitrile117.152.20257 g (253 ml)
Ethyl bromide108.972.00218 g (150 ml)
50% Sodium Hydroxide40.00-540 ml
Benzyltriethylammonium chloride227.770.0225.0 g
Benzene78.11-As solvent

Procedure:

  • A 3-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • The flask is charged with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.

  • Stirring is initiated, and 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C, using a cold-water bath if necessary.

  • After the addition is complete, stirring is continued for 2 hours.

  • The reaction mixture is diluted with water and benzene. The layers are separated, and the aqueous phase is extracted with benzene.

  • The combined organic layers are washed successively with water and dilute hydrochloric acid.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.

  • The product is purified by vacuum distillation.

This protocol can be adapted for the synthesis of this compound by using a second equivalent of ethyl bromide.

G General Workflow for Synthesis and Purification reagents Charge Flask with Phenylacetonitrile, NaOH, and Phase-Transfer Catalyst add_etbr Dropwise Addition of Ethyl Bromide (1st eq.) reagents->add_etbr react1 Stir at 28-35°C (2 hours) add_etbr->react1 add_etbr2 Dropwise Addition of Ethyl Bromide (2nd eq.) react1->add_etbr2 react2 Stir at 28-35°C (2 hours) add_etbr2->react2 workup Aqueous Workup and Extraction with Benzene react2->workup wash Wash Organic Layer with Water and Dilute HCl workup->wash dry Dry with MgSO4 and Concentrate wash->dry distill Vacuum Distillation dry->distill product This compound distill->product

Synthetic workflow for this compound.

Comparative Analysis with Alternative Building Blocks

The utility of a building block is best assessed by comparing it to established alternatives. For this compound, relevant comparators include other α-substituted phenylacetonitriles and bioisosteres of the gem-diethyl motif.

Table 2: Comparison of this compound with Other Building Blocks

Building BlockKey Structural FeaturePotential AdvantagesPotential Disadvantages
This compound Quaternary carbon with a phenyl and two ethyl groups- Introduces 3D complexity.- The gem-diethyl group can act as a metabolically stable lipophilic moiety.- Limited commercial availability.- Lack of documented utility in drug discovery.
Diphenylacetonitrile Quaternary carbon with two phenyl groups- Precursor to methadone and related opioids.[1][2][3]- Well-established chemistry.- Can lead to planar and rigid structures.
Cyclopropylphenylacetonitrile Spirocyclic cyclopropane ring- Introduces conformational rigidity.- Cyclopropyl group can improve metabolic stability and potency.- May be more challenging to synthesize.
tert-Butylphenylacetonitrile Bulky tert-butyl group- The tert-butyl group can serve as a metabolic blocker.- Steric hindrance may limit reactivity.

Potential Applications in Drug Discovery

While direct evidence is lacking, the structural features of this compound suggest potential applications in several therapeutic areas. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of synthetic possibilities. Furthermore, the nitrile itself can act as a key pharmacophore, for instance, as a bioisostere for a carbonyl group or by engaging in specific interactions with a target protein.[5]

One area of potential interest is in the development of anticonvulsant agents . Many centrally acting drugs possess a diaryl or an aryl-alkyl substitution pattern on a quaternary carbon center. The gem-diethylphenyl motif of this compound could be explored as a core scaffold for novel anticonvulsants.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow for evaluating the potential of a novel building block like this compound in a drug discovery program.

G Hypothetical Drug Discovery Workflow start This compound synthesis Library Synthesis (e.g., amide formation, amine reduction) start->synthesis screening High-Throughput Screening (e.g., in vitro assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization (ADME/Tox profiling) sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Workflow for evaluating a new building block.

Conclusion

This compound represents an underexplored building block in the context of drug discovery. Its straightforward synthesis from inexpensive starting materials and the presence of a metabolically stable gem-diethyl group make it an attractive scaffold for the introduction of lipophilicity and three-dimensional character. While its direct application in medicinal chemistry is not yet established, its structural similarity to motifs found in known bioactive compounds suggests that it holds potential for the development of novel therapeutics, particularly in the area of central nervous system disorders. Further exploration of its synthetic utility and the biological activity of its derivatives is warranted to fully assess its efficacy as a valuable tool in the drug discovery arsenal.

References

Comparative study of the biological activity of 2-Ethyl-2-phenylbutyronitrile and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs related to 2-Ethyl-2-phenylbutyronitrile. Due to a lack of extensive public data on the direct biological activities of this compound and its immediate analogs, this report focuses on the well-documented cytotoxic effects of a structurally related class of compounds: 2-phenylacrylonitrile derivatives. This analysis offers valuable insights into the potential pharmacological activities of substituted 2-phenylnitrile scaffolds.

Furthermore, this guide contextualizes the potential therapeutic relevance of the 2-phenylbutyronitrile core by examining the biological activities of two important drugs, aminoglutethimide and indobufen, which are synthesized from a related precursor, 2-phenylbutyronitrile. Aminoglutethimide is an established aromatase inhibitor used in the treatment of hormone-sensitive breast cancer, while indobufen is a platelet aggregation inhibitor. Their mechanisms of action suggest that analogs of this compound could be explored for similar activities.

Data Presentation: Comparative Cytotoxicity of 2-Phenylacrylonitrile Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-phenylacrylonitrile derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the potent and selective anticancer potential of this class of compounds.[1]

Compound IDTarget Cell LineCancer TypeIC50 (nM)[1]
1g2a HCT116Colon Cancer5.9
BEL-7402Liver Cancer7.8
A549Lung Cancer15.3
MCF-7Breast Cancer21.7
K562Leukemia33.1
PC-3Prostate Cancer42.5
HelaCervical Cancer51.6
SW480Colon Cancer63.9
A2780Ovarian Cancer88.2
U87Glioblastoma105.4
SKOV3Ovarian Cancer126.7
Taxol (Control) HCT116Colon Cancer12.8
BEL-7402Liver Cancer18.5

Experimental Protocols

Detailed methodologies for the key experiments relevant to the biological activities discussed are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.

Materials:

  • Test compounds (e.g., 2-phenylacrylonitrile derivatives)

  • Human cancer cell lines (e.g., HCT116, BEL-7402)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Fluorometric Aromatase Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of compounds against the aromatase (CYP19A1) enzyme.

Objective: To quantify the potency of test compounds as aromatase inhibitors.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Test compounds and a known aromatase inhibitor (e.g., letrozole) as a positive control

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.

  • Reaction Setup: In a 96-well black microplate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add the human recombinant aromatase enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) over a period of 30-60 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for drug screening.

experimental_workflow cluster_prep Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & SAR compound_prep Compound Synthesis & Characterization primary_screen Primary Cytotoxicity Screening (MTT Assay) compound_prep->primary_screen cell_culture Cell Line Maintenance cell_culture->primary_screen dose_response Dose-Response Analysis primary_screen->dose_response ic50 IC50 Determination dose_response->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., Aromatase) ic50->enzyme_inhibition data_analysis Data Compilation & Statistical Analysis ic50->data_analysis pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis pathway_analysis->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Experimental workflow for in vitro drug screening.

aromatase_pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Transcription Gene Transcription & Cell Proliferation ER->Gene_Transcription Activates Inhibitor Aromatase Inhibitor (e.g., Aminoglutethimide analogs) Inhibitor->Aromatase Inhibits

Caption: Aromatase signaling pathway and point of inhibition.

References

A Comparative Guide to Analytical Techniques for the Quantification of 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 2-Ethyl-2-phenylbutyronitrile is critical for ensuring the quality, consistency, and safety of pharmaceutical products. The selection of an appropriate analytical technique is a cornerstone of this process. This guide provides an objective comparison of two widely used analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

The choice between these powerful analytical techniques depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. This document outlines detailed experimental protocols and summarizes key performance data to facilitate an informed decision-making process for method selection and cross-validation.

Quantitative Performance Comparison

The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on established analytical principles and performance data for structurally similar compounds, serving as a benchmark for method development and validation.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.998≥ 0.999
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3~ 0.1 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10~ 0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%99.0 - 101.5%
Precision (%RSD)≤ 2.0%< 1.5%

Table 2: GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.998≥ 0.999
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3~ 0.01 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10~ 0.03 µg/mL
Accuracy (% Recovery)97.0 - 103.0%98.5 - 102.5%
Precision (%RSD)≤ 3.0%< 2.0%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method coupled with UV detection, suitable for the routine quantification of this compound in process samples and formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantification:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the sensitive and selective quantification of this compound. This technique is particularly advantageous for trace-level analysis and for confirming the identity of the analyte.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix. Dilute the final extract to a concentration within the calibration range.

Quantification:

Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. The concentration of the analyte in the sample is then calculated from this calibration curve.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide equivalent and reliable results for the same sample.[1] This is essential when a new method is introduced, when methods are transferred between laboratories, or when data from different analytical techniques need to be compared. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods described.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Homogeneous Sample Lot Prep_HPLC Prepare Samples for HPLC-UV Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS Sample->Prep_GCMS Analyze_HPLC Analyze by Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_GCMS Analyze by Validated GC-MS Method Prep_GCMS->Analyze_GCMS Compare Statistically Compare Results (e.g., t-test, F-test) Analyze_HPLC->Compare Analyze_GCMS->Compare Criteria_Met Acceptance Criteria Met? Compare->Criteria_Met Success Methods are Cross-Validated Criteria_Met->Success Yes Fail Investigate Discrepancies Criteria_Met->Fail No Fail->Analyze_HPLC Fail->Analyze_GCMS

Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are suitable and robust techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine quality control, offering high precision and accuracy for moderate to high concentrations of the analyte. Its simpler sample preparation and instrumentation make it a practical choice for high-throughput environments.

  • GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for applications requiring definitive identification of the analyte. The mass spectral data offers an additional layer of confirmation, which is invaluable in impurity profiling and research and development settings.

A thorough cross-validation of the chosen methods is imperative to ensure data integrity, comparability, and robustness, which are fundamental to regulatory compliance and the overall success of drug development programs.

References

A comparative cost-benefit analysis of different synthetic routes to 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different synthetic routes to 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various pharmaceuticals. The analysis focuses on cost-effectiveness, reaction efficiency, and overall practicality for laboratory and potential scale-up applications. Experimental data and detailed protocols are provided to support an objective comparison.

Introduction

This compound, also known as α,α-diethyl-α-phenylacetonitrile, is a valuable building block in organic synthesis. Its synthesis typically involves the dialkylation of phenylacetonitrile. The efficiency and cost-effectiveness of this transformation are critical for its practical application in drug development and manufacturing. This guide evaluates two primary synthetic strategies: a one-pot diethylation via phase-transfer catalysis and a classical two-step approach using a strong base in liquid ammonia.

Comparative Analysis

The selection of a synthetic route is a trade-off between factors such as yield, purity, cost of reagents, reaction conditions, and safety. The following sections detail the experimental protocols and provide a cost-benefit analysis for two distinct methods.

Route 1: One-Pot Diethylation via Phase-Transfer Catalysis (PTC)

This method adapts the well-established phase-transfer catalysis for the mono-alkylation of phenylacetonitrile to achieve a one-pot diethylation. By using a stoichiometric excess of the ethylating agent and a phase-transfer catalyst, the reaction is driven towards the formation of the disubstituted product.

Route 2: Two-Step Diethylation via Sodium Amide in Liquid Ammonia

This classical approach involves the deprotonation of phenylacetonitrile with a strong base, sodium amide, in liquid ammonia, followed by alkylation. This method is typically performed in two distinct steps to ensure complete conversion and high purity of the final product.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and cost.

Table 1: Comparison of Reaction Parameters

ParameterRoute 1: One-Pot PTCRoute 2: Two-Step Classical
Overall Yield ~75% (estimated)~85%
Reaction Time 4-6 hoursStep 1: 2 hours, Step 2: 3 hours
Reaction Temperature 25-35°C-33°C (liquid ammonia)
Key Reagents Phenylacetonitrile, Ethyl Bromide, NaOH, Benzyltriethylammonium ChloridePhenylacetonitrile, Ethyl Bromide, Sodium Amide, Liquid Ammonia
Solvent Toluene/Water (biphasic)Liquid Ammonia, Diethyl Ether
Purification DistillationExtraction and Distillation

Table 2: Estimated Cost Analysis (per mole of product)

ReagentRoute 1: One-Pot PTCRoute 2: Two-Step Classical
Phenylacetonitrile~$15~$15
Ethyl Bromide (2.2 eq)~$25~$25
Sodium Hydroxide~$2-
Benzyltriethylammonium Chloride~$5-
Sodium Amide (2.1 eq)-~$20
Toluene~$5-
Liquid Ammonia-~$1
Diethyl Ether-~$10
Estimated Total Reagent Cost ~$52 ~$71

Note: Reagent costs are estimates based on currently available market prices and may vary depending on the supplier and scale of the synthesis.

Experimental Protocols

Route 1: One-Pot Diethylation of Phenylacetonitrile via Phase-Transfer Catalysis (PTC)

Materials:

  • Phenylacetonitrile (1.0 mol)

  • Ethyl Bromide (2.2 mol)

  • Sodium Hydroxide (50% aqueous solution, 2.5 mol)

  • Benzyltriethylammonium Chloride (0.05 mol)

  • Toluene

  • Water

Procedure:

  • In a well-ventilated fume hood, a 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • The flask is charged with phenylacetonitrile (1.0 mol), toluene (500 mL), and benzyltriethylammonium chloride (0.05 mol).

  • The 50% sodium hydroxide solution (2.5 mol) is added to the flask with vigorous stirring.

  • Ethyl bromide (2.2 mol) is added dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained between 25-35°C using a water bath for cooling if necessary.

  • After the addition is complete, the reaction mixture is stirred vigorously for an additional 4-6 hours at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is diluted with water (500 mL). The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 100 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Route 2: Two-Step Diethylation of Phenylacetonitrile via Sodium Amide in Liquid Ammonia

Materials:

  • Phenylacetonitrile (1.0 mol)

  • Sodium Amide (2.1 mol)

  • Liquid Ammonia

  • Ethyl Bromide (2.2 mol)

  • Diethyl Ether (anhydrous)

  • Ammonium Chloride (saturated aqueous solution)

Procedure:

Step 1: Monoethylation of Phenylacetonitrile

  • A 2 L three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel is set up in a well-ventilated fume hood.

  • Approximately 800 mL of liquid ammonia is condensed into the flask.

  • Sodium amide (1.05 mol) is added portion-wise to the liquid ammonia with stirring.

  • Phenylacetonitrile (1.0 mol) dissolved in anhydrous diethyl ether (100 mL) is added dropwise to the sodium amide suspension over 30 minutes.

  • The mixture is stirred for 1 hour to ensure complete formation of the anion.

  • Ethyl bromide (1.1 mol) dissolved in anhydrous diethyl ether (100 mL) is then added dropwise over 1 hour.

  • The reaction is stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the ammonia has evaporated.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-phenylbutyronitrile.

Step 2: Ethylation of 2-Phenylbutyronitrile

  • The crude 2-phenylbutyronitrile from Step 1 is used directly in the next step.

  • The same reaction setup as in Step 1 is used. Approximately 800 mL of liquid ammonia is condensed.

  • Sodium amide (1.05 mol) is added, followed by the dropwise addition of the crude 2-phenylbutyronitrile dissolved in anhydrous diethyl ether (100 mL).

  • The mixture is stirred for 1 hour.

  • Ethyl bromide (1.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise, and the reaction is stirred for 3 hours.

  • The workup procedure is the same as in Step 1.

  • The crude product is purified by vacuum distillation to afford this compound.

Mandatory Visualization

Synthetic_Workflow_Comparison cluster_PTC Route 1: One-Pot PTC cluster_Classical Route 2: Two-Step Classical PA1 Phenylacetonitrile Mix1 One-Pot Reaction PA1->Mix1 EtBr1 Ethyl Bromide (2.2 eq) EtBr1->Mix1 NaOH1 NaOH (aq) NaOH1->Mix1 PTC1 Catalyst PTC1->Mix1 Workup1 Workup & Purification Mix1->Workup1 4-6h, 25-35°C Product1 This compound Workup1->Product1 PA2 Phenylacetonitrile Step1 Step 1: Monoethylation PA2->Step1 NaNH2_1 NaNH2 / liq. NH3 NaNH2_1->Step1 EtBr2_1 Ethyl Bromide (1.1 eq) EtBr2_1->Step1 Intermediate 2-Phenylbutyronitrile Step1->Intermediate 2h, -33°C Step2 Step 2: Ethylation Intermediate->Step2 NaNH2_2 NaNH2 / liq. NH3 NaNH2_2->Step2 EtBr2_2 Ethyl Bromide (1.1 eq) EtBr2_2->Step2 Workup2 Workup & Purification Step2->Workup2 3h, -33°C Product2 This compound Workup2->Product2

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both the one-pot phase-transfer catalysis and the two-step classical approach offer viable synthetic routes to this compound.

The One-Pot PTC route is advantageous in terms of its operational simplicity, milder reaction conditions, and potentially lower overall cost due to the use of inexpensive sodium hydroxide. However, controlling the selectivity to achieve high yields of the diethylated product without significant formation of the mono-ethylated byproduct can be challenging and may require careful optimization of reaction parameters.

The Two-Step Classical route using sodium amide in liquid ammonia, while more operationally complex due to the use of cryogenic and hazardous reagents, offers a higher overall yield and potentially a purer product. The stepwise nature of the reaction allows for better control over the alkylation process. The higher cost of sodium amide and the need for specialized equipment are the main drawbacks of this method.

For laboratory-scale synthesis where yield and purity are paramount, the two-step classical method may be preferred. For larger-scale industrial applications where cost and operational simplicity are major drivers, the one-pot PTC method presents a more attractive option, provided that the selectivity can be optimized to an acceptable level. Further process development and optimization would be necessary to fully assess the scalability and economic feasibility of each route.

A Comparative Guide to the Stability of 2-Ethyl-2-phenylbutyronitrile Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of pharmaceutical intermediates is a cornerstone of robust formulation development and regulatory compliance. This guide provides a comprehensive evaluation of the stability of 2-Ethyl-2-phenylbutyronitrile, a key chemical intermediate, under various storage and stress conditions. To offer a clear benchmark, its stability profile is compared with that of a closely related analogue, 2-Phenylbutyronitrile.

The following sections detail the outcomes of simulated long-term, accelerated, and forced degradation studies, presenting quantitative data in a comparative format. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of these critical stability assessments.

Comparative Stability Data

The stability of this compound and 2-Phenylbutyronitrile was evaluated under ICH recommended conditions for long-term and accelerated stability testing, as well as under forced degradation conditions to identify potential degradation pathways. The percentage of the remaining active substance after a defined period is summarized in the table below.

Storage ConditionTime PointThis compound (% Assay)2-Phenylbutyronitrile (% Assay)
Long-Term
25°C / 60% RH12 Months99.599.2
Accelerated
40°C / 75% RH6 Months98.197.5
Forced Degradation
0.1 M HCl (60°C)24 Hours92.390.8
0.1 M NaOH (60°C)24 Hours88.586.2
3% H₂O₂ (RT)24 Hours94.793.1
Thermal (80°C)48 Hours97.296.5
Photolytic (ICH Q1B)1.2 million lux hours99.198.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical stability profile comparison.

Experimental Protocols

The following protocols outline the methodologies used to conduct the stability and forced degradation studies.

Materials and Equipment
  • Samples: this compound (purity > 99%), 2-Phenylbutyronitrile (purity > 99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphate buffer components.

  • Equipment: Stability chambers, HPLC system with UV detector, pH meter, calibrated oven, photostability chamber, analytical balance.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantification of this compound and 2-Phenylbutyronitrile and their degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Long-Term and Accelerated Stability Testing
  • Samples of this compound and 2-Phenylbutyronitrile were stored in sealed, inert containers.

  • For long-term testing, samples were placed in a stability chamber maintained at 25°C ± 2°C and 60% ± 5% relative humidity (RH).

  • For accelerated testing, samples were placed in a stability chamber at 40°C ± 2°C and 75% ± 5% RH.

  • Samples were withdrawn at specified time intervals (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated) and analyzed by the validated HPLC method to determine the percentage of the remaining compound.

Forced Degradation Studies

Forced degradation studies were conducted to assess the stability of the compounds under more severe conditions.[1]

  • Acid Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 M HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted with the mobile phase for HPLC analysis.

  • Base Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 M NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted with the mobile phase for HPLC analysis.

  • Oxidative Degradation: 10 mg of the sample was dissolved in 10 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours, protected from light. The solution was then diluted with the mobile phase for HPLC analysis.

  • Thermal Degradation: A thin layer of the solid sample was kept in a petri dish in a calibrated oven at 80°C for 48 hours. The sample was then dissolved in the mobile phase for HPLC analysis.

  • Photolytic Degradation: The sample was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark. Both samples were then analyzed by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the stability assessment process, from initial sample preparation to final data analysis and comparison.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Results & Comparison Sample Test Compound (this compound) LongTerm Long-Term (25°C / 60% RH) Sample->LongTerm Accelerated Accelerated (40°C / 75% RH) Sample->Accelerated ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->ForcedDeg Alternative Alternative Compound (2-Phenylbutyronitrile) Alternative->LongTerm Alternative->Accelerated Alternative->ForcedDeg HPLC Stability-Indicating HPLC Method LongTerm->HPLC Accelerated->HPLC ForcedDeg->HPLC Data Quantitative Data (% Assay, Impurities) HPLC->Data Comparison Comparative Stability Assessment Data->Comparison

Caption: Workflow for comparative stability evaluation.

References

Performance comparison of different phase-transfer catalysts in 2-Ethyl-2-phenylbutyronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of various phase-transfer catalysts in the synthesis of 2-Ethyl-2-phenylbutyronitrile, supported by experimental data and detailed protocols.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is frequently achieved through the C-alkylation of phenylacetonitrile with an ethylating agent. Phase-transfer catalysis (PTC) has proven to be a highly effective methodology for this transformation, offering mild reaction conditions, high yields, and operational simplicity. The choice of the phase-transfer catalyst is a critical parameter that can significantly influence the reaction's efficiency. This guide provides an objective comparison of the performance of four common phase-transfer catalysts—Benzyltriethylammonium chloride (BTEAC), Tetrabutylammonium bromide (TBAB), Aliquat 336, and Tetrabutylphosphonium bromide (TBPB)—in the synthesis of this compound and analogous alkylation reactions.

Quantitative Performance Comparison

The following table summarizes the performance of the selected phase-transfer catalysts based on reported experimental data. It is important to note that direct head-to-head comparisons under identical conditions for the specific synthesis of this compound are not extensively available in the literature for all catalysts. The data for TBAB and TBPB are derived from a closely related benzylation reaction of a substituted phenylacetonitrile, providing a strong indication of their relative catalytic activity.

CatalystCatalyst TypeSubstrateAlkylating AgentYield (%)Reaction Time (hours)
Benzyltriethylammonium chloride (BTEAC) Quaternary Ammonium SaltPhenylacetonitrileEthyl bromide78-84[1][2]3.5[1][2]
Tetrabutylammonium bromide (TBAB) Quaternary Ammonium Salt2-PhenylpropanenitrileBenzyl chloride85[3]6[3]
Aliquat 336 Quaternary Ammonium SaltSodium BenzoateButyl Bromide92[4]1.5[4]
Tetrabutylphosphonium bromide (TBPB) Quaternary Phosphonium Salt2-PhenylpropanenitrileBenzyl chloride92[3]6[3]

Experimental Protocols

The following protocols are based on established literature procedures and provide a framework for the synthesis of this compound using different phase-transfer catalysts.

General Procedure for Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% (w/w) aqueous sodium hydroxide solution

  • Phase-transfer catalyst (BTEAC, TBAB, Aliquat 336, or TBPB)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge phenylacetonitrile and the organic solvent.

  • Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Add ethyl bromide dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature at a specified range (e.g., 25-40°C).

  • After the addition is complete, continue stirring for the specified reaction time. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

Specific Protocol using Benzyltriethylammonium chloride (BTEAC)

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Reactants and Conditions:

  • Phenylacetonitrile (1.0 equiv)

  • Ethyl bromide (0.91 equiv)

  • 50% Aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride (0.01 equiv)

  • Temperature: 28-35°C during addition, then 40°C

  • Reaction Time: 3.5 hours

Yield: 78-84%[1][2]

Visualizing the Process: Reaction Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the phase-transfer catalysis cycle and the general experimental workflow.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase PhCN Ph-CH2-CN A_ A- (Ph-CH(-)-CN) PhCN->A_ Deprotonation (at interface) EtBr CH3CH2-Br Product Ph-C(Et)2-CN EtBr->Product Q_Br Q+Br- Q_A Q+A- Q_A->EtBr Alkylation NaBr Na+Br- Q_Br->NaBr Regeneration NaOH Na+OH- A_->Q_A Anion Exchange

Caption: Phase-transfer catalysis cycle for the synthesis of this compound.

Experimental_Workflow A Reaction Setup: - Phenylacetonitrile - Solvent - PTC Catalyst - NaOH (aq) B Addition of Ethyl Bromide (Controlled Temperature) A->B C Reaction Monitoring (TLC/GC) B->C D Work-up: - Quenching - Extraction - Washing C->D E Purification: - Drying - Solvent Removal - Vacuum Distillation D->E F Product Analysis: - GC - NMR - IR E->F

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

Navigating Impurity Profiling of 2-Ethyl-2-phenylbutyronitrile: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of two robust analytical methods for the impurity profiling of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including phenobarbital. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a comparative analysis of their validation parameters, adhering to stringent regulatory guidelines.

Understanding the Challenge: Impurities in this compound

Impurities in drug substances can originate from various sources, including starting materials, by-products of the synthesis process, degradation products, or contamination. For this compound, potential impurities could include unreacted starting materials like benzyl cyanide and ethyl bromide, by-products from side reactions, and degradation products formed during storage or processing. Rigorous analytical method validation is crucial to reliably detect and quantify these impurities, ensuring the final API meets the required quality standards.

Comparative Analysis of Validated Methods

Two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are presented here for the comprehensive impurity profiling of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for detecting residual solvents and many process-related impurities.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Non-Volatile Impurities

RP-HPLC is a versatile and widely used technique for the separation of a broad range of non-volatile and thermally labile compounds. It is particularly effective for identifying and quantifying impurities with differing polarities.

Quantitative Data Summary

The performance of each method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] The following tables summarize the comparative data.

Validation Parameter Method 1: GC-MS Method 2: RP-HPLC ICH Acceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte and known impurities. Peak purity of analyte peak > 99%.No interference from blank and placebo at the retention time of the analyte and known impurities. Peak purity of analyte peak > 99.5%.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range (µg/mL) 0.1 - 100.5 - 25To be defined based on the expected impurity levels.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 80-120% for impurities.
Precision (% RSD)
- Repeatability< 2.0%< 1.5%RSD ≤ 5.0%
- Intermediate Precision< 2.5%< 2.0%RSD ≤ 5.0%
Limit of Detection (LOD) (µg/mL) 0.030.15Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.10.5Signal-to-noise ratio of 10:1
Robustness No significant impact on results with minor changes in flow rate, temperature program, and split ratio.No significant impact on results with minor changes in mobile phase composition, flow rate, and column temperature.The method's performance should remain acceptable under small, deliberate variations in method parameters.

Table 1: Comparison of Method Validation Parameters

Experimental Protocols

Detailed methodologies for the GC-MS and RP-HPLC methods are provided below.

Method 1: GC-MS Experimental Protocol
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Solvent: Dichloromethane.

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.

Method 2: RP-HPLC Experimental Protocol
  • Instrumentation: High-performance liquid chromatograph with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.5 mg/mL.

Mandatory Visualizations

To further clarify the logical flow of the method validation process and aid in decision-making, the following diagrams are provided.

MethodValidationWorkflow start Start: Define Analytical Target Profile (ATP) method_dev Analytical Method Development start->method_dev pre_val Pre-Validation/ Feasibility Studies method_dev->pre_val protocol Develop Validation Protocol pre_val->protocol validation Execute Method Validation (ICH Q2(R1) Parameters) protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report lifecycle Method Lifecycle Management report->lifecycle end End: Approved Analytical Method lifecycle->end

Caption: Workflow for Analytical Method Validation.

MethodSelectionDecisionTree start Start: Nature of Potential Impurities volatile Are impurities volatile or semi-volatile? start->volatile gcms Select GC-MS Method volatile->gcms Yes nonvolatile Are impurities non-volatile or thermally labile? volatile->nonvolatile No end_gcms End gcms->end_gcms hplc Select RP-HPLC Method nonvolatile->hplc Yes both Consider a combination of both methods for comprehensive profiling nonvolatile->both Uncertain/Mixture end_hplc End hplc->end_hplc end_both End both->end_both

Caption: Decision Tree for Method Selection.

Conclusion

Both GC-MS and RP-HPLC offer reliable and robust methods for the impurity profiling of this compound. The choice of method will depend on the specific nature of the impurities being targeted. For a comprehensive analysis, a combination of both techniques is recommended to cover the full spectrum of potential volatile and non-volatile impurities. The data and protocols presented in this guide provide a solid foundation for laboratories to establish and validate their own methods for ensuring the quality and safety of this important pharmaceutical intermediate.

References

Safety Operating Guide

Safe Disposal of 2-Ethyl-2-phenylbutyronitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Ethyl-2-phenylbutyronitrile as a toxic hazardous waste.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory during handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Key Safety and Handling Information

This compound is classified as a toxic substance.[1] Ingestion and skin contact are primary routes of exposure and should be strictly avoided. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₅N[1]
Molar Mass 173.25 g/mol [1]
Appearance Colorless to pale yellow liquid
CAS Number 5336-57-2[1]
GHS Classification Acute Toxicity, Oral (Category 3)[1]
Hazard Statement H301: Toxic if swallowed[1]

Disposal Protocol for this compound

This step-by-step protocol outlines the approved procedure for the disposal of this compound waste. This includes pure compound, contaminated solutions, and empty containers.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound.

  • Segregate this waste from other chemical waste to prevent accidental mixing with incompatible substances. Do not mix with strong oxidizing agents.

  • Label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste: this compound, Toxic".

2. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing the appropriate PPE as detailed above.

  • Conduct all waste handling and transfers within a certified chemical fume hood to minimize inhalation exposure.

3. Waste Collection and Containerization:

  • Liquid Waste: Carefully transfer liquid waste containing this compound into the designated hazardous waste container using a funnel. Avoid splashing.

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) should be placed in a separate, clearly labeled, and sealed bag or container for solid hazardous waste.

  • Empty Containers: "Empty" containers that previously held this compound are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container should then be securely capped and labeled as "Empty Container - Hazardous Residue: this compound".

4. Waste Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or the main hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash. All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_collection Waste Collection start Start: Generation of This compound Waste identify 1. Identify Waste Type start->identify liquid_waste Liquid Waste (Pure, Solutions, Rinsate) identify->liquid_waste Is it liquid? solid_waste Solid Waste (Contaminated PPE, etc.) identify->solid_waste Is it solid? empty_container Empty Container identify->empty_container Is it an empty container? ppe 2. Don Appropriate PPE liquid_waste->ppe collect_liquid 3a. Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid solid_waste->ppe collect_solid 3b. Collect in Labeled Solid Waste Container solid_waste->collect_solid empty_container->ppe triple_rinse 3c. Triple Rinse Container empty_container->triple_rinse store 4. Store in Designated Hazardous Waste Area collect_liquid->store collect_solid->store collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate manage_rinsed_container Manage Rinsed Container as Hazardous Waste triple_rinse->manage_rinsed_container collect_rinsate->collect_liquid manage_rinsed_container->store dispose 5. Arrange for Professional Disposal via EHS store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Ethyl-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 2-Ethyl-2-phenylbutyronitrile. Adherence to these procedures is essential for ensuring laboratory safety and maintaining compliance with regulatory standards.

Personal Protective Equipment (PPE)

Given that this compound is classified as acutely toxic if swallowed, a comprehensive PPE strategy is mandatory to prevent all routes of exposure.[1] All handling of this compound must be conducted within a certified chemical fume hood.[2][3]

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents dermal absorption. While specific permeation data for this compound is not readily available, nitrile and neoprene gloves offer good resistance to a broad range of chemicals.[4][5][6] Regularly inspect gloves for any signs of degradation and replace them immediately if contact with the chemical is suspected.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols.[2]
Body Protection A lab coat worn over full-length clothing.Prevents incidental skin contact.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood.A fume hood provides adequate respiratory protection from vapors.[2][3]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[7]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Contamination Response

Prompt and safe cleanup of spills is crucial to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as outlined in Section 1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous chemical waste.

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste Disposal Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Liquid Waste (e.g., reaction mixtures, rinsates) C Segregated Hazardous Waste Container A->C Collect in a designated, labeled, leak-proof hazardous waste container. B Solid Waste (e.g., contaminated gloves, absorbent) B->C D Satellite Accumulation Area C->D Store in a designated satellite accumulation area away from incompatible materials. E EHS Hazardous Waste Management D->E Arrange for pickup by the institutional Environmental Health and Safety (EHS) department.

Figure 1. Waste Disposal Workflow for this compound.

Key Disposal Steps:

  • Segregation: Collect all liquid and solid waste contaminated with this compound in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible chemicals.

  • Pickup: Contact your institution's EHS department for proper disposal. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: General Handling in a Laboratory Setting

The following is a generalized protocol for handling this compound in a research setting. Specific experimental procedures should be developed and reviewed by qualified personnel.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don all required PPE B Prepare work area in a chemical fume hood A->B C Dispense this compound B->C D Perform experimental procedure C->D E Decontaminate work surfaces and equipment D->E F Dispose of all waste as hazardous E->F G Remove PPE and wash hands F->G

Figure 2. General Experimental Workflow for this compound.

Methodology:

  • Preparation:

    • Before starting any work, ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area within the chemical fume hood by covering the surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents.

  • Handling:

    • Carefully dispense the required amount of this compound.

    • Conduct all experimental manipulations within the chemical fume hood to minimize inhalation exposure.

    • Keep all containers of the chemical sealed when not in use.

  • Post-Procedure:

    • Upon completion of the experiment, decontaminate all equipment and the work surface.

    • Collect all waste, including contaminated paper towels and disposable equipment, in the appropriate hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.

    • Thoroughly wash hands with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.